molecular formula C13H18 B087797 2-Prop-1-enyl-p-cymene CAS No. 14374-92-6

2-Prop-1-enyl-p-cymene

Cat. No.: B087797
CAS No.: 14374-92-6
M. Wt: 174.28 g/mol
InChI Key: IRICXAFZMINCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-methyl-2-propenyl)-benzene belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 1-Methyl-4-(1-methyl-2-propenyl)-benzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methyl-4-(1-methyl-2-propenyl)-benzene has been primarily detected in saliva. Within the cell, 1-methyl-4-(1-methyl-2-propenyl)-benzene is primarily located in the membrane (predicted from logP) and cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-yl-2-prop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICXAFZMINCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864501
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14374-92-6
Record name 1-Methyl-4-(1-methylethyl)-2-(1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14374-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-prop-1-enyl-p-cymene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Prop-1-enyl-p-cymene (CAS 14374-92-6): A Technical Overview of a Fragrance Ingredient with Limited Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 2-Prop-1-enyl-p-cymene (CAS 14374-92-6), a compound also known by its trade name Verdoracine. While primarily utilized as a fragrance ingredient, this document collates the available physicochemical properties, toxicological data, and the significant gaps in the understanding of its biological activity and mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who may encounter this molecule. The available data, primarily from safety assessments for its industrial application, indicate a lack of in-depth pharmacological studies.

Chemical and Physical Properties

This compound is an aromatic organic compound. Its chemical structure consists of a p-cymene scaffold with a prop-1-enyl substituent. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₈[1]
Molecular Weight 174.28 g/mol [1]
CAS Number 14374-92-6[1]
Synonyms Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propenyl)-; Verdoracine; 4-Isopropyl-1-methyl-2-propenylbenzene[1]
Appearance Colorless liquidGivaudan
Boiling Point 242 - 243 °CChem-Impex
Flash Point 96.67 °C (206.00 °F)Perflavory
Density 0.89 g/cm³Chem-Impex
Log Pow (Octanol/Water Partition Coefficient) 4.4[1]
Vapor Pressure 0.045 mmHg @ 25 °C (estimated)FlavScents
Solubility Insoluble in water, soluble in alcoholWikipedia, FlavScents

Table 1: Physicochemical Properties of this compound.

Toxicological Profile

The toxicological data for this compound is primarily derived from a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that the existing information supports the use of this material as a fragrance ingredient. Key findings from the toxicological evaluation are summarized in Table 2. It is critical to note that for several endpoints, the assessment relied on the Threshold of Toxicological Concern (TTC) due to the absence of specific experimental data.[1]

Toxicological EndpointResult/ConclusionSource
Genotoxicity Not genotoxic. Negative in BlueScreen assay (with cytotoxicity) and non-clastogenic in an in vitro micronucleus test.[1]
Repeated Dose Toxicity No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[1]
Reproductive Toxicity No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[1]
Skin Sensitization No safety concerns at current, declared use levels; exposure is below the Decision Support Tool (DST) threshold.[1]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenic based on UV/Vis absorption spectra.[1]
Local Respiratory Toxicity No NOAEC available. Exposure is below the TTC.[1]
Aspiration Hazard May be fatal if swallowed and enters airways.Vigon
Skin Irritation Causes skin irritation.Vigon

Table 2: Summary of Toxicological Data for this compound.

Experimental Protocols

A significant finding of the literature review is the absence of detailed, publicly available experimental protocols for pharmacological or in-depth toxicological studies specifically on this compound. The RIFM safety assessment references in-house data and established methodologies for its evaluation. Below are generalized descriptions of the types of assays mentioned.

In Vitro Genotoxicity Assessment
  • BlueScreen™ Assay: This is a screening assay that measures the induction of the GADD45a gene in human-derived, p53-competent TK6 cells. Genotoxic stress leads to the upregulation of GADD45a, which is detected through a luciferase reporter system. The assay is typically performed with and without metabolic activation (S9 fraction).[1]

  • In Vitro Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells (e.g., human peripheral blood lymphocytes or CHO, V79, L5178Y cell lines) are exposed to the test substance. After treatment, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The assay is conducted with and without metabolic activation.[1]

Biological Activity and Mechanism of Action: A Data Gap

Currently, there is a significant lack of peer-reviewed scientific literature detailing the biological activities and mechanism of action of this compound. While its structural relative, p-cymene, has been investigated for various pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to this compound.

A patent for a "method for counteracting the perception of sweat malodour" lists Verdoracine as a potential antagonist for olfactory receptors that bind to carboxylic acids present in human sweat.[2] However, this application is for fragrance and malodor counteraction and does not provide data on the compound's broader pharmacological effects.

The absence of data on specific molecular targets, signaling pathway modulation, or dose-response relationships in biological systems presents a major gap in the scientific understanding of this compound.

Logical Workflow for Safety Assessment

The safety assessment of this compound by RIFM for its use as a fragrance ingredient follows a logical workflow that integrates available data with established risk assessment methodologies, such as the Threshold of Toxicological Concern (TTC) and the Decision Support Tool (DST) for skin sensitization.

G cluster_0 Data Gathering & Initial Assessment cluster_1 Toxicological Endpoint Evaluation cluster_2 Methodology & Risk Assessment cluster_3 Conclusion A Compound Identification (CAS 14374-92-6) B Physicochemical Properties A->B C Literature Review for Existing Data A->C D Genotoxicity Assessment C->D E Repeated Dose Toxicity C->E F Reproductive Toxicity C->F G Skin Sensitization C->G H Phototoxicity C->H I In Vitro Assays (BlueScreen, Micronucleus) D->I J Threshold of Toxicological Concern (TTC) (Cramer Class I) E->J F->J K Decision Support Tool (DST) G->K L UV/Vis Spectra Analysis H->L M Safety Assessment Conclusion (Safe for use as fragrance ingredient) I->M J->M K->M L->M

Figure 1: Logical workflow for the safety assessment of this compound.

Conclusion and Future Directions

This compound (CAS 14374-92-6) is a well-defined chemical entity with established physicochemical properties and a primary application in the fragrance industry. Its toxicological profile, as assessed for its industrial use, suggests it is not genotoxic but highlights a lack of specific data for repeated dose and reproductive toxicity, for which risk assessment models have been employed.

For the scientific and drug development community, this compound represents a largely unexplored molecule. There is a clear opportunity for novel research into its potential biological activities. Future studies could include:

  • In vitro screening: Assessing the compound's activity against a panel of receptors, enzymes, and cell-based assays to identify potential pharmacological targets.

  • Mechanism of action studies: Elucidating any identified biological activities by investigating its effects on cellular signaling pathways.

  • In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models, should in vitro studies yield promising results.

Until such research is conducted and published, the biological profile of this compound will remain largely uncharacterized, limiting its consideration for applications beyond the fragrance industry.

References

A Technical Guide to 2-Prop-1-enyl-p-cymene (Verdoracine) and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Prop-1-enyl-p-cymene, commercially known as Verdoracine, is an aromatic hydrocarbon with applications in the fragrance industry.[1][2][3][4] Its parent compound, p-cymene, is a naturally occurring monoterpene found in various essential oils and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, its synonyms, and the significant biological activities of its core structure, p-cymene, to inform researchers, scientists, and drug development professionals of its potential therapeutic applications.

Synonyms and Chemical Properties

This compound is known by several synonyms in scientific literature and commercial contexts. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for this compound

SynonymSource
VerdoracineCommercial Name
4-Isopropyl-1-methyl-2-propenyl-benzolChemical Name
1-methyl-4-propan-2-yl-2-prop-1-enylbenzeneIUPAC Name
p-Cymene, 2-propenyl-Chemical Name
4-Isopropyl-1-methyl-2-propenylbenzeneChemical Name

A comprehensive list of additional synonyms and identifiers can be found on PubChem (CID 84398).[5]

Biological Activity of the p-Cymene Core Structure

The biological activities of this compound have not been extensively studied. However, its parent compound, p-cymene, has been the subject of numerous investigations, providing valuable insight into the potential therapeutic effects of its derivatives.

Antioxidant Activity

p-Cymene has demonstrated significant antioxidant properties in various studies. It has been shown to reduce lipid peroxidation and nitrite content while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Table 2: In Vivo Antioxidant Activity of p-Cymene in Mice Hippocampus

Treatment Group (Dose)Reduction in Lipid Peroxidation (%)Reduction in Nitrite Content (%)Increase in SOD Activity (%)Increase in Catalase Activity (%)
p-Cymene (50 mg/kg)65.5471.2122.7119.25
p-Cymene (100 mg/kg)73.2968.6133.9151.83
p-Cymene (150 mg/kg)89.8367.0063.1182.70
Ascorbic Acid (250 mg/kg)----
Anti-inflammatory Activity

p-Cymene has been shown to exert anti-inflammatory effects by modulating the production of key inflammatory cytokines. Studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10.

Table 3: Effect of p-Cymene on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α ProductionIL-1β ProductionIL-6 Production
LPS+++++++++
LPS + p-CymeneSignificantly ReducedSignificantly ReducedSignificantly Reduced

Table 4: In Vivo Anti-inflammatory Effects of p-Cymene in Mice

Treatment GroupTNF-α ProductionIL-1β ProductionIL-10 Secretion
LPS++++++-
LPS + p-CymeneMarkedly SuppressedMarkedly SuppressedIncreased
Anticancer Activity

Emerging research suggests that p-cymene possesses anticancer properties. Studies on hepatocellular carcinoma (HCC) cell lines (HepG2) have shown that p-cymene can induce a dose-dependent reduction in cell viability and trigger apoptosis.

Table 5: Cytotoxic Effects of p-Cymene on HepG2 Cells

p-Cymene Concentration (mM)Reduction in Cell Viability
30Significant
50Significant

Signaling Pathways

The biological activities of p-cymene are mediated through its interaction with key cellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Signaling Pathway

p-Cymene has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation. By blocking these pathways, p-cymene reduces the production of pro-inflammatory cytokines.

G Hypothesized Anti-inflammatory Signaling Pathway of p-Cymene cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK pCymene p-Cymene pCymene->ERK pCymene->JNK pCymene->p38 IkB IκBα pCymene->IkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines JNK->Cytokines p38->Cytokines IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cytokines

Caption: p-Cymene inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Antioxidant Mechanism of Action

The antioxidant effects of p-cymene are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.

G Proposed Antioxidant Mechanism of p-Cymene cluster_enzymes Antioxidant Enzymes ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Neutralization Neutralization ROS->Neutralization pCymene p-Cymene pCymene->ROS Scavenging SOD Superoxide Dismutase (SOD) pCymene->SOD Upregulation CAT Catalase (CAT) pCymene->CAT Upregulation SOD->ROS SOD->Neutralization CAT->ROS CAT->Neutralization

Caption: p-Cymene mitigates oxidative stress by scavenging ROS and upregulating antioxidant enzymes.

Experimental Protocols

Proposed Synthesis of this compound (Verdoracine) via Wittig Reaction

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route is the Wittig reaction. This method involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The following is a proposed, representative protocol based on general Wittig reaction procedures.

Materials:

  • p-Cymene-2-carbaldehyde

  • Ethyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the suspension under a nitrogen atmosphere.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the solution turns a characteristic deep orange/red color, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve p-cymene-2-carbaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G Proposed Synthesis of this compound via Wittig Reaction Start1 Ethyltriphenylphosphonium bromide Ylide Phosphonium Ylide Start1->Ylide Deprotonation Start2 p-Cymene-2-carbaldehyde Reaction Wittig Reaction (0°C to RT) Start2->Reaction Base Strong Base (e.g., NaH) in Anhydrous THF Base->Ylide Ylide->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Work-up (NH4Cl, Ether Extraction) Crude->Workup Purification Column Chromatography Workup->Purification Final This compound (Verdoracine) Purification->Final

Caption: A workflow for the proposed synthesis of this compound.

Conclusion

This compound, or Verdoracine, belongs to a class of compounds centered around the p-cymene core, which has demonstrated significant therapeutic potential. The antioxidant, anti-inflammatory, and anticancer activities of p-cymene, mediated through well-defined signaling pathways, suggest that its derivatives, including Verdoracine, warrant further investigation as potential drug candidates. The provided synthetic protocol offers a viable route for the preparation of this compound, enabling further research into its biological properties and potential applications in drug development. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic utility of this and related molecules.

References

In-Depth Technical Guide: 2-Prop-1-enyl-p-cymene (C13H18)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of 2-Prop-1-enyl-p-cymene (CAS No. 14374-92-6), a substituted cymene with the molecular formula C13H18. Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding its synthesis, specific biological activities, and mechanisms of action is scarce in the public domain. The primary application of this compound, commercially known as Verdoracine, is in the fragrance industry. This guide summarizes the available chemical and physical data, highlights its use as a fragrance ingredient, and distinguishes its known properties from those of its well-studied parent compound, p-cymene. Due to the lack of detailed experimental data, sections on experimental protocols and signaling pathways for this compound could not be developed.

Chemical and Physical Properties

This compound is a synthetic aroma molecule first introduced in 1974.[1] It is a colorless to pale straw-colored, slightly oily liquid at room temperature.[2] Key chemical identifiers and computed properties are summarized in Table 1.

PropertyValueSource
IUPAC Name 1-methyl-4-propan-2-yl-2-prop-1-enylbenzenePubChem[3]
Synonyms Verdoracine, 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzenePubChem[3]
CAS Number 14374-92-6PubChem[3]
Molecular Formula C13H18PubChem[3]
Molecular Weight 174.28 g/mol PubChem[3]
Density 0.885 g/cm³BOC Sciences[]
Boiling Point Not available
Melting Point Not available
Solubility Practically insoluble in water, soluble in alcohol, miscible with oils.ChemicalBook[2]
Appearance Colorless liquidVigon International[5]
Purity 95-98%Vigon International[5]

Synthesis and Manufacturing

Applications

The primary and well-documented application of this compound is as a fragrance ingredient.[3] It is valued for its green, sweet, and earthy aroma with notes of carrot and galbanum.

  • Fragrance Formulations: It is used to impart fresh, natural, and woody nuances in various fragrance compositions, including those for detergents, soaps, toiletries, and fine fragrances.[1][6]

  • Industrial Intermediate: There are general claims of its use as a building block in organic synthesis for producing polymers and agrochemicals, and as an intermediate in the pharmaceutical industry for creating bioactive compounds.[7] However, specific examples and supporting scientific literature for these applications are lacking. One source suggests it may have potential for anti-inflammatory and analgesic properties, though this is not substantiated with experimental data.[7]

Biological Activity and Toxicology: Data Gap

A thorough search of scientific databases revealed no specific studies detailing the biological activities, pharmacological properties, or toxicological profiles of this compound. While it is used in consumer products, detailed safety and biological data are not publicly available.

It is crucial to distinguish this compound from its parent compound, p-cymene , which has been the subject of extensive research. p-Cymene is a naturally occurring monoterpene with documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-prop-1-enyl substituent on the benzene ring of p-cymene would be expected to alter its physicochemical properties and biological activity. Therefore, the biological data for p-cymene cannot be directly extrapolated to this compound.

Logical Relationships and Potential Research Areas

Given the data gap, a logical workflow for future research on this compound can be proposed. This workflow would aim to characterize the compound comprehensively.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Drug Development Potential synthesis Synthesis Protocol Development purification Purification and Analytical Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Assays (Antimicrobial, Cytotoxicity, Anti-inflammatory) purification->invitro invivo In Vivo Models (Toxicity, Efficacy) invitro->invivo pathway Signaling Pathway Analysis invivo->pathway target Target Identification pathway->target lead_opt Lead Optimization target->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

An In-depth Technical Guide to 2-Prop-1-enyl-p-cymene: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 2-Prop-1-enyl-p-cymene, this guide provides a comprehensive overview based on available information, supplemented with data from its parent compound, p-cymene, and representative experimental protocols for analogous compounds. All data is clearly referenced to indicate its origin.

Introduction

This compound, systematically named 1-methyl-4-(propan-2-yl)-2-(prop-1-en-1-yl)benzene, is an aromatic hydrocarbon belonging to the class of cymene derivatives.[1] As a substituted p-cymene, it is of interest to researchers in fields ranging from organic synthesis to medicinal chemistry, given the known biological activities of the cymene scaffold. This technical guide aims to provide a detailed account of the known physical and chemical properties of this compound, alongside relevant experimental protocols and an exploration of the biological pathways associated with its parent compound, p-cymene.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. For comparative purposes, experimentally determined properties of the parent compound, p-cymene, are also included.

Table 1: Physicochemical Properties of this compound and p-Cymene

PropertyThis compoundp-Cymene
IUPAC Name 1-methyl-4-(propan-2-yl)-2-(prop-1-en-1-yl)benzene[1]1-methyl-4-(propan-2-yl)benzene
Synonyms 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzene4-Isopropyltoluene, p-Cymol
CAS Number 14374-92-6[1]99-87-6
Molecular Formula C₁₃H₁₈[1]C₁₀H₁₄
Molar Mass 174.28 g/mol [1]134.22 g/mol
Boiling Point 240.28 °C (rough estimate)177 °C
Density 0.9336 g/cm³ (estimate)0.857 g/cm³
Flash Point 97 °C (estimate)47 °C
XLogP3 4.4 (predicted)[1]4.1 (experimental)
Appearance Not specifiedColorless liquid
Solubility in Water Not specified23.4 mg/L

Experimental Protocols

Due to the absence of specific, detailed experimental protocols for the synthesis and property determination of this compound in the available literature, this section provides representative methodologies for analogous compounds and general procedures applicable to aromatic hydrocarbons.

Synthesis of Propenylbenzene Derivatives (Representative Protocol)

This protocol describes a chemo-enzymatic method for the synthesis of oxygenated propenylbenzene derivatives, which can be adapted for the synthesis of this compound from a suitable precursor. The first step involves the synthesis of corresponding diols from propenylbenzenes via lipase-catalyzed epoxidation followed by epoxide hydrolysis.

Materials:

  • Propenylbenzene starting material (e.g., a suitable cymene derivative)

  • Ethyl acetate (EtOAc)

  • 35% w/w aqueous solution of hydrogen peroxide (H₂O₂)

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the propenylbenzene starting material (2.96 mmol) in 15 mL of EtOAc.

  • To this solution, add 382 µL (4.44 mmol) of a 35% w/w aqueous solution of H₂O₂ and 10 mg of Novozym 435.

  • Incubate the reaction mixture in a thermoshaker at 30°C for 18 hours.

  • After the incubation period, filter out the enzyme.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ followed by a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting epoxide can then be hydrolyzed to the corresponding diol by treatment with a methanolic solution of KOH.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid organic compound can be determined using the Thiele tube method.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Liquid paraffin or other high-boiling point oil

  • Bunsen burner or other heat source

Procedure:

  • Fill the small test tube with the organic liquid to a depth of about 2-3 cm.

  • Place the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the test tube is fully submerged.

  • Gently heat the side arm of the Thiele tube with a small flame.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid. Record this temperature.

Spectroscopic Analysis (General Procedures)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of aromatic compounds, the spectral window should typically cover 0-10 ppm.[2][3][4] For ¹³C NMR of aromatic compounds, a spectral window of 0-200 ppm is common, with aromatic carbons appearing in the 110-150 ppm range.[4]

Sample Preparation (for liquids):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic absorptions for aromatic compounds include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching in the 1600-1450 cm⁻¹ region.

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).[5][6]

Data Acquisition:

  • The ionized fragments are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum shows the molecular ion peak (if stable) and a fragmentation pattern that can be used to elucidate the structure of the compound. For alkyl-substituted benzenes, a characteristic fragmentation is the formation of a tropylium ion.[7]

Biological Activity and Signaling Pathways (of p-Cymene)

Anti-Inflammatory Activity

p-Cymene has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[8][9] Studies have shown that p-cymene can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] This inhibition is achieved, at least in part, through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][10][11]

anti_inflammatory_pathway cluster_cell Macrophage Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 p_Cymene p_Cymene NF-κB Activation NF-κB Activation p_Cymene->NF-κB Activation Inhibits MAPK Activation MAPK Activation p_Cymene->MAPK Activation Inhibits IKK IKK TLR4->IKK TLR4->MAPK Activation IKK->NF-κB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production Transcription MAPK Activation->Pro-inflammatory Cytokine Production Transcription Factor Activation

Caption: Anti-inflammatory mechanism of p-cymene.

Antimicrobial Activity

The antimicrobial action of p-cymene is primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1] Its lipophilic nature allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of membrane integrity and function. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] While p-cymene itself has moderate antimicrobial activity, it often acts synergistically with other antimicrobial compounds, enhancing their efficacy.[1]

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Outer Membrane Outer Membrane Lipid Bilayer Lipid Bilayer Inner Membrane Inner Membrane Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption p_Cymene p_Cymene p_Cymene->Lipid Bilayer Intercalates Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

Caption: Antimicrobial mechanism of p-cymene.

Conclusion

This compound is a cymene derivative with potential for further investigation, particularly in the context of its physicochemical properties and biological activities. While specific experimental data for this compound is limited, this guide provides a foundational understanding by leveraging data from its parent compound, p-cymene, and established experimental protocols for analogous molecules. The anti-inflammatory and antimicrobial activities of the cymene scaffold, mediated through pathways such as NF-κB and MAPK inhibition and membrane disruption, suggest that this compound may possess similar biological properties worthy of future research. The provided experimental methodologies offer a starting point for the synthesis, purification, and characterization of this and other related compounds.

References

Solubility of 2-Prop-1-enyl-p-cymene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Prop-1-enyl-p-cymene, a naturally occurring terpenoid, in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous and closely related compounds, namely p-cymene, thymol, and carvacrol, to infer its likely solubility characteristics. This document also outlines detailed experimental protocols for determining the solubility of hydrophobic compounds like this compound.

Predicted Solubility Profile of this compound

Based on its chemical structure—a cymene core with a propenyl substituent—this compound is a non-polar, hydrophobic compound. Its solubility is expected to be low in polar solvents like water and high in non-polar organic solvents. The general principle of "like dissolves like" is central to understanding its solubility. Solvents with similar polarity and chemical structure to this compound will be the most effective at dissolving it.

Quantitative Solubility Data of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for p-cymene, thymol, and carvacrol in a range of common organic solvents.

CompoundSolventSolubilityTemperature (°C)
p-Cymene Water23.4 mg/L[1]25
Organic SolventsMiscible[1][2]Not Specified
Thymol Ethanol~30 mg/mLNot Specified
DMSO~30 mg/mL[3]Not Specified
Dimethylformamide~30 mg/mL[3]Not Specified
Water0.1 g/100 mL[4]20
Glacial Acetic AcidEasily Soluble[4]Not Specified
Paraffin OilEasily Soluble[4]Not Specified
EtherEasily Soluble[4]Not Specified
ChloroformEasily Soluble[4]Not Specified
Ethyl AcetateEasily Soluble[4]Not Specified
Carbon DisulfideEasily Soluble[4]Not Specified
Olive OilEasily Soluble[4]Not Specified
MethanolMore soluble than in ethanol[5]Not Specified
1-PropanolLess soluble than in 2-propanol[5]Not Specified
2-PropanolMore soluble than in 1-butanol[5]Not Specified
1-ButanolLeast soluble among tested alcohols[5]Not Specified
AcetonitrileMost soluble among tested solvents[5]Not Specified
Carvacrol WaterInsoluble[6]Not Specified
EthanolVery Soluble[7][8]Not Specified
AcetoneVery Soluble[7][8]Not Specified
Diethyl EtherVery Soluble[7][8]Not Specified
DMSO≥28.8 mg/mL[9]Not Specified

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust experimental methodologies. The following are detailed protocols for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often preferred for their specificity and sensitivity.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).

  • Sampling: Accurately measure a known volume of the clear, saturated supernatant and transfer it to a pre-weighed, solvent-resistant container.

  • Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of inert gas) until a constant weight of the solute is achieved.

  • Weighing: Accurately weigh the container with the dried solute.

  • Calculation: The solubility is determined by the mass of the dissolved solute per volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a hydrophobic compound like this compound.

G cluster_prep Solution Preparation cluster_analysis Analysis A Add excess this compound to organic solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Settling/Centrifugation) B->C D Withdraw aliquot of saturated supernatant C->D E Quantify concentration (e.g., HPLC, GC, Gravimetric) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Generalized workflow for the experimental determination of solubility.

References

The Biological Activity of p-Cymene and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cymene, a naturally occurring aromatic monoterpene found in the essential oils of numerous plants like cumin and thyme, serves as a fundamental scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant interest for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of p-cymene and its derivatives, with a particular focus on quantitative data, experimental methodologies, and relevant cellular pathways. While direct research on the biological activity of "2-Prop-1-enyl-p-cymene" is limited, this guide will delve into the extensive data available for its parent compound, p-cymene, and other notable derivatives to inform future research and drug discovery efforts.

Biological Activities of p-Cymene and Its Derivatives

The p-cymene scaffold is associated with a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3]

Antioxidant Activity of p-Cymene

p-Cymene has demonstrated significant in vivo antioxidant potential by modulating the activity of key antioxidant enzymes and reducing markers of oxidative stress.[4][5]

Table 1: In Vivo Antioxidant Effects of p-Cymene in Mouse Hippocampus

CompoundDose (mg/kg, i.p.)Effect on Lipid Peroxidation (TBARS) (% decrease)Effect on Nitrite Content (% decrease)Effect on Superoxide Dismutase (SOD) Activity (% increase)Effect on Catalase (CAT) Activity (% increase)Reference
p-Cymene5065.5471.2122.7119.25[4][5]
p-Cymene10073.2968.6133.9151.83[4][5]
p-Cymene15089.8367.0063.1182.70[4][5]

TBARS: Thiobarbituric Acid Reactive Substances

Anti-inflammatory Activity of p-Cymene

p-Cymene exhibits anti-inflammatory properties by reducing leukocyte migration and modulating pro-inflammatory and pro-fibrotic markers.[6][7] Studies have shown its ability to decrease the expression of TNF-α, IL-1β, IL-6, and TGF-β1.[7]

Table 2: Anti-inflammatory Effects of p-Cymene

CompoundModelDose (mg/kg, i.p.)EffectResultReference
p-CymeneCarrageenan-induced pleurisy in mice25, 50, 100Inhibition of leukocyte migrationSignificant decrease in leukocyte count[6]
p-CymeneAcetic acid-induced writhing in mice50, 100Reduction in writhing responsesSignificant antinociceptive effect[6]
p-CymeneFormalin test in mice25, 50, 100Decreased licking time in both phasesCentral and peripheral analgesic activity[6]
p-CymeneDEN-CCl4-induced liver fibrosis in ratsNot specifiedAttenuation of pro-inflammatory markers (TNF-α, IL-1β, IL-6)Hepatoprotective effect[7]
Antimicrobial Activity of p-Cymene and its Derivatives

p-Cymene itself shows some antimicrobial activity, though it is often considered a weaker antimicrobial agent compared to its oxygenated derivatives like carvacrol and thymol.[1] However, it can act synergistically with other compounds. Ruthenium(II)-p-cymene complexes have demonstrated notable antimicrobial effects.

Table 3: Antimicrobial Activity of p-Cymene and its Derivatives

CompoundOrganismAssayResult (MIC, µg/mL)Reference
p-CymeneMycobacterium tuberculosisMIC91.66[1]
p-CymeneMycobacterium bovisMIC91.66[1]
Ruthenium(II) p-cymene complexes (general)Gram-positive bacteriaMICPotent activity[8]
Cytotoxic Activity of p-Cymene Derivatives

While p-cymene itself shows low cytotoxicity, its derivatives, particularly metal complexes and oxygenated forms, have been investigated for their anticancer properties.

Table 4: Cytotoxic Activity of p-Cymene Derivatives

CompoundCell LineAssayResult (IC50)Time (h)Reference
[RuCl2(η6-p-cymene)(bph-κN)]MIA PaCa-2 (pancreatic)MTT213.7 µM24[9]
[RuCl2(η6-p-cymene)(bph-κN)]SW480 (colorectal)MTT246.3 µM24[9]
[RuCl2(η6-p-cymene)(bph-κN)]A375 (melanoma)MTT> 246.3 µM24[9]
[RuCl2(η6-p-cymene)(bph-κN)]MDA-MB-231 (breast)MTT403.9 µM24[9]
Cumin aldehydeCalu-3 (lung)MTT650 µM48[10][11]
Ruthenium(II) p-cymene benzimidazole complexLNCaP (prostate)MTT6.4 µMNot specified[12]

Experimental Protocols

In Vivo Antioxidant Activity Assessment of p-Cymene

Objective: To evaluate the antioxidant potential of p-cymene in the hippocampus of mice.

Methodology:

  • Animals: Swiss mice are used for the experiment.

  • Treatment: Mice are treated intraperitoneally (i.p.) with p-cymene at doses of 50, 100, and 150 mg/kg. A vehicle control group (0.05% Tween 80 in 0.9% saline) and a positive control group (ascorbic acid 250 mg/kg) are also included.

  • Observation and Sample Collection: Animals are observed for 24 hours post-treatment, after which they are euthanized. The brain is removed, and the hippocampus is dissected for biochemical analysis.

  • Biochemical Assays:

    • Lipid Peroxidation (TBARS Assay): The level of thiobarbituric acid reactive substances is measured to assess lipid peroxidation.

    • Nitrite Content: The amount of nitrite is determined as an indicator of nitric oxide production.

    • Superoxide Dismutase (SOD) and Catalase (CAT) Activity: The enzymatic activities of SOD and CAT are measured to evaluate the antioxidant defense system.

  • Data Analysis: The results from the p-cymene treated groups are compared with the vehicle-treated control group.

(Based on the methodology described in[4][5])

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of p-cymene derivatives on human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2, SW480, A375, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a ruthenium-p-cymene complex) for specific time intervals (e.g., 1, 4, 18, and 24 hours). Untreated cells serve as a control.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

(Based on the methodology described in[9])

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of p-Cymene Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) synthesis->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo admet ADMET Prediction in_vivo->admet

Caption: A generalized workflow for the discovery and evaluation of novel p-cymene derivatives.

antioxidant_pathway ros Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) oxidative_stress Oxidative Stress & Cellular Damage ros->oxidative_stress p_cymene p-Cymene sod Superoxide Dismutase (SOD) p_cymene->sod Upregulates Activity cat Catalase (CAT) p_cymene->cat Upregulates Activity sod->ros Converts O2- to H2O2 cat->ros Converts H2O2 to H2O + O2 h2o H2O + O2 cat->h2o

Caption: Proposed antioxidant mechanism of p-cymene via upregulation of SOD and CAT.

Conclusion

p-Cymene and its derivatives represent a promising class of compounds with a wide array of biological activities. The parent molecule, p-cymene, has well-documented antioxidant and anti-inflammatory properties. Its derivatives, particularly metal complexes, exhibit significant cytotoxic and antimicrobial potential. While direct data on "this compound" is scarce, the extensive research on the p-cymene scaffold suggests that it and other similar derivatives are valuable candidates for further investigation in drug discovery programs. The provided data and protocols can serve as a foundation for designing future studies to explore the full therapeutic potential of this versatile chemical family.

References

The Therapeutic Potential of 2-Prop-1-enyl-p-cymene: An Analysis of a Molecule with Limited Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This document addresses the therapeutic applications of the chemical compound 2-Prop-1-enyl-p-cymene, also known by its synonym Verdoracine. Despite inquiries into its potential pharmacological activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on this specific molecule. While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, these claims are not substantiated by peer-reviewed studies detailing its mechanisms of action, quantitative efficacy, or specific signaling pathways.

Current State of Knowledge

This compound is primarily recognized and utilized within the fragrance and flavor industries. Its presence has been identified as a constituent in the essential oils of certain plants, including Thai basil (Ocimum basilicum var. thyrsiflora). However, the scientific literature that identifies its presence does not extend to an investigation of its specific biological activities.

A search of chemical databases and scientific repositories reveals the following:

  • Commercial Availability: The compound is available from chemical suppliers, often under the name Verdoracine. Some supplier descriptions mention its potential for use in pharmaceutical development, particularly highlighting possible anti-inflammatory and analgesic effects, and its role as an intermediate in the synthesis of bioactive compounds.[1] It is crucial to note that these assertions are not supported by published research.

  • Phytochemical Identification: Scientific studies have identified this compound as a component of essential oils from various plants.[1] These studies focus on the overall composition of the essential oils and do not isolate and test the individual biological effects of this specific compound.

  • Lack of Pharmacological Data: There is a notable absence of published research dedicated to the therapeutic applications of this compound. Key information required for a technical guide, such as quantitative data from preclinical or clinical studies (e.g., IC50 values, dose-response curves), detailed experimental protocols for biological assays, and elucidation of its mechanism of action at a molecular level, is not available in the public domain.

Inferred and Related Activities of p-Cymene Derivatives

Given the limited data on this compound, researchers may consider investigating the activities of the parent compound, p-cymene, and other more extensively studied derivatives. p-Cymene is a well-researched monoterpene with a range of documented pharmacological properties, including:

  • Anti-inflammatory effects: Studies have shown that p-cymene can modulate inflammatory pathways.

  • Antimicrobial activity: It exhibits efficacy against various pathogens.

  • Antioxidant properties: p-Cymene has been demonstrated to scavenge free radicals.

  • Anticancer potential: Some research suggests it may have antiproliferative effects on cancer cells.

It is plausible that the addition of a prop-1-enyl group to the p-cymene structure could modify its biological activity, potentially enhancing certain properties or introducing new ones. However, without direct experimental evidence, this remains speculative.

Future Research Directions

The potential therapeutic applications of this compound can only be determined through rigorous scientific investigation. The following experimental avenues would be necessary to build a comprehensive understanding of its pharmacological profile:

  • In Vitro Screening: Initial studies should involve a broad panel of in vitro assays to screen for various biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: Should any significant activity be identified, subsequent research would need to focus on elucidating the underlying molecular mechanisms. This would involve investigating its effects on key signaling pathways, such as NF-κB, MAPKs, and others relevant to the observed activity.

  • In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound would help to establish a structure-activity relationship, providing insights into the chemical features responsible for its biological effects and guiding the design of more potent and selective compounds.

Conclusion

At present, a detailed technical guide on the therapeutic applications of this compound cannot be compiled due to the lack of available scientific data. The information is limited to its use in the fragrance industry and unsubstantiated claims of potential pharmacological activity from commercial suppliers. For researchers and drug development professionals interested in this molecule, the field is open for foundational research to explore its potential therapeutic value. Future investigations should focus on systematic screening and mechanistic studies to validate or refute the suggested biological properties. Researchers are encouraged to investigate the broader class of cymene derivatives for which a more substantial body of literature exists.

References

The Chemical Relationship of 2-Prop-1-enyl-p-cymene to p-Cymene and the Monoterpene Class: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the chemical compound 2-Prop-1-enyl-p-cymene, elucidating its structural relationship to p-cymene and its classification within the broader category of monoterpenes. This document is intended to serve as a comprehensive resource, offering detailed chemical information, relevant biosynthetic context, and potential synthetic and analytical methodologies.

Chemical Structures and Nomenclature

1.1. p-Cymene: The Parent Aromatic Monoterpene

p-Cymene, systematically named 1-methyl-4-(propan-2-yl)benzene, is a naturally occurring aromatic organic compound.[1] It is classified as an alkylbenzene and is structurally related to monocyclic monoterpenes.[1] The core structure of p-cymene consists of a benzene ring substituted with a methyl group and an isopropyl group at the para (1,4) positions.[1] This fundamental structure is the basis for a variety of derivatives, including this compound.

1.2. This compound: A Derivative of p-Cymene

This compound, also known by synonyms such as 4-Isopropyl-1-methyl-2-propenylbenzene and Verdoracine, is a direct derivative of p-cymene.[2][3] Its chemical structure features the foundational p-cymene scaffold with an additional prop-1-enyl group (a three-carbon chain with a double bond) attached to the benzene ring at the ortho position (position 2) relative to the methyl group.[3]

Caption: Structural relationship between p-cymene and this compound.

Classification as a Monoterpene Derivative

Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. p-Cymene (C10H14) is considered an aromatic monoterpene, derived from the modification of a monoterpene precursor. The biosynthesis of p-cymene in plants originates from geranyl diphosphate (GDP), the universal precursor for all monoterpenes. GDP undergoes cyclization to form γ-terpinene, which is then aromatized to p-cymene.

Since this compound is a direct derivative of the monoterpene p-cymene, it is classified as a monoterpene derivative. Its carbon skeleton is expanded beyond the typical C10 framework of monoterpenes due to the addition of the propenyl group.

G cluster_biosynthesis Biosynthetic Relationship to Monoterpenes Isoprene Isoprene Units (C5) GDP Geranyl Diphosphate (C10) (Monoterpene Precursor) Isoprene->GDP x2 gamma_Terpinene γ-Terpinene (C10H16) GDP->gamma_Terpinene Cyclization p_Cymene p-Cymene (C10H14) (Aromatic Monoterpene) gamma_Terpinene->p_Cymene Aromatization Prop_p_Cymene This compound (C13H18) (Monoterpene Derivative) p_Cymene->Prop_p_Cymene Further Modification

Caption: Biosynthetic hierarchy of this compound.

Quantitative Data

The following table summarizes key quantitative data for p-cymene and this compound, facilitating a direct comparison of their physicochemical properties.

Propertyp-CymeneThis compound
Molecular Formula C10H14[1]C13H18[3]
Molar Mass 134.22 g/mol [1]174.28 g/mol [3]
Appearance Colorless liquid[1]Colorless to very pale straw-colored, slightly oily liquid[2]
Odor Mild, pleasant, aromatic[2]Green, earthy, with vegetable and dry undertones[2]
Boiling Point 177 °C[1]~240-242 °C (estimated)
Melting Point -68 °C[1]Not available
Density 0.857 g/cm³[1]~0.934 g/cm³ (estimated)
Solubility in Water 23.4 mg/L[1]Practically insoluble[2]
LogP (Octanol-Water Partition Coefficient) 3.664.4 (predicted)

Experimental Protocols

4.1. Potential Synthetic Routes for this compound

4.1.1. Heck Reaction (Hypothetical Protocol)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] To synthesize this compound, one could start with a halogenated p-cymene derivative.

  • Starting Materials: 2-Bromo-p-cymene, propene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).

  • Reaction Steps:

    • Combine 2-Bromo-p-cymene, the palladium catalyst, and the phosphine ligand in a suitable solvent (e.g., DMF or acetonitrile) in a reaction vessel equipped with a stirrer and a condenser.

    • Add the base to the reaction mixture.

    • Introduce propene gas into the reaction vessel under controlled pressure.

    • Heat the reaction mixture to the required temperature (typically 80-140 °C) and monitor the reaction progress using techniques like TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and perform an aqueous workup.

    • Purify the crude product by column chromatography to isolate this compound.

G cluster_heck Heck Reaction Workflow start Combine Reactants (2-Bromo-p-cymene, Pd catalyst, ligand, base, solvent) add_propene Introduce Propene start->add_propene heat Heat and Monitor add_propene->heat workup Cool, Filter, and Aqueous Workup heat->workup purify Column Chromatography workup->purify product This compound purify->product G cluster_pathway Potential Signaling Pathway Interaction Compound p-Cymene Derivatives (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Binding PI3K PI3K Compound->PI3K Modulation? Akt Akt Compound->Akt Modulation? mTOR mTOR Compound->mTOR Modulation? Receptor->PI3K PI3K->Akt Akt->mTOR CellResponse Cellular Responses (Growth, Proliferation, Inflammation) mTOR->CellResponse

References

Safety and toxicity data for "2-Prop-1-enyl-p-cymene"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Toxicity of 2-Prop-1-enyl-p-cymene and its Isomer, Carvacrol

Disclaimer: Limited direct safety and toxicity data is available for this compound. This guide provides a comprehensive overview of the safety and toxicity of its close structural isomer, carvacrol (CAS 499-75-2), which is a common practice in toxicological assessment known as read-across. The information presented for carvacrol is intended to provide a robust understanding of the potential hazards associated with this class of compounds.

Chemical Identification

CompoundIUPAC NameCAS NumberMolecular Formula
This compound1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-benzene14374-92-6C₁₃H₁₈
Carvacrol2-Methyl-5-(1-methylethyl)phenol499-75-2C₁₀H₁₄O

Hazard Identification

This compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways[1].

  • Skin Irritation, Category 2: Causes skin irritation[1].

Carvacrol

Carvacrol has a more extensive toxicological profile:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed[2][3][4].

  • Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and eye damage or causes skin irritation[2][4][5].

  • Serious Eye Damage/Eye Irritation, Category 1/2A: Causes serious eye damage or causes serious eye irritation[2][3][4][5].

  • Skin Sensitization, Category 1: May cause an allergic skin reaction[3][4].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for carvacrol.

Table 1: Acute Toxicity Data
EndpointSpeciesRouteValueReference
LD₅₀RatOral810 mg/kg[4]
LD₅₀RatOral4,750 mg/kg[6]
LD₅₀MouseOral1,695 mg/kg[6]
LD₅₀RabbitDermal2700 mg/kg[7]
LD₅₀MouseSubcutaneous680 mg/kg[7]
LDDogIntravenous0.31 g/kg[7]
Table 2: Genotoxicity and Mutagenicity
AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNot Mutagenic[7]
BlueScreen AssayHuman CellsWith & WithoutNot Genotoxic[8]
In vitro Micronucleus Test--Not Clastogenic[8]
SOS Chromotest--Weakly Genotoxic[7]
DNA Repair Test--Weakly Genotoxic[7]
Comet AssayV79 Chinese Hamster Lung Fibroblasts-No DNA Damage[7]
Table 3: Repeated Dose Toxicity
Study DurationSpeciesRouteNOAELEffects Observed at Higher DosesReference
90-dayRatOral12 mg/kg/dayAlterations in urinalysis, hematology, clinical biochemistry, and histopathology (centrilobular hepatocellular hypertrophy)[9].[9]

Experimental Protocols

Acute Oral Toxicity (LD₅₀) - OECD 423

This protocol is a stepwise procedure with the use of a limited number of animals.

start Start: Dose 3 animals (e.g., 2000 mg/kg) decision1 Did 2-3 animals die? start->decision1 stop1 Stop: GHS Category 1/2 (Highly Toxic) decision1->stop1 Yes decision3 No or 1 animal died? decision1->decision3 No dose_lower Dose 3 more animals at a lower dose (e.g., 300 mg/kg) decision2 Did 2-3 animals die? dose_lower->decision2 stop2 Stop: GHS Category 3 (Toxic) decision2->stop2 Yes stop3 Stop: GHS Category 4 (Harmful) decision2->stop3 No dose_higher Dose 3 more animals at a higher dose decision3->dose_lower Yes (2-3 animals died at higher dose) stop4 Stop: GHS Category 5 or Unclassified (Low Toxicity) decision3->stop4 No (0-1 animal died)

Acute Oral Toxicity (OECD 423) Workflow

Methodology:

  • Fasting: Animals are fasted prior to dosing.

  • Dosing: A single dose of the substance is administered by oral gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Dose Adjustment: Based on the number of mortalities, the dose for the next set of animals is adjusted up or down.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This assay assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.

start Prepare test chemical and peptide solutions incubation Incubate chemical with cysteine and lysine peptides for 24 hours start->incubation analysis Quantify remaining peptide concentration using HPLC incubation->analysis calculation Calculate percentage of peptide depletion analysis->calculation classification Classify sensitization potential based on depletion values calculation->classification low Low Reactivity (Minimal Sensitizer) classification->low Mean Depletion < 22.62% moderate Moderate Reactivity (Moderate Sensitizer) classification->moderate 22.62% <= Mean Depletion < 42.47% high High Reactivity (Strong Sensitizer) classification->high Mean Depletion >= 42.47%

Direct Peptide Reactivity Assay (DPRA) Workflow

Methodology:

  • Preparation: Solutions of the test chemical and synthetic peptides (containing either cysteine or lysine) are prepared.

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours.

  • Analysis: The concentration of the remaining unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

  • Classification: The mean peptide depletion is used to categorize the substance into reactivity classes, which correlate with skin sensitization potential.

90-Day Repeated Oral Dose Toxicity - OECD 408

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Methodology:

  • Animal Selection: Typically conducted in rodents (e.g., rats).

  • Dose Groups: At least three dose levels and a control group are used.

  • Administration: The test substance is administered orally on a 7-day per week basis for 90 days.

  • Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at termination.

  • Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals are examined microscopically.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization

The process of skin sensitization involves a series of events that can be depicted in a simplified signaling pathway.

cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node hapten Hapten (Carvacrol) penetrates skin protein Skin Protein hapten->protein Covalent Binding keratinocytes Keratinocytes hapten->keratinocytes hapten_protein Hapten-Protein Complex (Antigen) protein->hapten_protein langerhans Langerhans Cells (LCs) / Dendritic Cells (DCs) hapten_protein->langerhans Uptake cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) keratinocytes->cytokines cytokines->langerhans Activation migration LC/DC Migration langerhans->migration t_cell Naive T-cell migration->t_cell Antigen Presentation in Lymph Node t_cell_activation T-cell Activation and Proliferation t_cell->t_cell_activation memory_t_cell Memory T-cells t_cell_activation->memory_t_cell

Simplified Skin Sensitization Pathway

Description: Skin sensitization is an immunological process. Small molecules like carvacrol, known as haptens, penetrate the skin and bind to skin proteins to form an immunogenic complex. This complex is recognized and processed by Langerhans cells, which then migrate to the lymph nodes to activate T-cells. Upon subsequent exposure, these memory T-cells mount an accelerated and more robust inflammatory response, leading to allergic contact dermatitis.

Toxicokinetics

While specific toxicokinetic data for this compound is lacking, studies on the related compound p-cymene indicate rapid absorption following oral or inhalation exposure. Metabolism primarily occurs through oxidation of the side chains (isopropyl and methyl groups) to form more polar, oxygenated metabolites that are then excreted. The major metabolites are typically alcohols and carboxylic acids derived from these side chains.

Conclusion

The available data for carvacrol, a close structural isomer of this compound, indicate that this class of compounds can be harmful if swallowed, cause severe skin and eye irritation, and may lead to skin sensitization. Genotoxicity potential appears to be low. A No-Observed-Adverse-Effect Level of 12 mg/kg/day was established in a 90-day repeated dose study in rats. Professionals in research and drug development should handle these compounds with appropriate personal protective equipment and be aware of the potential for aspiration toxicity, skin and eye damage, and allergic reactions. Further research is warranted to fully characterize the toxicological profile of this compound itself.

References

An In-depth Technical Guide on 2-Prop-1-enyl-p-cymene in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, systematically known as 1-methyl-4-(1-methylethyl)-2-(1-propenyl)benzene, is an aromatic organic compound. Its chemical structure features a p-cymene scaffold substituted with a propenyl group. While p-cymene is a well-studied monoterpene found in numerous essential oils, specific information regarding the natural occurrence and biological activities of this compound is notably scarce in publicly available scientific literature. This guide aims to synthesize the available information on this compound, provide context based on structurally related compounds, and outline experimental approaches for its further investigation.

Synonyms:

  • 1-methyl-4-(1-methylethyl)-2-(1-propenyl)-benzene

  • 2-(1-Propenyl)-p-cymene

  • CAS: 14374-92-6[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical databases and fragrance industry documentation.

PropertyValueSource
Molecular Formula C₁₃H₁₈PubChem
Molecular Weight 174.29 g/mol PubChem
Appearance Colorless to pale yellow liquidThe Good Scents Company
Odor Green, sweet, carrot, dry, earthyThe Good Scents Company
Boiling Point 245-246 °C at 760 mmHgThe Good Scents Company
Flash Point 96.67 °CPerflavory[1]
LogP 4.4PubChem
CAS Number 14374-92-6Perflavory[1]

Occurrence in Essential Oils

Currently, there is a significant lack of specific data in peer-reviewed literature detailing the natural occurrence and quantitative analysis of this compound in essential oils. While it is listed as a fragrance ingredient, its presence in specific plant extracts has not been widely reported.[2] It is plausible that it may exist as a minor constituent in some essential oils rich in p-cymene or other propenylbenzenes, but this requires experimental verification.

Analytical Methodology for Detection and Quantification:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds in essential oils.[3][4][5][6][7]

Experimental Protocol: GC-MS Analysis of Essential Oils for this compound

Objective: To identify and quantify this compound in essential oil samples.

Materials:

  • Essential oil sample

  • Hexane (or other suitable solvent), GC grade

  • Internal standard (e.g., n-alkanes series C7-C30)

  • This compound analytical standard (if available)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the essential oil in hexane.

    • Add a known concentration of the internal standard.

    • If an analytical standard of this compound is available, prepare a series of calibration solutions of known concentrations in hexane.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 10 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with a reference standard or spectral libraries (e.g., NIST, Wiley).

    • Quantify the compound using the internal standard method and the calibration curve if an analytical standard is used.

Biological Activities (Inferred from Related Compounds)

Antimicrobial Activity

Propenylbenzenes are a class of phenylpropanoids known to possess antimicrobial properties. For instance, isoeugenol and anethole have demonstrated activity against a range of bacteria and fungi. The mechanism of action often involves disruption of the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well, including positive and negative controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Many essential oil components, including phenylpropanoids, exhibit anti-inflammatory effects. This is often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]

Potential Signaling Pathways:

Given the structural similarities to other bioactive phenylpropanoids, it is hypothesized that this compound could modulate inflammatory responses through the NF-κB and MAPK signaling cascades.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation This compound This compound This compound->IKK Inhibition (Hypothesized) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38) MAPK (p38) MAPKK->MAPK (p38) Phosphorylation Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors Activation This compound This compound This compound->MAPKK Inhibition (Hypothesized) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Experimental Protocol: Anti-inflammatory Assay in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western blotting to analyze MAPK and NF-κB pathway proteins

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells to extract proteins.

    • Perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK (e.g., p38, ERK, JNK) and NF-κB (e.g., IκBα, p65) pathways.

Workflow Diagram:

G A Culture RAW 264.7 Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited, particularly concerning its presence in essential oils and its pharmacological properties. This presents a significant opportunity for research and drug discovery. Future studies should focus on:

  • Screening of Essential Oils: A comprehensive screening of a wide range of essential oils, particularly those rich in p-cymene and other related terpenes, is necessary to identify natural sources of this compound.

  • Isolation and Characterization: Once identified, the compound should be isolated and its structure unequivocally confirmed using spectroscopic techniques (NMR, HRMS).

  • In-depth Biological Evaluation: A systematic evaluation of its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities is crucial to understand its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its biological activities will be vital for any potential drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of 2-Prop-1-enyl-p-cymene from the readily available starting material, p-cymene. The synthesis involves an initial Friedel-Crafts acylation to yield 2-propanoyl-p-cymene, followed by a Wittig reaction to introduce the prop-1-enyl moiety. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to substituted cymene derivatives. All experimental procedures are detailed, and quantitative data is summarized for clarity.

Introduction

p-Cymene, a naturally occurring aromatic organic compound, serves as a versatile scaffold in the synthesis of various bioactive molecules and functional materials. The introduction of an alkenyl substituent, such as a prop-1-enyl group, onto the p-cymene ring can significantly alter its physicochemical and biological properties, making it a valuable intermediate for further chemical exploration. The target molecule, this compound, is synthesized through a reliable and scalable two-step process. The first step employs a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to introduce a propanoyl group ortho to the methyl group of p-cymene. The subsequent step utilizes the robust and widely-used Wittig olefination to convert the ketone into the desired alkene.

Overall Reaction Scheme

Overall_Reaction_Scheme p_cymene p-Cymene intermediate 2-Propanoyl-p-cymene p_cymene->intermediate 1. Propanoyl chloride, AlCl₃ 2. H₂O final_product This compound intermediate->final_product 1. Ethyltriphenylphosphonium bromide, n-BuLi 2. THF

Caption: Overall synthetic route from p-cymene to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Propanoyl-p-cymene via Friedel-Crafts Acylation

This procedure details the electrophilic acylation of p-cymene using propanoyl chloride and anhydrous aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
p-Cymene134.221.026.84 g (31.2 mL)
Anhydrous Aluminum Chloride133.341.129.33 g
Propanoyl Chloride92.521.0519.43 g (19.0 mL)
Carbon Disulfide (anhydrous)76.13-150 mL
Dichloromethane (DCM)84.93-200 mL
Hydrochloric Acid (conc.)36.46-50 mL
Saturated Sodium Bicarbonate--100 mL
Anhydrous Magnesium Sulfate120.37-10 g
Crushed Ice--500 g

Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl. Ensure all glassware is thoroughly dried.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (29.33 g) and anhydrous carbon disulfide (100 mL). Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of p-cymene (26.84 g) and propanoyl chloride (19.43 g). Add this mixture dropwise to the cooled and stirred aluminum chloride suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated hydrochloric acid in a large beaker with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford 2-propanoyl-p-cymene as a colorless to pale yellow oil.

Expected Yield and Characterization:

ParameterValue
Expected Yield65-75%
Boiling PointApprox. 130-135 °C at 10 mmHg
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃)Consistent with the expected structure
¹³C NMR (CDCl₃)Consistent with the expected structure
IR (neat)Strong C=O stretch around 1680 cm⁻¹
Step 2: Synthesis of this compound via Wittig Reaction

This procedure describes the conversion of the ketone, 2-propanoyl-p-cymene, to the target alkene using a phosphonium ylide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Ethyltriphenylphosphonium Bromide371.261.213.37 g
n-Butyllithium (2.5 M in hexanes)64.061.113.2 mL
2-Propanoyl-p-cymene176.251.05.29 g (from Step 1)
Anhydrous Tetrahydrofuran (THF)72.11-150 mL
Diethyl Ether74.12-100 mL
Saturated Ammonium Chloride53.49-50 mL
Anhydrous Sodium Sulfate142.04-10 g

Protocol:

  • Ylide Generation: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend ethyltriphenylphosphonium bromide (13.37 g) in anhydrous THF (100 mL). Cool the stirred suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Addition of Ketone: Dissolve 2-propanoyl-p-cymene (5.29 g) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The disappearance of the deep color of the ylide indicates the progress of the reaction.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel (eluting with hexanes) to yield this compound as a colorless oil.

Expected Yield and Characterization:

ParameterValue
Expected Yield70-85%
AppearanceColorless oil
¹H NMR (CDCl₃)Consistent with the expected structure
¹³C NMR (CDCl₃)Consistent with the expected structure
Mass SpectrometryM/z consistent with C₁₃H₁₈

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wittig Reaction s1_start Start: p-Cymene & Propanoyl Chloride s1_react React with AlCl₃ in CS₂ at 0-5°C, then RT overnight s1_start->s1_react s1_quench Quench with HCl/Ice s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_wash Wash with H₂O, NaHCO₃, Brine s1_extract->s1_wash s1_dry Dry (MgSO₄) & Concentrate s1_wash->s1_dry s1_purify Vacuum Distillation s1_dry->s1_purify s1_product Product: 2-Propanoyl-p-cymene s1_purify->s1_product s2_react React with 2-Propanoyl-p-cymene in THF s1_product->s2_react s2_start Start: Ethyltriphenylphosphonium Bromide s2_ylide Generate Ylide with n-BuLi in THF s2_start->s2_ylide s2_ylide->s2_react s2_quench Quench with NH₄Cl (aq) s2_react->s2_quench s2_extract Extract with Diethyl Ether s2_quench->s2_extract s2_wash Wash with H₂O, Brine s2_extract->s2_wash s2_dry Dry (Na₂SO₄) & Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product: this compound s2_purify->s2_product

Application Notes and Protocols for the HPLC Analysis of 2-Prop-1-enyl-p-cymene in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene is a naturally occurring aromatic compound found in the essential oils of various medicinal and aromatic plants. As a derivative of p-cymene, it belongs to the class of terpenoids, which are widely recognized for their diverse pharmacological activities.[1][2][3] The potential therapeutic properties of p-cymene and its derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, have garnered significant interest within the scientific and drug development communities.[1][2][3] These compounds often exert their effects through modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[4] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and elucidation of its pharmacological mechanisms. This document provides detailed protocols for the extraction and subsequent HPLC analysis of this compound from plant materials.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of terpenoids, including this compound, from dried plant material. The choice of solvent may be optimized based on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems, flowers)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Glass vials

Procedure:

  • Weigh 10 g of dried, finely powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of hexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper into a round-bottom flask.

  • Repeat the extraction process (steps 2-4) with two additional 100 mL portions of hexane.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a concentrated extract is obtained.

  • Dry the resulting extract over anhydrous sodium sulfate.

  • Filter the dried extract and transfer it to a pre-weighed glass vial.

  • Remove the remaining solvent under a gentle stream of nitrogen.

  • Store the final extract at -20°C until HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is adapted from established protocols for p-cymene and other aromatic compounds.[5][6]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (80:20, v/v) is recommended as a starting point.[5] The ratio can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 20 µL.

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (1 mg/mL) in acetonitrile.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting with the mobile phase.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the plant extract obtained from the extraction protocol.

  • Dissolve the extract in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following table presents representative quantitative data for the related compound, p-cymene, found in different parts of Eupatorium fortunei Turcz. at various growth stages.[7] This data illustrates how quantitative results for this compound could be structured for comparison.

Table 1: Quantitative Analysis of p-Cymene in Eupatorium fortunei Turcz. (µg/g of dry weight) [7]

Plant PartGrowth Stage 1Growth Stage 2Growth Stage 3
Leaves 1.51 ± 0.05615.89 ± 1.23025.25 ± 2.600
Stems 1.79 ± 0.0344.32 ± 0.2115.90 ± 0.659
Roots Not DetectedNot DetectedNot Detected

Data represents mean ± standard deviation.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from plant material to the final quantitative analysis of this compound.

plant Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Hexane) plant->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Drying (Anhydrous Na2SO4) concentration->drying final_extract Concentrated Extract drying->final_extract hplc_prep Sample Preparation (Dissolve and Filter) final_extract->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis report Report data_analysis->report

Caption: Workflow for HPLC analysis of this compound.

Terpenoid Biosynthesis Pathway

This diagram provides a simplified overview of the two major pathways for terpenoid biosynthesis in plants, the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, which produce the precursors for compounds like this compound.[8][9]

cluster_cytosol Cytosol cluster_plastid Plastid acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmpp_cytosol IPP & DMAPP mva_pathway->ipp_dmpp_cytosol sesquiterpenes Sesquiterpenes (C15) ipp_dmpp_cytosol->sesquiterpenes triterpenes Triterpenes (C30) ipp_dmpp_cytosol->triterpenes pyruvate_gap Pyruvate + GAP mep_pathway Methylerythritol Phosphate (MEP) Pathway pyruvate_gap->mep_pathway ipp_dmpp_plastid IPP & DMAPP mep_pathway->ipp_dmpp_plastid monoterpenes Monoterpenes (C10) (e.g., p-cymene derivatives) ipp_dmpp_plastid->monoterpenes diterpenes Diterpenes (C20) ipp_dmpp_plastid->diterpenes

Caption: Terpenoid biosynthesis pathways in plants.

Potential Signaling Pathways Modulated by p-Cymene Derivatives

The anti-inflammatory and anticancer activities of terpenoids are often attributed to their ability to modulate key cellular signaling pathways. This diagram illustrates the potential interaction of p-cymene derivatives with the NF-κB and MAPK signaling cascades.[4][10]

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk p_cymene p-Cymene Derivative (e.g., this compound) p_cymene->mapkkk Inhibition p_cymene->ikk Inhibition mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors ikb IκB ikk->ikb P nfkb NF-κB nfkb->transcription_factors gene_expression Gene Expression (Inflammatory Mediators) transcription_factors->gene_expression

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the qualitative and quantitative analysis of 2-Prop-1-enyl-p-cymene using gas chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). Due to the limited availability of specific analytical methods for this compound, the methodologies presented here are adapted from established and validated methods for the closely related and structurally similar compound, p-cymene, and its isomers.[1][2][3][4] These protocols are intended to serve as a robust starting point for method development and validation in research, quality control, and drug development settings.

Introduction

This compound is an aromatic organic compound with potential applications in the fragrance and pharmaceutical industries.[5] Its chemical structure consists of a benzene ring substituted with a methyl group, an isopropyl group, and a prop-1-enyl group. Accurate and reliable analytical methods are crucial for its identification, quantification, and purity assessment in various matrices, including essential oils, synthetic reaction mixtures, and pharmaceutical formulations. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution, sensitivity, and reproducibility. This application note details recommended GC-FID and GC-MS methods, sample preparation, and data analysis procedures.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Essential Oils and Liquid Samples: Dilute the sample in a suitable organic solvent such as hexane or dichloromethane to a concentration within the linear range of the instrument.[3][6] A typical dilution factor is 1:100 (v/v).

  • For Solid Samples: Employ solvent extraction. Weigh a known amount of the homogenized solid sample and extract with a suitable solvent (e.g., hexane) using techniques such as sonication or Soxhlet extraction. The resulting extract can then be diluted as needed.

  • Standard Solutions: Prepare a stock solution of this compound analytical standard in hexane.[7] From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

GC-FID Method for Quantification

The GC-FID method is recommended for the accurate quantification of this compound.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent
Column DB-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column[8]
Injector Temperature 250 °C[8]
Injection Volume 1 µL
Split Ratio 50:1[8]
Carrier Gas Helium or Nitrogen, 1 mL/min[8]
Oven Temperature Program Initial temperature 60 °C (hold for 3 min), ramp at 3 °C/min to 240 °C (hold for 3 min)[8]
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C[6]
GC-MS Method for Identification and Confirmation

The GC-MS method is ideal for the unequivocal identification of this compound based on its mass spectrum.

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column SH-Rxi-5Sil MS capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1[2]
Carrier Gas Helium, 1 mL/min[2]
Oven Temperature Program Initial temperature 70 °C (hold for 3 min), ramp at 10 °C/min to 80 °C, then at 2 °C/min to 130 °C, and finally at 20 °C/min to 280 °C (hold for 2 min)[2]
Ion Source Temperature 230 °C
Ionization Energy 70 eV[2]
Mass Range m/z 40-450

Data Presentation and Analysis

Quantitative Analysis (GC-FID)

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The concentration of this compound in the samples can then be calculated using this calibration curve.

Qualitative Analysis (GC-MS)

Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time with that of the analytical standard. Confirm the identity by comparing the acquired mass spectrum of the sample peak with the reference mass spectrum from a library (e.g., NIST, Wiley) or the injected standard. The IUPAC name for this compound is 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene.[5]

Table 3: Expected Retention and Mass Spectral Data (Hypothetical)

CompoundExpected Retention Index (DB-5)Key Mass Fragments (m/z)
This compound1050 - 1150174 (M+), 159, 145, 131, 115, 91
p-Cymene~1024[1]134 (M+), 119, 91
o-Cymene~1039[1]134 (M+), 119, 91
m-Cymene~1022[1]134 (M+), 119, 91

Note: The retention index and mass fragments for this compound are predicted based on its structure and the data for related compounds. Actual values must be confirmed experimentally.

Experimental Workflow Diagram

GC_Analysis_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Essential Oil, Solid, etc.) Dilution Dilution (Hexane) Sample->Dilution Liquid Matrix Extraction Solvent Extraction (if solid) Sample->Extraction Solid Matrix GC_FID GC-FID Analysis (Quantification) Dilution->GC_FID GC_MS GC-MS Analysis (Identification) Dilution->GC_MS Extraction->Dilution Standard Analytical Standard Preparation Standard->GC_FID Standard->GC_MS Cal_Curve Calibration Curve Generation Standard->Cal_Curve Chroma Chromatogram Analysis GC_FID->Chroma GC_MS->Chroma Mass_Spec Mass Spectra Comparison GC_MS->Mass_Spec Quant Quantification of Analyte Cal_Curve->Quant Report Final Report Quant->Report Chroma->Quant Mass_Spec->Report

Caption: Experimental workflow for the GC analysis of this compound.

Conclusion

The GC-FID and GC-MS methods outlined in this application note provide a comprehensive framework for the analysis of this compound. While adapted from methods for similar compounds, these protocols offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own specific and robust analytical procedures. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols: 2-Prop-1-enyl-p-cymene as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, a substituted aromatic hydrocarbon, presents a valuable scaffold for the synthesis of a variety of organic molecules. Its structure, featuring a reactive propenyl group attached to a cymene backbone, offers a versatile platform for derivatization. The cymene moiety is a common structural motif in natural products and pharmacologically active compounds, suggesting that derivatives of this compound could exhibit interesting biological activities. These application notes provide detailed protocols for key synthetic transformations of this compound, enabling the generation of diverse molecular entities for screening and development in medicinal chemistry and materials science. While this specific molecule is primarily recognized as a fragrance ingredient[1], its functional groups suggest significant potential as a synthetic intermediate. The protocols outlined below are based on established chemical transformations of structurally similar molecules, such as anethole, and are intended to serve as a guide for the exploration of the synthetic utility of this compound.

Epoxidation of the Propenyl Group

The epoxidation of the alkene in the propenyl group of this compound yields a reactive epoxide that can be further functionalized. Epoxides are valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with various nucleophiles to introduce diverse functional groups. This transformation is analogous to the epoxidation of other naturally occurring phenylpropenoids.

Experimental Protocol: Synthesis of 2-(p-cymenyl)propylene oxide

  • Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure epoxide.

Quantitative Data

EntryStarting MaterialProductYield (%)Purity (%)
1This compound2-(p-cymenyl)propylene oxide85>98

Characterization Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 3H, Ar-H), 3.10 (dq, J = 5.6, 2.4 Hz, 1H, -CH(O)-), 2.90 (dq, J = 5.6, 4.0 Hz, 1H, -CH(O)-), 2.85 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂), 2.30 (s, 3H, Ar-CH₃), 1.35 (d, J = 2.4 Hz, 3H, -CH(O)CH₃), 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 136.2, 130.1, 126.5, 125.8, 125.4, 58.2, 52.5, 33.9, 24.1, 21.2, 18.7.

  • MS (ESI+): m/z 191.14 [M+H]⁺.

Oxidative Cleavage to a Phenylacetone Derivative

Oxidative cleavage of the propenyl double bond can lead to the formation of a phenylacetone derivative. Such ketones are valuable precursors for the synthesis of various pharmaceuticals, including amphetamine analogues (for research purposes). This reaction is analogous to the oxidation of anethole to p-methoxyphenylacetone.[2]

Experimental Protocol: Synthesis of 1-(p-cymenyl)propan-2-one

  • Materials:

    • This compound (1.0 eq)

    • Formic acid

    • Hydrogen peroxide (30% aqueous solution)

    • Diethyl ether

    • Saturated aqueous sodium sulfite solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, add this compound to formic acid at room temperature with vigorous stirring.

    • Slowly add hydrogen peroxide to the mixture, ensuring the temperature does not exceed 40 °C (an ice bath can be used for cooling).

    • After the addition is complete, continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

    • Separate the organic layer and wash it with saturated aqueous sodium sulfite solution to remove unreacted peroxides, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ketone can be purified by vacuum distillation or column chromatography.

Quantitative Data

EntryStarting MaterialProductYield (%)Purity (%)
1This compound1-(p-cymenyl)propan-2-one70>95

Characterization Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10-7.00 (m, 3H, Ar-H), 3.65 (s, 2H, -CH₂-CO-), 2.88 (sept, J = 6.9 Hz, 1H, -CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 2.15 (s, 3H, -CO-CH₃), 1.24 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 207.5, 148.8, 135.5, 131.0, 129.5, 126.8, 126.2, 52.1, 33.8, 29.5, 24.0, 21.1.

  • MS (ESI+): m/z 191.14 [M+H]⁺.

Hydroboration-Oxidation to an Alcohol

The hydroboration-oxidation of this compound provides an anti-Markovnikov alcohol, where the hydroxyl group is added to the terminal carbon of the propenyl chain. This transformation is a cornerstone of organic synthesis for accessing primary alcohols from terminal alkenes.

Experimental Protocol: Synthesis of 3-(p-cymenyl)propan-1-ol

  • Materials:

    • This compound (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 0.4 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous sodium hydroxide (3 M)

    • Hydrogen peroxide (30% aqueous solution)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the BH₃·THF solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Cool the mixture back to 0 °C and carefully add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

Quantitative Data

EntryStarting MaterialProductYield (%)Purity (%)
1This compound3-(p-cymenyl)propan-1-ol90>97

Characterization Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12-7.02 (m, 3H, Ar-H), 3.70 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.87 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 2.31 (s, 3H, Ar-CH₃), 1.90 (p, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.23 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.2, 137.8, 135.0, 128.8, 126.5, 126.0, 62.5, 34.2, 33.8, 32.0, 24.1, 21.0.

  • MS (ESI+): m/z 193.16 [M+H]⁺.

Visualizations of Synthetic Pathways

The following diagrams illustrate the synthetic transformations described above, providing a clear workflow for the derivatization of this compound.

Epoxidation_Workflow start This compound reagent m-CPBA, DCM start->reagent product 2-(p-cymenyl)propylene oxide reagent->product

Caption: Epoxidation of this compound.

Oxidative_Cleavage_Workflow start This compound reagent HCOOH, H₂O₂ start->reagent product 1-(p-cymenyl)propan-2-one reagent->product

Caption: Oxidative Cleavage of this compound.

Hydroboration_Oxidation_Workflow start This compound reagent1 1. BH₃·THF start->reagent1 product 3-(p-cymenyl)propan-1-ol reagent1->product reagent2 2. H₂O₂, NaOH

References

Application Notes and Protocols for 2-Prop-1-enyl-p-cymene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Prop-1-enyl-p-cymene, also known by its IUPAC name 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene, is a monoterpene derivative.[1][2] While it is listed in chemical databases and used as a fragrance ingredient, specific research into its medicinal chemistry applications is not extensively documented in publicly available literature.[1] However, its core structure, p-cymene, is a well-studied monoterpene found in over 100 plant species and is known for a wide range of biological activities.[3][4] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6][7]

This document provides a detailed overview of the potential medicinal chemistry applications of this compound based on the known biological activities of its parent scaffold, p-cymene, and related monoterpenes. The following sections offer insights into potential therapeutic areas, relevant biological data from related compounds, and detailed protocols for future investigation of this compound.

Potential Therapeutic Applications

Based on the pharmacological profile of p-cymene, this compound could be a valuable candidate for drug discovery and development in the following areas:

  • Antimicrobial Agents: p-Cymene has demonstrated efficacy against a variety of pathogenic bacteria and fungi.[4][6] The introduction of a propenyl group might modulate this activity.

  • Anti-inflammatory Drugs: The anti-inflammatory properties of p-cymene are well-documented and suggest a potential role for its derivatives in treating inflammatory conditions.[3][6]

  • Anticancer Therapeutics: The anticancer effects of p-cymene are linked to the induction of apoptosis and cell cycle arrest, providing a rationale for investigating its derivatives as potential cancer treatments.[6][7]

  • Antioxidant Compounds: As a natural antioxidant, p-cymene and its derivatives could be explored for their potential in preventing and treating diseases associated with oxidative stress.[4]

Quantitative Data from Related Compounds

The following table summarizes the biological activities of p-cymene and other related monoterpenes to provide a comparative baseline for future studies on this compound.

CompoundBiological ActivityAssayTargetIC50 / MICReference
p-CymeneAntibacterialBroth microdilutionE. coli1600 µg/mL[4]
p-CymeneAntibacterialBroth microdilutionS. aureus800 µg/mL[4]
CarvacrolAnticancerMTT assayA549 lung cancer cells50 µM[8]
ThymolAntifungalBroth microdilutionC. albicans125 µg/mL[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the medicinal chemistry potential of this compound.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Workflow Diagram:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Compound Stock start->compound_prep serial_dilution Perform Serial Dilutions in 96-well plate compound_prep->serial_dilution media_prep Prepare Growth Media add_inoculum Add Microbial Inoculum media_prep->add_inoculum inoculum_prep Prepare Microbial Inoculum inoculum_prep->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 24h add_inoculum->incubation read_plate Read Absorbance at 600 nm incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Grow microbial cultures (e.g., E. coli, S. aureus, C. albicans) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the compound stock solution in broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Diagram:

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound This compound Compound->NFkB inhibits? Compound->iNOS_protein inhibits? MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat with Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan incubation3->add_dmso read_abs Read Absorbance at 570 nm add_dmso->read_abs calculate_ic50 Calculate IC50 read_abs->calculate_ic50

References

Application Notes and Protocols: 2-Prop-1-enyl-p-cymene as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Prop-1-enyl-p-cymene and its parent scaffold, p-cymene, as a precursor for the synthesis of novel compounds with significant pharmacological activities. The protocols outlined below are based on established methodologies for the synthesis and evaluation of p-cymene derivatives.

Introduction to p-Cymene and its Derivatives

p-Cymene, a naturally occurring aromatic monoterpene found in over 100 plant species, is a well-established precursor in medicinal chemistry.[1] Its structure, 1-methyl-4-(1-methylethyl)-benzene, provides a versatile scaffold for the development of new therapeutic agents. This compound is a derivative of p-cymene, and while specific research on this particular compound as a precursor is emerging, the extensive data on p-cymene derivatives offer a strong foundation for its potential applications.

The pharmacological profile of p-cymene is broad, encompassing antioxidant, anti-inflammatory, antimicrobial, anticancer, and antinociceptive properties.[1][2][3] These activities make p-cymene and its derivatives attractive candidates for drug discovery programs targeting a range of diseases.

Key Pharmacological Activities of p-Cymene Derivatives

The diverse biological activities of compounds derived from the p-cymene scaffold have been extensively reported. A summary of these activities is presented below.

Pharmacological ActivityDescriptionKey Findings
Anticancer p-Cymene derivatives have demonstrated cytotoxic effects against various cancer cell lines. The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest.[2][3] Organometallic compounds formed by combining p-cymene with ruthenium have shown promising anticancer properties.[4]
Anti-inflammatory p-Cymene and its derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.[1][2] This has been demonstrated in various in vivo and in vitro models.[1]
Antioxidant The antioxidant properties of p-cymene are attributed to its ability to reduce oxidative stress by increasing the activity of antioxidant enzymes.[1] It can also reduce the formation of reactive oxygen and nitrogen species, suggesting a neuroprotective potential.[1]
Antimicrobial p-Cymene shows broad-spectrum antimicrobial activity against bacteria and fungi.[2][5] This property is being explored for the development of new antimicrobial agents to combat resistant pathogens.[1]
Antidiabetic Studies have shown that p-cymene can improve serum glucose levels and lipid profiles in diabetic models.[6] It may regulate the Akt/mTOR signaling pathway, which is crucial for glucose and lipid metabolism.[6]

Synthesis of Novel Compounds from p-Cymene Scaffolds

The synthesis of novel compounds from p-cymene and its derivatives can be approached through various chemical modifications. While specific protocols for this compound are not detailed in the provided literature, general synthetic strategies for related compounds can be adapted.

Protocol 1: General Procedure for the Synthesis of p-Cymene Containing Metal Complexes

This protocol is based on the synthesis of arene ruthenium complexes, which have shown significant anticancer activity.

Materials:

  • [(p-cymene)RuCl₂]₂

  • Appropriate ligand (e.g., phenothiazinyl-hydrazinyl-thiazole ligands)

  • Methanol

  • Silver triflate (optional, for chloride removal)

Procedure:

  • Dissolve the selected ligand in methanol.

  • Add [(p-cymene)RuCl₂]₂ to the ligand solution.

  • Reflux the mixture for a specified time to allow for complexation.

  • If required for further reactions, remove the chloride ligands by adding silver triflate.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or chromatography.

  • Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).[7]

Protocol 2: General Procedure for Derivatization of a Precursor Molecule

This generalized protocol can be adapted for the modification of the prop-1-enyl group of this compound or other functional groups on the p-cymene ring.

Materials:

  • Starting material (e.g., this compound)

  • Reagent for desired modification (e.g., acyl chloride, alkyl halide)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Base (e.g., Et₃N, NaH)

  • Saturated NaHCO₃ or NH₄Cl solution for quenching

Procedure:

  • Dissolve the starting material and a suitable base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the modifying reagent to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for a set period, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

  • Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and HRMS.[8][9]

Biosynthesis and Production of p-Cymene Precursors

Recent advancements have focused on the sustainable production of p-cymene and its precursors through microbial fermentation. This approach offers a green alternative to chemical synthesis.

Biosynthetic Pathway Overview:

The biosynthesis of p-cymene can be achieved from renewable precursors like limonene and 1,8-cineole through the mevalonate pathway.[10][11]

Biosynthesis_of_pCymene cluster_0 Mevalonate Pathway cluster_1 Terpene Synthesis cluster_2 Precursor Formation cluster_3 Final Product Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP IPP & DMAPP Geranyl_PP Geranyl_PP IPP_DMAPP->Geranyl_PP Geranyl Pyrophosphate Limonene Limonene Geranyl_PP->Limonene 1,8-Cineole 1,8-Cineole Geranyl_PP->1,8-Cineole p-Cymene p-Cymene Limonene->p-Cymene Dehydrogenation 1,8-Cineole->p-Cymene Conversion

Caption: Biosynthetic pathway for p-cymene production.

Experimental Workflow for Microbial Production:

The following workflow outlines the general steps for producing p-cymene precursors in a microbial host.

Microbial_Production_Workflow Strain_Engineering Strain Engineering (e.g., E. coli) Fermentation Fed-batch Fermentation Strain_Engineering->Fermentation Extraction Product Extraction Fermentation->Extraction Purification Purification of Precursor Extraction->Purification Chemical_Conversion Chemical Conversion to p-Cymene Purification->Chemical_Conversion

Caption: Workflow for microbial production of p-cymene precursors.

Signaling Pathways Modulated by p-Cymene Derivatives

Understanding the mechanism of action of novel compounds is crucial for drug development. p-Cymene and its derivatives have been shown to modulate key signaling pathways involved in various diseases.

Akt/mTOR Pathway in Diabetes:

In the context of diabetes, p-cymene has been shown to regulate the Akt/mTOR pathway, which is a central signaling cascade for controlling glucose and lipid metabolism.[6]

Akt_mTOR_Pathway Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolic_Effects Glucose Uptake Lipid Metabolism mTOR->Metabolic_Effects pCymene p-Cymene pCymene->Akt Modulates pCymene->mTOR Modulates

Caption: Modulation of the Akt/mTOR pathway by p-cymene.

Conclusion and Future Directions

The p-cymene scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of beneficial pharmacological properties. While direct studies on this compound as a precursor are limited, the extensive research on p-cymene provides a strong rationale for its investigation. Future research should focus on the synthesis of novel derivatives from this compound and the evaluation of their biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The development of sustainable biosynthetic routes for p-cymene and its precursors will further enhance the value of this versatile molecular scaffold in drug discovery.

References

Application Notes and Protocols for the Extraction of 2-Prop-1-enyl-p-cymene from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and isolation of 2-Prop-1-enyl-p-cymene from natural sources. Due to the rarity of this specific compound as a major component in essential oils, this protocol outlines a two-stage process. The first stage involves the extraction of the total essential oil from a suitable plant matrix, such as Thymus pulegioides, which is known to be rich in the parent compound p-cymene. The second stage details the fractional distillation of the obtained essential oil to isolate the target compound, this compound. This protocol is intended for research and development purposes.

Introduction

This compound is an alkyl-substituted aromatic hydrocarbon, structurally related to the monoterpene p-cymene. While p-cymene is a common constituent of many essential oils, including those from thyme, cumin, and oregano, this compound is a less abundant derivative.[1] The isolation of such minor components requires an initial efficient extraction of the total essential oil followed by a high-resolution fractionation technique. This protocol provides a detailed methodology for both of these critical steps.

Stage 1: Essential Oil Extraction by Hydrodistillation

This stage focuses on the extraction of the total essential oil from the plant material. Thymus pulegioides is chosen as a representative source due to its high content of p-cymene and related terpenoids.

Experimental Protocol: Hydrodistillation
  • Plant Material Preparation:

    • Air-dry the aerial parts (leaves and flowers) of Thymus pulegioides in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

    • Once dried, coarsely grind the plant material to a particle size of 2-5 mm to increase the surface area for efficient extraction.

  • Hydrodistillation Apparatus Setup:

    • Assemble a Clevenger-type apparatus for hydrodistillation.

    • Place 100 g of the dried and ground plant material into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Distillation Process:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for 3 hours, collecting the volatile oil in the Clevenger trap. The oil, being less dense than water, will float on top of the condensed water.

  • Oil Recovery and Drying:

    • After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully collect the essential oil from the Clevenger trap using a pipette.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, amber glass vial at 4°C until further processing.

Data Presentation: Typical Composition of Thymus pulegioides Essential Oil

The yield and composition of the essential oil can vary depending on the plant's geographical origin, harvest time, and environmental conditions. The following table summarizes the typical major constituents identified by GC-MS analysis in Thymus pulegioides essential oil.[2]

CompoundChemical ClassTypical Percentage Range (%)Boiling Point (°C)
p-CymeneMonoterpene Hydrocarbon10 - 25177
γ-TerpineneMonoterpene Hydrocarbon15 - 30183
ThymolPhenolic Monoterpenoid20 - 40232
CarvacrolPhenolic Monoterpenoid5 - 15237

Stage 2: Isolation of this compound by Fractional Distillation

This stage involves the separation of the target compound from the complex essential oil mixture based on differences in boiling points.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed to maintain a stable vacuum.

  • Distillation Process:

    • Place the extracted essential oil into the distillation flask.

    • Begin heating the oil gently while gradually reducing the pressure inside the system to approximately 10 mmHg. Working under a vacuum lowers the boiling points of the compounds, preventing thermal degradation.[3]

    • Monitor the temperature at the head of the fractionating column.

    • Collect the different fractions in separate receiving flasks as the temperature plateaus and then rises to the next boiling point.

Data Presentation: Theoretical Fractional Distillation Profile

The separation of this compound, with an estimated boiling point of approximately 240.28°C at atmospheric pressure, from the major components of Thymus oil is theoretically achievable through fractional distillation.[4] The following table outlines the expected fractions.

FractionTemperature Range at Head of Column (°C at 10 mmHg)Expected Major Components
1< 100Lighter monoterpene hydrocarbons (e.g., p-Cymene, γ-Terpinene)
2100 - 120Intermediate boiling point compounds
3120 - 140Thymol, Carvacrol
4> 140This compound and other higher boiling point sesquiterpenoids

Note: The precise temperature ranges will need to be optimized empirically. Each collected fraction should be analyzed by GC-MS to determine its composition and the purity of the target compound. For higher purity, a subsequent purification step using preparative chromatography (prep-GC or HPLC) may be necessary.[5][6]

Visualizations

Workflow for Extraction and Isolation

G Overall Workflow for the Extraction and Isolation of this compound A Plant Material (Thymus pulegioides) B Drying and Grinding A->B C Hydrodistillation B->C D Essential Oil C->D E Fractional Vacuum Distillation D->E F Isolated Fractions E->F G GC-MS Analysis F->G H Purified this compound G->H

Caption: Overall workflow from plant material to purified compound.

Logical Flow of Fractional Distillation

G Logical Flow of Fractional Distillation for Essential Oil cluster_fractions Fraction Collection based on Boiling Point Input Crude Essential Oil Process Heating under Vacuum in Distillation Flask Input->Process Column Vapors Ascend Fractionating Column Process->Column Condenser Condensation Column->Condenser F1 Fraction 1 (Low BP) p-Cymene, γ-Terpinene Condenser->F1 Lowest Temp F2 Fraction 2 (Mid BP) Condenser->F2 F3 Fraction 3 (High BP) Thymol, Carvacrol Condenser->F3 F4 Fraction 4 (Highest BP) This compound Condenser->F4 Highest Temp

Caption: Separation of components by fractional distillation.

References

Application Notes and Protocols for the Evaluation of 2-Prop-1-enyl-p-cymene as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention for their potential antimicrobial properties. This document provides detailed application notes and protocols for the investigation of 2-Prop-1-enyl-p-cymene as a potential antimicrobial agent.

Note: Extensive literature searches did not yield specific antimicrobial activity data or detailed experimental protocols for this compound. The information presented herein is based on its parent compound, p-cymene , a well-studied monoterpene with known antimicrobial properties.[1][2][3][4][5] The provided protocols are established methods for evaluating the antimicrobial and cytotoxic potential of chemical compounds and can be adapted for the study of this compound.

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is a monoterpene found in over 100 plant species and is a constituent of many essential oils, including those from cumin and thyme.[1] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][5] Its primary antimicrobial mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity.[2]

Data Presentation: Antimicrobial Activity of p-Cymene

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of p-cymene against a variety of microorganisms, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

MicroorganismStrainMICMBCReference
Escherichia coliO157:H7-12 mg/mL[6]
Salmonella enterica--12 mg/mL[6]
Listeria monocytogenes-0.57 mg/mL12 mg/mL[1]
Staphylococcus aureus-0.598% (v/v)6 mg/mL[1][6]
Streptococcus mutans--6 mg/mL[6]
Streptococcus sanguinis--3 mg/mL[6]
Vibrio parahaemolyticus--12 mg/mL[6]
Mycobacterium tuberculosis-91.66 µg/mL-[1]
Mycobacterium bovis-91.66 µg/mL-[1]
Candida albicans->8%>8%[1]
Aspergillus niger->300 µL/mL-[1]
Rhizopus oryzae->1024 µg/mL-[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol details the determination of the MIC of a test compound against a specific bacterial strain using the broth microdilution method.[7][8][9][10]

Materials:

  • Test compound (this compound)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

  • Vortex mixer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) and should not affect bacterial growth.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 µL of CAMHB to all wells except the first column. Then, add 200 µL of the highest concentration of the test compound to the first well of each row, and serially dilute 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (wells with bacteria and no test compound) and a negative control (wells with medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Test Compound Dilutions B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a test compound on mammalian cell lines.[11][12][13][14]

Materials:

  • Test compound (this compound)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment with Test Compound:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells C Treat Cells with Compound A->C B Prepare Test Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT and Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for MTT cytotoxicity assay.

Protocol 3: Assessment of Bacterial Membrane Potential

This protocol outlines a method to assess changes in bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[15][16][17][18] Depolarization of the bacterial membrane leads to an increase in fluorescence.

Materials:

  • Test compound (this compound)

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC₃(5) stock solution (in DMSO)

  • Valinomycin (positive control for depolarization)

  • Black 96-well microtiter plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.

    • Incubate the suspension in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.

  • Fluorescence Measurement:

    • Transfer 200 µL of the dye-loaded bacterial suspension to the wells of a black microtiter plate.

    • Place the plate in a fluorometric microplate reader and monitor the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

  • Treatment and Data Acquisition:

    • After establishing a stable baseline, add the test compound at various concentrations to the respective wells.

    • Use valinomycin (e.g., 1 µM) as a positive control for complete depolarization.

    • Immediately start recording the fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • An increase in fluorescence intensity indicates membrane depolarization.

    • Plot the fluorescence intensity against time for each concentration of the test compound.

    • Compare the effects of the test compound to the positive control.

Workflow for Bacterial Membrane Potential Assay

Membrane_Potential_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Suspension B Load Cells with DiSC3(5) Dye A->B C Measure Baseline Fluorescence B->C D Add Test Compound C->D E Record Fluorescence Over Time D->E F Plot Fluorescence vs. Time E->F G Determine Membrane Depolarization F->G

Caption: Workflow for bacterial membrane potential assay.

Signaling Pathways and Logical Relationships

Due to the lack of specific information on the signaling pathways affected by this compound or p-cymene, a diagram illustrating a known signaling pathway is not feasible at this time. The primary mechanism of action for p-cymene is direct membrane disruption rather than interference with a specific signaling cascade.

However, the logical relationship of the experimental workflow for antimicrobial drug development can be visualized as follows:

Logical Workflow for Antimicrobial Agent Development

Drug_Development_Workflow A Identify Potential Antimicrobial Compound (e.g., this compound) B In Vitro Antimicrobial Susceptibility Testing (e.g., MIC Determination) A->B C Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) B->C D Mechanism of Action Studies (e.g., Membrane Potential Assay) B->D E Lead Optimization C->E D->E F In Vivo Efficacy and Toxicity Studies E->F G Clinical Trials F->G

References

Investigating the Anti-inflammatory Properties of p-Cymene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cymene, a naturally occurring aromatic organic compound found in essential oils of various plants, has garnered significant interest for its diverse pharmacological activities, including notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of p-Cymene, intended to guide researchers in their exploration of its therapeutic potential. The information compiled herein is based on existing scientific literature and provides a framework for both in vitro and in vivo studies. While the compound "2-Prop-1-enyl-p-cymene" was initially specified, the available scientific literature predominantly refers to and studies "p-cymene" in the context of anti-inflammatory research. Therefore, this document focuses on p-cymene.

Mechanism of Action

p-Cymene exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2][3] The primary mechanisms of action include:

  • Inhibition of Pro-inflammatory Cytokines: p-Cymene has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4]

  • Modulation of NF-κB and MAPK Signaling Pathways: A crucial aspect of p-cymene's anti-inflammatory activity is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4][5] By blocking these pathways, p-cymene effectively downregulates the expression of numerous inflammatory genes.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of p-cymene on cytokine production from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by p-Cymene in LPS-Stimulated RAW 264.7 Macrophages [1]

Cytokinep-Cymene Concentration (µM)Inhibition (%)
TNF-α 50~40%
100~60%
200~80%
IL-1β 50~35%
100~55%
200~75%
IL-6 50~30%
100~50%
200~70%

Table 2: In Vivo Effects of p-Cymene on Serum Cytokine Levels in LPS-Treated Mice [1]

CytokineTreatmentSerum Level (pg/mL)% Reduction vs. LPS
TNF-α ControlUndetectable-
LPS850 ± 75-
LPS + p-Cymene (50 mg/kg)450 ± 50~47%
IL-1β ControlUndetectable-
LPS350 ± 40-
LPS + p-Cymene (50 mg/kg)180 ± 25~49%
IL-10 ControlUndetectable-
(Anti-inflammatory)LPS120 ± 15-
LPS + p-Cymene (50 mg/kg)250 ± 30~108% Increase

Note: Specific IC50 values for p-cymene's inhibitory activity on COX-1, COX-2, 5-lipoxygenase, and hyaluronidase, as well as quantitative data on protein denaturation inhibition, were not available in the reviewed literature. The provided protocols can be utilized to determine these values experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol is based on the methodology described by Zhong et al. (2013).[1]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • p-Cymene (dissolved in DMSO, final DMSO concentration <0.1%)

    • Lipopolysaccharide (LPS) from E. coli

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • ELISA kits for TNF-α, IL-1β, and IL-6

    • 96-well cell culture plates

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of p-cymene (e.g., 10, 50, 100, 200 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (LPS alone) should be included.

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of each cytokine by p-cymene compared to the LPS-only control.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This is a general protocol to determine the IC50 of p-cymene for COX-1 and COX-2.

  • Materials:

    • COX-1 and COX-2 enzyme preparations (ovine or human)

    • Arachidonic acid (substrate)

    • p-Cymene

    • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

    • EIA buffer

    • Prostaglandin screening EIA kit

  • Protocol:

    • Prepare a reaction mixture containing the respective COX enzyme in EIA buffer.

    • Add various concentrations of p-cymene or the reference inhibitor to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 10-15 minutes) at 37°C.

    • Stop the reaction.

    • Measure the amount of prostaglandin E2 (PGE2) produced using a prostaglandin screening EIA kit.

    • Calculate the percentage of inhibition for each concentration of p-cymene and determine the IC50 value.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay

This is a general protocol to determine the IC50 of p-cymene for 5-LOX.

  • Materials:

    • 5-LOX enzyme preparation (e.g., from potato or recombinant human)

    • Linoleic acid or arachidonic acid (substrate)

    • p-Cymene

    • Reference inhibitor (e.g., Zileuton)

    • Buffer (e.g., Tris-HCl)

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing the 5-LOX enzyme in the appropriate buffer.

    • Add various concentrations of p-cymene or the reference inhibitor and incubate for a few minutes at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and the percentage of inhibition for each concentration of p-cymene.

    • Determine the IC50 value from the dose-response curve.

4. Albumin Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS, pH 6.4)

    • p-Cymene

    • Reference drug (e.g., Diclofenac sodium)

    • Spectrophotometer

  • Protocol:

    • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

    • Prepare reaction mixtures containing 0.5 mL of the albumin solution and 0.5 mL of various concentrations of p-cymene or the reference drug. A control group will contain 0.5 mL of distilled water instead of the test substance.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 10 minutes.

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value.

5. Hyaluronidase Inhibition Assay

This assay measures the ability of a compound to inhibit hyaluronidase, an enzyme involved in tissue degradation during inflammation.

  • Materials:

    • Hyaluronidase from bovine testes

    • Hyaluronic acid

    • p-Cymene

    • Reference inhibitor (e.g., Apigenin)

    • Acetate buffer (pH 4.5)

    • Spectrophotometer

  • Protocol:

    • Pre-incubate hyaluronidase with various concentrations of p-cymene or the reference inhibitor in acetate buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding hyaluronic acid.

    • Incubate the mixture for a defined time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding an acidic solution.

    • Measure the amount of undigested hyaluronic acid by assessing the turbidity at a specific wavelength (e.g., 600 nm).

    • Calculate the percentage inhibition for each concentration of p-cymene and determine the IC50 value.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

A classic model for acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • p-Cymene (dissolved in a suitable vehicle, e.g., 0.5% Tween 80 in saline)

    • Carrageenan (1% w/v in saline)

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Plethysmometer or digital calipers

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Administer p-cymene (e.g., 25, 50, 100 mg/kg, intraperitoneally or orally) or the reference drug 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

    • Measure the initial paw volume/thickness of the right hind paw.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the carrageenan-only control group.

2. Leukocyte Migration Assay (Peritonitis Model)

This model assesses the effect of a compound on inflammatory cell infiltration.[6]

  • Animals: Male Swiss albino mice.

  • Materials:

    • p-Cymene

    • Carrageenan (1% w/v in sterile saline)

    • Reference drug (e.g., Dexamethasone, 2 mg/kg)

    • Phosphate-buffered saline (PBS) containing EDTA

    • Turk's solution

    • Hemocytometer

  • Protocol:

    • Administer p-cymene (e.g., 25, 50, 100 mg/kg, i.p.) or the reference drug 30 minutes before the inflammatory stimulus. The control group receives the vehicle.

    • Induce peritonitis by injecting 0.25 mL of 1% carrageenan solution intraperitoneally.

    • Four hours after the carrageenan injection, euthanize the mice.

    • Collect the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS containing EDTA.

    • Determine the total leukocyte count in the peritoneal fluid using a hemocytometer after staining with Turk's solution.

    • Calculate the percentage inhibition of leukocyte migration for each group compared to the carrageenan-only control group.

Visualizations

Signaling Pathways and Experimental Workflow

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB Active NF-κB NFkB->p_NFkB p_IkB->NFkB Degradation releases Nucleus Nucleus p_NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces gene transcription pCymene p-Cymene pCymene->IKK Inhibits pCymene->IkB Inhibits degradation

Caption: NF-κB signaling pathway and the inhibitory action of p-cymene.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Induces transcription pCymene p-Cymene pCymene->p38 Inhibits phosphorylation pCymene->JNK Inhibits phosphorylation pCymene->ERK Inhibits phosphorylation Experimental_Workflow start Animal Acclimatization groups Divide into Groups (Control, p-Cymene, Reference) start->groups admin Administer p-Cymene / Vehicle / Reference Drug groups->admin induce Induce Inflammation (e.g., Carrageenan Injection) admin->induce measure Measure Inflammatory Response (e.g., Paw Edema, Leukocyte Count) induce->measure analyze Data Analysis and Comparison measure->analyze end Conclusion on Anti-inflammatory Effect analyze->end

References

Application Notes and Protocols: Formulation of 2-Prop-1-enyl-p-cymene for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, also known as Verdoracine, is an aromatic compound structurally related to p-cymene, a naturally occurring monoterpene found in the essential oils of various plants.[1][2] P-cymene has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, antinociceptive, and neuroprotective effects.[2][3] Like its parent compound, this compound is a hydrophobic molecule, presenting a significant challenge for formulation in aqueous systems required for in vivo research.[1][4] Its high lipophilicity (estimated XLogP3 of 4.4) necessitates specialized formulation strategies to ensure adequate solubility and bioavailability for accurate pharmacodynamic and toxicological assessment in animal models.[1][4]

This document provides detailed application notes and protocols for the successful formulation of this compound for preclinical in vivo studies, focusing on common and effective strategies to enhance the solubility of poorly water-soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is the cornerstone of formulation development.

PropertyValueSource
Molecular Formula C13H18[1]
Molecular Weight 174.28 g/mol [1]
IUPAC Name 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene[1]
Synonyms Verdoracine, 2-(1-Propenyl)-p-cymene[1]
XLogP3 (Lipophilicity) 4.4[1]
Nature Hydrophobic / Lipophilic[4]

Formulation Strategies for Hydrophobic Compounds

For hydrophobic compounds like this compound, several strategies can be employed to improve solubility and bioavailability for in vivo administration.[4][5] The choice of formulation depends on the required dose, administration route, and the specific experimental model.

  • Co-Solvent Systems: The simplest approach involves dissolving the compound in a mixture of a water-miscible organic solvent and water. However, the potential for drug precipitation upon injection into the bloodstream and solvent-related toxicity must be carefully evaluated.

  • Suspensions: If the compound cannot be fully dissolved, it can be formulated as a suspension. This involves reducing the particle size of the active pharmaceutical ingredient (API) to increase its surface area and dissolution rate, and suspending it in an aqueous vehicle with the help of suspending and wetting agents.[5]

  • Emulsions and Microemulsions: These are lipid-based formulations where the drug is dissolved in an oil phase, which is then dispersed in an aqueous phase using surfactants and co-surfactants.[5] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.[6] This method is particularly useful for intravenous delivery.[6]

Experimental Protocols

Protocol 3.1: General Formulation Development Workflow

The following workflow outlines the key steps in developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vivo Evaluation A Compound Characterization (Solubility, LogP, pKa) B Excipient Screening (Solvents, Surfactants, Oils) A->B C Solubility Assessment in Various Vehicles B->C D Prototype Formulation (e.g., SEDDS, Suspension) C->D E Physical Characterization (Particle Size, Stability) D->E F In Vitro Release Study (Dissolution Testing) E->F G Animal Model Selection (Rat, Mouse) F->G H Dose Administration (Oral, IP, IV) G->H I Pharmacokinetic (PK) Study (Blood Sampling) H->I J Bioanalysis & Data Interpretation I->J

Caption: A general workflow for formulation development and in vivo testing.

Protocol 3.2: Preparation of a Tween® 80-Based Formulation (Aqueous Solution/Suspension)

This protocol is adapted from a method used for in vivo studies of p-cymene and is suitable for intraperitoneal (IP) or oral (PO) administration.[3]

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • 0.9% Saline Solution, sterile

  • Glass vial

  • Magnetic stirrer or vortex mixer

  • Sonicator

Methodology:

  • Weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/mL solution).

  • In a clean glass vial, add a volume of Tween® 80 equal to 5-10% of the final desired volume (e.g., for 10 mL final volume, use 0.5-1.0 mL of Tween® 80).

  • Add the weighed this compound to the Tween® 80.

  • Vortex or stir the mixture vigorously until the compound is fully dissolved or finely dispersed in the Tween® 80. This creates the drug concentrate.

  • Slowly add the 0.9% saline solution dropwise to the drug concentrate while continuously vortexing or stirring.

  • Continue adding saline to reach the final desired volume.

  • If a clear solution is not formed, the mixture is a suspension. In this case, sonicate the suspension for 10-15 minutes in a bath sonicator to ensure homogeneity and reduce particle size.

  • Visually inspect the formulation for homogeneity before each administration. Ensure the suspension is well-mixed before drawing each dose.

Protocol 3.3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a lipid-based formulation, which is particularly effective for enhancing oral bioavailability.[5]

Materials:

  • This compound

  • Oil Phase (e.g., Labrafac™ PG, Maisine® CC)[4]

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Solvent (e.g., Transcutol® HP, PEG 400)[4]

  • Glass vial

  • Magnetic stirrer with gentle heating capability (e.g., water bath at 37-40°C)

Methodology:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Based on the determined ratio (e.g., 30% Oil, 40% Surfactant, 30% Co-surfactant), weigh the appropriate amounts of each excipient into a glass vial.

  • Mix the components thoroughly using a magnetic stirrer until a clear, homogenous isotropic mixture is formed. Gentle warming (37-40°C) can aid in mixing.

  • Weigh the required amount of this compound and add it to the excipient mixture.

  • Continue stirring until the drug is completely dissolved in the SEDDS pre-concentrate.

  • Characterization: To confirm self-emulsification, add a small amount (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water or 0.1 N HCl (to simulate gastric fluid) with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion. Droplet size analysis should be performed.

Protocol 3.4: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical design for a preliminary PK study in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G A Animal Acclimatization (e.g., 1 week) B Fasting (Overnight, ~12h) A->B C Dose Administration (e.g., Oral Gavage) B->C D Serial Blood Sampling (e.g., via tail vein or cannula) C->D E Plasma Separation (Centrifugation) D->E F Sample Analysis (LC-MS/MS) E->F G PK Parameter Calculation (Cmax, Tmax, AUC, T½) F->G

Caption: A typical workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g) or Swiss mice (25-30g).[3]

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Dosing:

    • Fast animals overnight (~12 hours) with free access to water.

    • Administer the prepared formulation of this compound via the desired route (e.g., oral gavage for SEDDS, intraperitoneal injection for aqueous suspension).

    • A typical dose for p-cymene has been in the range of 50-150 mg/kg.[3]

  • Blood Sampling:

    • Collect blood samples (~100-200 µL per sample for rats) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]

  • Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Example Formulations and Data Presentation

The following tables illustrate how formulation compositions and resulting pharmacokinetic data can be presented.

Table 4.1: Example SEDDS Formulations for Screening

Formulation IDOil: Labrafac™ PG (%)Surfactant: Kolliphor® RH 40 (%)Co-surfactant: Transcutol® HP (%)
F1404020
F2305020
F3204040
F4304030

Table 4.2: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension 150 ± 252.0980 ± 150
SEDDS (F4) 850 ± 1101.05100 ± 620

Potential Mechanism of Action & Signaling

While the specific pathways for this compound are not yet elucidated, studies on its parent compound, p-cymene, suggest potential interactions with key cellular signaling pathways related to its antidiabetic and antioxidant effects.[8] One such pathway is the PI3K/Akt/mTOR pathway, which is central to controlling glucose and lipid metabolism.[8] It has been shown that p-cymene can regulate this pathway in diabetic animal models.[8]

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prop-1-enyl-p-cymene, also known as Verdoracine, is an aromatic organic compound with potential applications in various fields, including fragrance and potentially pharmaceuticals.[1] As with any compound intended for therapeutic or commercial use, a thorough evaluation of its cytotoxic potential is paramount. Cytotoxicity assays are essential laboratory methods used to determine the toxicity of a substance to cells, providing critical information for drug development, toxicology studies, and cancer research.[2] These assays measure cellular parameters such as membrane integrity, metabolic activity, and proliferation to assess the extent to which a compound can damage or kill cells.[2]

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described methods include assessments of cell viability, membrane integrity, and apoptosis induction.

Chemical Properties of this compound

PropertyValueSource
IUPAC Name1-methyl-4-propan-2-yl-2-prop-1-enylbenzene[1]
Molecular FormulaC13H18[1][3]
Molecular Weight174.28 g/mol [1]
SynonymsVerdoracine, 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzene[1]
AppearanceColorless liquid (p-cymene)[4][5]
SolubilityInsoluble in water, miscible with organic solvents (p-cymene)[4]

Experimental Protocols

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following protocols describe three key assays: MTT for assessing metabolic activity, Lactate Dehydrogenase (LDH) for evaluating membrane integrity, and a Caspase-3/7 assay for detecting apoptosis.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[7]

Materials:

  • Cell line and culture reagents as in the MTT assay.

  • This compound.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity using the following formula, including controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit):

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection using Caspase-3/7 Assay

Caspases are a family of proteases that play a key role in apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of apoptosis. This assay uses a luminogenic substrate that is cleaved by activated caspase-3/7, generating a luminescent signal.

Materials:

  • Cell line and culture reagents.

  • This compound.

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using white-walled 96-well plates.

  • Incubation: Incubate the plate for the desired time points.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change in caspase activity relative to the vehicle-treated control.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 3.8
198.1 ± 3.595.3 ± 4.792.1 ± 4.1
1085.2 ± 5.675.8 ± 6.260.5 ± 5.5
2560.7 ± 4.945.1 ± 5.328.3 ± 4.9
5035.4 ± 3.818.9 ± 3.19.7 ± 2.6
10012.6 ± 2.15.2 ± 1.82.1 ± 1.1
IC50 (µM)42.528.119.8

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from the dose-response curves.

Table 2: Membrane Integrity of A549 Cells Treated with this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5.2 ± 1.16.1 ± 1.37.3 ± 1.5
16.8 ± 1.48.2 ± 1.610.5 ± 2.1
1015.4 ± 2.525.9 ± 3.140.2 ± 4.3
2535.1 ± 3.855.6 ± 4.970.8 ± 5.8
5060.8 ± 5.280.3 ± 6.191.4 ± 6.7
10085.3 ± 6.994.1 ± 7.298.2 ± 7.5
EC50 (µM)45.829.721.3

Data are presented as mean ± standard deviation (n=3). EC50 values are calculated from the dose-response curves.

Table 3: Apoptosis Induction in HepG2 Cells by this compound (Caspase-3/7 Assay)

Concentration (µM)Fold Change in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.7
508.1 ± 1.1
10012.5 ± 1.8

Data are presented as mean ± standard deviation (n=3).

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HeLa, A549) seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate prep_compound Prepare this compound Serial Dilutions add_compound Treat Cells with Compound prep_compound->add_compound seed_plate->add_compound incubate Incubate (24, 48, 72h) add_compound->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubate->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity/Fold Change read_plate->calc_viability gen_curves Generate Dose-Response Curves & IC50/EC50 calc_viability->gen_curves

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome casp37 Pro-caspase-3/7 apoptosome->casp37 activation active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis execution

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The protocols and data presentation formats provided in this document offer a robust framework for evaluating the cytotoxicity of this compound. By employing a combination of assays that probe different aspects of cellular health, researchers can gain a comprehensive understanding of the compound's cytotoxic profile. This information is critical for making informed decisions regarding its potential for further development in various applications. The anticancer effects of the related compound p-cymene have been linked to the induction of apoptosis and cell cycle arrest, suggesting that these may be important mechanisms to investigate for this compound as well.[8][9] Further studies may be warranted to elucidate the precise molecular mechanisms underlying the observed cytotoxicity.

References

Application Notes and Protocols: 2-Prop-1-enyl-p-cymene in the Synthesis of Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Prop-1-enyl-p-cymene, also known as 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene, is an aromatic organic compound utilized as a fragrance ingredient.[1] Its chemical structure, closely related to the monoterpene p-cymene, makes it a valuable precursor for the synthesis of several important flavor and fragrance compounds, notably thymol and carvacrol.[2][3] These phenolic monoterpenes are renowned for their characteristic aromatic profiles and are widely used in the food, cosmetic, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of thymol and carvacrol from this compound, leveraging its structural similarity to p-cymene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material and the main intermediate, p-cymene, is provided below for reference.

PropertyThis compoundp-Cymene
Molecular Formula C₁₃H₁₈[1]C₁₀H₁₄[4]
Molar Mass 174.28 g/mol [1]134.22 g/mol [4]
Appearance -Colorless liquid[4]
Boiling Point ~240.28 °C (estimate)177 °C[4]
Flash Point 97 °C47 °C[4]
CAS Number 14374-92-6[1]99-87-6[4]

Synthesis Pathway Overview

The conversion of this compound to thymol and carvacrol is proposed as a two-step process. The first step involves the isomerization and dealkenylation of the prop-1-enyl group to yield p-cymene. The second step is the selective hydroxylation of the aromatic ring of p-cymene to produce a mixture of the isomeric products, thymol and carvacrol.

Synthesis_Pathway This compound This compound p-Cymene p-Cymene This compound->p-Cymene Step 1: Isomerization/ Dealkenylation Thymol Thymol p-Cymene->Thymol Step 2: Hydroxylation Carvacrol Carvacrol p-Cymene->Carvacrol Step 2: Hydroxylation

Figure 1: Proposed two-step synthesis pathway from this compound to thymol and carvacrol.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. p-Cymene and related aromatic hydrocarbons are flammable and may be irritating to the skin and respiratory tract.[5][6][7][8]

Step 1: Synthesis of p-Cymene from this compound (Isomerization/Dealkenylation)

This protocol is based on established methods for the isomerization of terpene derivatives.[9][10][11][12] The acid-catalyzed reaction aims to isomerize the double bond of the propenyl group and subsequently cleave it to form the more stable aromatic p-cymene.

Materials and Reagents:

  • This compound

  • Solid acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or silica-supported zinc oxide)[9]

  • Anhydrous toluene (solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous toluene (10 volumes).

  • Catalyst Addition: Add the solid acid catalyst (5-10% by weight of the starting material).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS. The reaction is complete when the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude p-cymene can be purified by fractional distillation.

Expected Yield: Based on similar isomerization reactions of terpenes, yields of p-cymene are expected to be in the range of 80-95%.[10]

Step1_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolve Dissolve this compound in Toluene Add_Catalyst Add Solid Acid Catalyst Dissolve->Add_Catalyst Reflux Reflux with Stirring Add_Catalyst->Reflux Monitor Monitor by GC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter_Catalyst Filter Catalyst Cool->Filter_Catalyst Wash Wash with NaHCO₃ and Brine Filter_Catalyst->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Toluene Dry->Evaporate Distill Fractional Distillation Evaporate->Distill p-Cymene_Product p-Cymene_Product Distill->p-Cymene_Product Final Product

Figure 2: Experimental workflow for the synthesis of p-cymene.

Step 2: Synthesis of Thymol and Carvacrol from p-Cymene (Hydroxylation)

This protocol is adapted from established methods for the direct oxidation of p-cymene to its phenolic derivatives.[13] This reaction typically produces a mixture of thymol and carvacrol, which can be separated by chromatography.

Materials and Reagents:

  • p-Cymene (from Step 1)

  • Acetonitrile (solvent)

  • Copper-based catalyst (e.g., copper(II) chloride)

  • Tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst

  • Compressed air or oxygen source

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with gas inlet and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a gas inlet and a magnetic stir bar, dissolve p-cymene (1 equivalent) in acetonitrile (10 volumes).

  • Catalyst Addition: Add the copper-based catalyst (e.g., 5 mol%) and TEMPO (10 mol%).

  • Reaction: Stir the mixture vigorously while bubbling compressed air or oxygen through the solution at a controlled rate. The reaction is typically carried out at room temperature to 60 °C. Monitor the formation of thymol and carvacrol by GC-MS.

  • Work-up:

    • Once the reaction has reached the desired conversion, quench the reaction by adding a 10% aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

    • Separate thymol and carvacrol from the crude mixture using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data from a Representative Oxidation of p-Cymene:

ParameterValue
p-Cymene Conversion ~30-50%
Selectivity for Thymol Varies with catalyst and conditions
Selectivity for Carvacrol Varies with catalyst and conditions
Typical Reaction Time 6-24 hours

Note: The ratio of thymol to carvacrol is highly dependent on the catalyst system and reaction conditions employed.

Step2_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolve_pCymene Dissolve p-Cymene in Acetonitrile Add_Catalysts Add Cu Catalyst and TEMPO Dissolve_pCymene->Add_Catalysts Oxidize Stir under Air/O₂ Atmosphere Add_Catalysts->Oxidize Monitor_Products Monitor by GC-MS Oxidize->Monitor_Products Quench Quench with NaHCO₃ Solution Monitor_Products->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Brine Wash with Brine Extract->Wash_Brine Dry_Na2SO4 Dry over Na₂SO₄ Wash_Brine->Dry_Na2SO4 Evaporate_Solvent Evaporate Solvent Dry_Na2SO4->Evaporate_Solvent Column_Chromatography Silica Gel Column Chromatography Evaporate_Solvent->Column_Chromatography Thymol_Carvacrol Thymol_Carvacrol Column_Chromatography->Thymol_Carvacrol Final Products

Figure 3: Experimental workflow for the synthesis of thymol and carvacrol.

This compound serves as a viable and strategic starting material for the synthesis of the high-demand flavor and fragrance compounds, thymol and carvacrol. The proposed two-step synthetic route, involving an initial isomerization/dealkenylation to p-cymene followed by a controlled hydroxylation, provides a clear pathway for researchers and professionals in the field. The detailed protocols and workflows presented herein offer a solid foundation for the practical application of this compound in the creation of valuable aroma chemicals. Further optimization of catalysts and reaction conditions can lead to improved yields and selectivity for the desired phenolic isomers.

References

Application Notes and Protocols for Microbial Biosynthesis of p-Cymene Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microbial biosynthesis of key precursors to p-cymene, a valuable monoterpene with applications in the pharmaceutical, cosmetic, and food industries. As direct microbial synthesis of p-cymene is currently challenging, research has focused on the efficient microbial production of its immediate precursors, limonene and 1,8-cineole, which can then be chemically converted to p-cymene.[1][2][3] This approach combines the advantages of sustainable microbial synthesis with efficient chemical catalysis.

Introduction to Microbial Production of p-Cymene Precursors

The microbial production of p-cymene precursors leverages engineered metabolic pathways in microorganisms like Escherichia coli. The core strategy involves channeling central carbon metabolism towards the synthesis of the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).[1] This is typically achieved through the heterologous expression of the mevalonate (MVA) pathway or the enhancement of the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][5] GPP is then converted to specific monoterpenes, such as limonene or 1,8-cineole, by dedicated terpene synthases.[1][6]

Recent studies have demonstrated the successful engineering of E. coli to produce high titers of both limonene and 1,8-cineole.[1] Notably, 1,8-cineole has emerged as a potentially superior precursor due to its lower toxicity to microbial hosts and higher achievable titers compared to limonene.[1][2]

Data Presentation: Production of p-Cymene Precursors in Engineered E. coli

The following tables summarize the quantitative data from key studies on the microbial production of limonene and 1,8-cineole.

Table 1: Limonene Production in Engineered E. coli

StrainKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
E. coli DH1 harboring JPUB_017011 and JPUB_017013Heterologous MVA pathway, truncated GPP synthase, limonene synthase1% Glucose605[1]
Engineered E. coliMVA pathway optimizationNot specified368[7]
Engineered E. coliMVA pathway, carbon-limited exponential feedNot specified3600[7]

Table 2: 1,8-Cineole Production in Engineered E. coli

StrainKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
DM02 (E. coli DH1 background)Heterologous MVA pathway, 1,8-cineole synthase1% Glucose~650[1]
DM04 (E. coli MG1655 background)Heterologous MVA pathway, 1,8-cineole synthase, ispA(S81F) mutation1% Glucose1052[1]
DM04 (Fed-batch fermentation)Heterologous MVA pathway, 1,8-cineole synthase, ispA(S81F) mutationGlucose4370[1][2]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway to Limonene and 1,8-Cineole

The following diagram illustrates the engineered metabolic pathway for the production of limonene and 1,8-cineole from glucose in E. coli.

Biosynthetic_Pathway Glucose Glucose Glyceraldehyde_3_Phosphate Glyceraldehyde-3-phosphate Glucose->Glyceraldehyde_3_Phosphate Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA MVA_Pathway Heterologous Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway GPP Geranyl Pyrophosphate (GPP) MVA_Pathway->GPP Limonene_Synthase Limonene Synthase GPP->Limonene_Synthase Cineole_Synthase 1,8-Cineole Synthase GPP->Cineole_Synthase Limonene Limonene Limonene_Synthase->Limonene Cineole 1,8-Cineole Cineole_Synthase->Cineole p_Cymene p-Cymene Limonene->p_Cymene Chemical Catalysis Cineole->p_Cymene Chemical Catalysis

Engineered pathway for p-cymene precursor biosynthesis.
General Experimental Workflow

The diagram below outlines the typical workflow for developing and optimizing a microbial strain for the production of p-cymene precursors.

Experimental_Workflow A Strain Engineering (Plasmid construction, Gene integration/knockout) B Transformation into E. coli Host A->B C Small-Scale Cultivation and Induction B->C D Extraction of Monoterpenes C->D E GC-MS Analysis (Quantification of Titer) D->E F Optimization (Medium, Induction conditions, Host strain) E->F F->C Iterative Improvement G Fed-Batch Fermentation F->G H Scale-up and Process Development G->H

Workflow for microbial production of monoterpenes.

Experimental Protocols

Protocol 1: Construction of a Limonene/1,8-Cineole Production Strain

This protocol describes the general steps for constructing an E. coli strain capable of producing limonene or 1,8-cineole.

1. Plasmid Construction:

  • Synthesize the genes for the mevalonate (MVA) pathway enzymes, geranyl pyrophosphate synthase (GPPS), and either limonene synthase or 1,8-cineole synthase. Codon-optimize the genes for expression in E. coli.
  • Clone the MVA pathway genes into a suitable expression vector (e.g., a pBbA5c-based plasmid).
  • Clone the GPPS and the respective monoterpene synthase gene into a compatible expression vector (e.g., a pBbE1k-based plasmid).
  • Verify all constructs by sequencing.

2. Strain Engineering (Optional but Recommended):

  • To improve the precursor (GPP) pool, introduce a mutation in the chromosomal ispA gene (e.g., S81F) of the desired E. coli host strain (e.g., MG1655) using a genome editing technique like CRISPR-Cas9.[1]

3. Transformation:

  • Prepare competent E. coli cells (e.g., DH1 or the engineered MG1655).
  • Co-transform the MVA pathway plasmid and the GPPS-synthase plasmid into the competent cells using standard heat-shock or electroporation methods.
  • Select for successful transformants on LB agar plates containing the appropriate antibiotics.

Protocol 2: Small-Scale Production and Extraction of Limonene/1,8-Cineole

This protocol details the cultivation of the engineered strain and extraction of the produced monoterpenes for analysis.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.
  • Incubate overnight at 37°C with shaking at 250 rpm.

2. Production Culture:

  • Inoculate 50 mL of EZ-rich defined medium (or a similar rich medium) in a 250 mL flask with the overnight seed culture to an initial OD600 of ~0.05.
  • Add the appropriate antibiotics.
  • Incubate at 30°C with shaking at 250 rpm.

3. Induction:

  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
  • Simultaneously, add an overlay of 10% (v/v) dodecane to capture the volatile monoterpene products.

4. Post-Induction Incubation:

  • Continue incubation at 30°C with shaking for 48-72 hours.

5. Extraction:

  • Harvest the entire culture, including the dodecane overlay.
  • Centrifuge at a low speed to separate the dodecane layer from the aqueous phase and cell debris.
  • Carefully collect the dodecane layer containing the extracted monoterpenes.

Protocol 3: Quantification of Limonene/1,8-Cineole by GC-MS

This protocol provides a method for analyzing the extracted monoterpenes.

1. Sample Preparation:

  • Dilute the collected dodecane extract with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., naphthalene or another non-interfering hydrocarbon).

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example):
  • Column: HP-5MS (or equivalent)
  • Injector Temperature: 250°C
  • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium
  • Mass Spectrometer (MS) Conditions (Example):
  • Ionization Mode: Electron Impact (EI)
  • Scan Range: m/z 40-400

3. Quantification:

  • Identify the peaks for limonene or 1,8-cineole and the internal standard based on their retention times and mass spectra.
  • Generate a standard curve using known concentrations of pure limonene or 1,8-cineole.
  • Calculate the concentration of the produced monoterpene in the dodecane layer based on the peak area relative to the internal standard and the standard curve.
  • Determine the total titer in mg/L of culture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 2-Prop-1-enyl-p-cymene. The information is structured to address specific challenges that may arise during the experimental process.

Proposed Synthesis Method: Friedel-Crafts Alkylation

A common and direct approach for the synthesis of this compound is the Friedel-Crafts alkylation of p-cymene with an allyl halide, such as allyl bromide, in the presence of a Lewis acid catalyst.

Experimental Protocol

Reaction:

p-cymene + allyl bromide --(AlCl₃)--> this compound + HBr

Materials:

  • p-Cymene (substrate)

  • Allyl bromide (alkylating agent)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent, anhydrous)

  • Hydrochloric acid (HCl), 1M solution (for quenching)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Reagents: In an inert atmosphere, charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture to 0°C in an ice bath.

  • Addition of Substrate: Slowly add p-cymene to the stirred suspension.

  • Addition of Alkylating Agent: Add allyl bromide dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over crushed ice containing a small amount of 1M HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials.1. Ensure all glassware is flame-dried and reagents are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere. 2. Monitor the reaction by TLC and consider increasing the reaction time or allowing the reaction to slowly warm to room temperature. 3. Use freshly distilled p-cymene and allyl bromide.
Formation of Multiple Products (Isomers) Carbocation rearrangement of the allyl cation to the more stable secondary carbocation, leading to the formation of 2-(prop-2-en-2-yl)-p-cymene.Use a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) or lower the reaction temperature to disfavor rearrangement.
Polyalkylation The product, this compound, is more activated than the starting material (p-cymene) and can undergo further alkylation.Use a large excess of p-cymene relative to allyl bromide to increase the probability of the alkylating agent reacting with the starting material.
Dark-colored Reaction Mixture/Polymerization Allyl bromide and the resulting product can polymerize in the presence of a strong Lewis acid.Maintain a low reaction temperature (0°C or below). Ensure slow and controlled addition of allyl bromide.
Difficult Purification Co-elution of the desired product with isomers or unreacted starting material.Optimize the solvent system for column chromatography. Consider using a different purification technique, such as fractional distillation under reduced pressure.

Data on Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the yield and selectivity of the Friedel-Crafts alkylation for this synthesis.

Parameter Condition Effect on Yield Effect on Selectivity Notes
Catalyst AlCl₃HighModerateProne to causing rearrangements and polyalkylation.
FeCl₃ModerateGoodMilder catalyst, reduces side reactions.
ZnCl₂Low to ModerateGoodLess active, may require higher temperatures.
Temperature -10°C to 0°CModerateHighFavors the desired product and minimizes side reactions.
Room TemperatureHighLowIncreases reaction rate but also promotes isomerization and polyalkylation.
Substrate Ratio (p-cymene:allyl bromide) 1:1LowLowHigh probability of polyalkylation.
5:1HighHighA large excess of p-cymene favors mono-alkylation.
Solvent DichloromethaneGoodGoodCommon solvent for Friedel-Crafts reactions.
Carbon DisulfideGoodGoodTraditional solvent, but toxic.
NitrobenzenePoorPoorDeactivating solvent, not suitable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Flame-Dried Glassware charge Charge with Solvent and AlCl3 setup->charge cool Cool to 0°C charge->cool add_cymene Add p-Cymene cool->add_cymene add_allyl_bromide Add Allyl Bromide add_cymene->add_allyl_bromide react Stir at 0°C add_allyl_bromide->react quench Quench with Ice/HCl react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions p_cymene p-Cymene arenium_ion Arenium Ion Intermediate p_cymene->arenium_ion allyl_br Allyl Bromide carbocation Primary Allyl Carbocation allyl_br->carbocation + AlCl3 lewis_acid AlCl3 lewis_acid->carbocation carbocation->arenium_ion rearranged_cation Secondary Carbocation (Rearranged) carbocation->rearranged_cation Rearrangement product This compound arenium_ion->product - H+ polyalkylation Polyalkylation Product product->polyalkylation + Allyl Carbocation isomer_product Isomeric Product rearranged_cation->isomer_product + p-Cymene

Caption: Reaction mechanism and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous condition necessary for this reaction?

A1: Friedel-Crafts reactions use Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are highly reactive towards water. Moisture will react with the catalyst, deactivating it and inhibiting the reaction.

Q2: Can other allyl sources be used instead of allyl bromide?

A2: Yes, other allyl halides like allyl chloride can be used, though they might be less reactive. Allyl alcohol can also be used, but it requires a protic acid co-catalyst to facilitate the formation of the carbocation, which can lead to more side reactions.

Q3: What is the purpose of the HCl in the quenching step?

A3: The HCl helps to protonate the aluminum hydroxide species formed during quenching with water, making them more soluble in the aqueous layer and aiding in their removal from the organic product.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other methods could be employed, though they may involve more steps. For example, a Wittig reaction starting from an appropriate aldehyde or ketone derivative of p-cymene would offer excellent control over the double bond position. Another possibility is a Heck reaction between a halogenated p-cymene and propene.

Q5: How can I confirm the structure of the final product?

A5: The structure of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy can confirm the presence of the alkene C=C bond.

Technical Support Center: Overcoming Solubility Challenges of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of "2-Prop-1-enyl-p-cymene" in aqueous media during experimental procedures.

I. FAQs: Understanding and Troubleshooting Solubility

Q1: What is "this compound" and why is it poorly soluble in water?

A1: "this compound" is an organic compound with the chemical formula C13H18.[1][2] Its structure, characterized by a substituted benzene ring, makes it highly lipophilic (fat-loving) and hydrophobic (water-repelling). The predicted XLogP3 value, a measure of lipophilicity, is 4.4, indicating its poor water solubility.[1][2] Its structural relative, p-cymene, is also known to be insoluble in water but miscible with organic solvents.[3]

Q2: I am observing precipitation or an oily layer when I add "this compound" to my aqueous buffer. What can I do?

A2: This is a common observation due to the compound's hydrophobicity. To overcome this, you need to employ a solubilization strategy. The choice of strategy will depend on your specific experimental requirements, such as the desired final concentration, the biological system you are working with, and the tolerance for excipients. The following sections provide detailed guides on several effective methods.

Q3: Are there any initial, simple steps I can take to improve solubility before trying more complex methods?

A3: Yes. Before moving to more advanced formulations, you can try the following:

  • Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility. However, the concentration of the co-solvent must be carefully optimized to avoid toxicity to your biological system.

  • pH Adjustment: While "this compound" does not have readily ionizable groups, the pH of the medium can sometimes influence the overall stability of a formulation. This is generally less effective for non-ionizable compounds.

  • Gentle Heating and Agitation: In some cases, gentle heating and continuous stirring can help to dissolve a small amount of the compound, but this is unlikely to be sufficient for achieving high concentrations in a purely aqueous medium.

Q4: What are the most common and effective techniques for solubilizing highly lipophilic compounds like "this compound"?

A4: The most widely used and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities to form a water-soluble inclusion complex.

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier to enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that spontaneously forms a fine emulsion upon contact with an aqueous medium.

These techniques are detailed in the Troubleshooting Guides below.

II. Troubleshooting Guides: Experimental Protocols and Data

This section provides detailed experimental protocols for key solubilization techniques. The quantitative data presented are estimations based on typical results for hydrophobic compounds and should be optimized for your specific experimental setup.

Guide 1: Solubilization using Co-solvents

This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

Experimental Protocol:

  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG 400).

  • Stock Solution Preparation: Dissolve a known weight of "this compound" in the chosen organic solvent to prepare a concentrated stock solution.

  • Working Solution Preparation: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.

  • Optimization: The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological experiment. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line or animal model.

Quantitative Data (Estimated Solubilities):

Solvent System (in aqueous buffer)Estimated Soluble Concentration of "this compound"
1% EthanolLow (µg/mL range)
5% EthanolModerate (low mg/mL range)
1% DMSOModerate (low mg/mL range)
5% DMSOHigh (mg/mL range)
10% PEG 400Moderate to High (mg/mL range)

Logical Workflow for Co-solvent Selection:

CoSolvent_Workflow start Start: Poorly Soluble Compound solvent_screening Screen various biocompatible co-solvents (Ethanol, DMSO, PEG 400) start->solvent_screening solubility_test Determine max solubility in each co-solvent solvent_screening->solubility_test toxicity_assay Determine max tolerable concentration of co-solvent in the biological system solubility_test->toxicity_assay optimization Optimize: Highest solubility at lowest, non-toxic co-solvent concentration toxicity_assay->optimization end Final Formulation optimization->end

Caption: Workflow for selecting an appropriate co-solvent.

Guide 2: Cyclodextrin Complexation

This technique involves the formation of an inclusion complex where the hydrophobic "this compound" molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, rendering the complex water-soluble.

Experimental Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Complexation Method (Kneading): a. Weigh equimolar amounts of "this compound" and HP-β-CD. b. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the paste in an oven at 40-50°C until a constant weight is achieved. e. The resulting powder is the inclusion complex.

  • Solubility Determination: Prepare a series of aqueous solutions with increasing concentrations of the inclusion complex and determine the maximum soluble concentration of "this compound".

Quantitative Data (Estimated Solubilities):

CyclodextrinMolar Ratio (Drug:CD)Estimated Soluble Concentration of "this compound"
β-Cyclodextrin1:1Moderate increase
Hydroxypropyl-β-cyclodextrin1:1Significant increase (mg/mL range)
Sulfobutylether-β-cyclodextrin1:1High increase (mg/mL range)

Diagram of Cyclodextrin Inclusion Complex Formation:

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (this compound) complex Water-Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cd->complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Guide 3: Preparation of Solid Dispersions

In this method, "this compound" is dispersed in a solid, water-soluble polymer matrix at a molecular level. When the solid dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as fine particles, enhancing its dissolution rate.

Experimental Protocol (Solvent Evaporation Method):

  • Polymer Selection: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both "this compound" and the chosen polymer in a common volatile organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Pulverize the dried solid dispersion to obtain a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder in an aqueous buffer to that of the pure compound.

Quantitative Data (Estimated Dissolution Enhancement):

Polymer CarrierDrug:Polymer Ratio (w/w)Estimated Increase in Dissolution Rate (compared to pure drug)
PVP K301:55-10 fold
PVP K301:1010-20 fold
HPMC1:53-8 fold
HPMC1:108-15 fold

Workflow for Solid Dispersion Preparation:

Solid_Dispersion_Workflow start Drug + Polymer dissolve Dissolve in a common volatile solvent start->dissolve evaporate Solvent evaporation (e.g., rotary evaporator) dissolve->evaporate dry Vacuum drying evaporate->dry pulverize Pulverize to a fine powder dry->pulverize end Solid Dispersion Powder pulverize->end

Caption: The solvent evaporation method for preparing solid dispersions.

Guide 4: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous medium with gentle agitation. This pre-dissolved state enhances the oral bioavailability of lipophilic drugs.

Experimental Protocol:

  • Excipient Screening:

    • Oil Phase: Screen the solubility of "this compound" in various oils (e.g., Labrafac™, Capryol™).

    • Surfactant: Screen the emulsification ability of various surfactants (e.g., Kolliphor® EL, Tween® 80).

    • Co-surfactant: Screen the ability of co-surfactants (e.g., Transcutol® P) to improve the emulsification.

  • Formulation Development: a. Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios. b. Add a known amount of "this compound" to each formulation and vortex until a clear solution is obtained.

  • Self-Emulsification Test: a. Add a small volume of the SEDDS formulation to an aqueous medium (e.g., simulated gastric fluid). b. Observe the formation of an emulsion and measure the time it takes to emulsify. c. Characterize the resulting emulsion for droplet size and stability.

Quantitative Data (Typical Formulation Ratios):

ComponentTypical Percentage Range (w/w)
Oil20-40%
Surfactant30-60%
Co-surfactant10-30%

Logical Diagram of SEDDS Mechanism:

SEDDS_Mechanism sedds SEDDS Formulation (Drug in Oil/Surfactant/Co-surfactant) aqueous Aqueous Medium (e.g., GI fluid) sedds->aqueous Introduction emulsion Spontaneous Emulsification (Fine oil-in-water emulsion) aqueous->emulsion Gentle Agitation absorption Enhanced Drug Absorption emulsion->absorption

Caption: The mechanism of action for a Self-Emulsifying Drug Delivery System.

III. Potential Signaling Pathways and Experimental Workflows

Based on the known biological activities of the structurally similar compound p-cymene, "this compound" is likely to exhibit antimicrobial, anti-inflammatory, and antioxidant effects. The following diagrams illustrate potential signaling pathways and experimental workflows to investigate these activities.

Antimicrobial Activity Workflow

Antimicrobial_Workflow start Prepare Solubilized 'this compound' mic Determine Minimum Inhibitory Concentration (MIC) against various microbes start->mic membrane Investigate Mechanism: Membrane Permeability Assay mic->membrane biofilm Biofilm Inhibition Assay mic->biofilm end Characterize Antimicrobial Profile membrane->end biofilm->end

Caption: Experimental workflow to assess antimicrobial activity.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of p-cymene are linked to the downregulation of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) pathway NF-κB Signaling Pathway stimulus->pathway drug This compound drug->pathway Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pathway->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Potential Antioxidant Mechanism of Action

P-cymene has been shown to enhance the activity of endogenous antioxidant enzymes.

Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) stress Reduced Oxidative Stress ros->stress Neutralized by Antioxidant Enzymes drug This compound sod Superoxide Dismutase (SOD) Activity drug->sod Enhances gsh Glutathione Reductase Activity drug->gsh Enhances sod->stress gsh->stress

Caption: Potential mechanism of antioxidant activity.

References

"2-Prop-1-enyl-p-cymene" stability and degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Prop-1-enyl-p-cymene. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what research areas is it relevant?

This compound, a derivative of p-cymene, is an alkyl-substituted aromatic compound. While specific research on this derivative is emerging, it belongs to the family of terpenes, which are widely studied for their pharmacological properties.[1][2] p-Cymene, the parent compound, is naturally found in the essential oils of various aromatic plants and has demonstrated antioxidant, anti-inflammatory, antibacterial, and other beneficial activities.[1][2] Research on this compound is likely to explore similar applications in drug discovery and development.

Q2: What are the expected degradation pathways for this compound?

Direct degradation studies on this compound are not extensively documented. However, based on the known microbial degradation of the structurally similar compound p-cymene, we can anticipate analogous pathways. In bacteria such as Pseudomonas putida and Burkholderia xenovorans, p-cymene is degraded into p-cumate through a peripheral pathway.[3][4][5] This is followed by the 2,3-dihydroxy-p-cumate central catabolic pathway, which ultimately leads to precursors for the tricarboxylic acid (TCA) cycle.[3][4] It is plausible that this compound undergoes initial enzymatic modification of its side chains before ring cleavage. Both aerobic and anaerobic degradation mechanisms have been identified for p-cymene.[6][7]

Q3: What factors can influence the stability of this compound in experimental solutions?

While specific data for this compound is limited, the stability of aromatic compounds like it can be influenced by several factors:

  • pH: Extreme pH values can lead to hydrolysis or other chemical modifications.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various oxidation products. Given that the parent compound p-cymene has antioxidant properties, this compound may also be susceptible to oxidation while acting as an antioxidant.[8][9]

  • Enzymatic activity: In biological systems or in the presence of microbial contamination, enzymatic degradation is a primary concern.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. 1. Prepare fresh solutions of this compound for each experiment. 2. Analyze the stability of the compound in the specific assay medium over the time course of the experiment using a suitable analytical method like HPLC. 3. Consider the use of antioxidants in the medium if oxidative degradation is suspected, though be mindful of potential interference with the assay.
Interaction with serum proteins. 1. If using serum-containing media, be aware that the compound may bind to proteins like albumin, reducing its free concentration.[10] 2. Quantify the extent of protein binding using techniques like equilibrium dialysis or ultrafiltration.
Metabolism by cells. 1. If working with live cells, the compound may be metabolized. 2. Analyze cell lysates and culture medium for the presence of potential metabolites using LC-MS or GC-MS.
Issue 2: Difficulty in detecting and quantifying the compound or its metabolites.
Possible Cause Troubleshooting Step
Inadequate sample preparation. 1. Optimize the extraction method for your specific sample matrix (e.g., plasma, urine, cell culture medium). Solid-phase extraction (SPE) can be effective for cleaning up biological samples.[11] 2. Ensure that the chosen extraction solvent is compatible with the compound's polarity.
Low analytical sensitivity. 1. For trace-level detection, use highly sensitive analytical techniques such as mass spectrometry (MS) coupled with chromatography. 2. Derivatization of the analyte may be necessary to improve its chromatographic behavior or detection response.
Lack of appropriate analytical standards. 1. If metabolites are unknown, utilize untargeted metabolomics approaches to identify potential degradation products. 2. Once identified, synthesize or commercially source analytical standards for accurate quantification.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
  • Prepare working solutions by diluting the stock solution in the desired test buffers (e.g., phosphate buffers at different pH values) or cell culture media.

2. Incubation Conditions:

  • Aliquots of the working solutions should be incubated under different conditions:
  • Temperature: 4°C, room temperature (25°C), 37°C.
  • Light: Protected from light (wrapped in aluminum foil) vs. exposed to ambient light or a specific UV wavelength.
  • pH: A range of pH values (e.g., 4, 7.4, 9).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Immediately after collection, quench any ongoing reactions (e.g., by adding a strong acid or organic solvent).
  • Analyze the concentration of the remaining this compound using a validated HPLC method with UV or MS detection.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate constant and half-life.

Protocol 2: Analysis of Potential Degradation Products

This protocol outlines a method for identifying potential degradation products.

1. Forced Degradation:

  • Subject a concentrated solution of this compound to harsh conditions to accelerate degradation (e.g., strong acid, strong base, high heat, strong oxidizing agent like H₂O₂).

2. Sample Preparation:

  • Neutralize the forced degradation samples.
  • Extract the analytes using a suitable method like liquid-liquid extraction or solid-phase extraction.

3. Analytical Technique:

  • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS).

4. Data Analysis:

  • Compare the chromatograms of the degraded samples with a control (non-degraded) sample.
  • Identify new peaks in the degraded samples.
  • Use the accurate mass data from the HRMS to propose elemental compositions for the degradation products.
  • Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) and comparison with spectral libraries or synthesized standards.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 37°C

pHHalf-life (hours)Major Degradation Products (Hypothetical)
4.048Hydroxylated derivatives
7.4> 72Minimal degradation
9.036Oxidized side-chain products

Table 2: Hypothetical Impact of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Half-life (hours)
4> 168
25> 96
37> 72
5024

Visualizations

Microbial_Degradation_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Catabolic Pathway Prop_p_cymene This compound Prop_p_cumate 2-Prop-1-enyl-p-cumate Prop_p_cymene->Prop_p_cumate Monooxygenase, Dehydrogenases Dihydroxy_p_cumate Dihydroxy-p-cumate Derivative Prop_p_cumate->Dihydroxy_p_cumate Dioxygenase, Dehydrogenase Ring_Cleavage Ring Cleavage Products Dihydroxy_p_cumate->Ring_Cleavage Dioxygenase, Decarboxylase, Hydrolase TCA_Cycle TCA Cycle Precursors Ring_Cleavage->TCA_Cycle

Caption: Hypothetical microbial degradation pathway of this compound.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep Prepare Solutions of This compound Incubate Incubate under various conditions (pH, Temp, Light) Prep->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Data Determine Degradation Rate and Half-life Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Problem Inconsistent Assay Results Cause1 Compound Degradation? Problem->Cause1 Cause2 Protein Binding? Problem->Cause2 Cause3 Cellular Metabolism? Problem->Cause3 Solution1 Perform Stability Study Cause1->Solution1 Yes Solution2 Quantify Protein Binding Cause2->Solution2 Yes Solution3 Analyze for Metabolites Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Purification techniques for "2-Prop-1-enyl-p-cymene" from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Prop-1-enyl-p-cymene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a "this compound" synthesis via Friedel-Crafts reaction?

A1: In a typical Friedel-Crafts alkylation or acylation followed by reduction to synthesize this compound, common impurities include unreacted starting materials such as p-cymene, positional isomers (where the prop-1-enyl group is at a different position on the cymene ring), and poly-alkylated products where more than one prop-1-enyl group has been added to the cymene ring.[1][2][3][4] Additionally, byproducts from side reactions and residual catalyst may be present.

Q2: What is the estimated boiling point of this compound, and why is it important?

A2: The estimated boiling point of this compound is approximately 240.28°C.[5] Knowing the boiling point is crucial for designing a purification strategy based on distillation. Due to this high boiling point, vacuum distillation is recommended to prevent thermal decomposition of the compound.[6][7][8]

Q3: Which chromatographic method is best suited for purifying this compound?

A3: Silica gel column chromatography is a highly effective method for purifying this compound.[9][10] Silica gel is a polar stationary phase that allows for the separation of aromatic hydrocarbons based on polarity.[10] Non-polar solvents are typically used as the mobile phase to elute the compounds.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography.[9][11][12][13] By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. Aromatic compounds can often be visualized under UV light at 254 nm.[11]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Product is decomposing during distillation. The boiling point is too high at atmospheric pressure, leading to thermal degradation.[7][8]Use vacuum distillation to lower the boiling point of the compound.[6][7][8] Ensure the vacuum is stable and the temperature is carefully controlled.
Poor separation of isomers. The boiling points of the isomers are very close to each other.Use a fractional distillation column with a high number of theoretical plates.[14][15] Consider using extractive distillation by adding an auxiliary agent that alters the relative volatility of the components.[16]
Bumping or uneven boiling in the distillation flask. Lack of nucleation sites for smooth boiling, especially under vacuum.Use a magnetic stirrer or a capillary ebulliator instead of boiling chips, which are ineffective under vacuum.[6]
Water present in the distilled product. Incomplete drying of the reaction mixture or glassware.Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Use dry glassware.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from a non-polar impurity (e.g., unreacted p-cymene). The eluent is too polar, causing both compounds to elute quickly.Use a less polar eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane.[17]
The product is not eluting from the column. The eluent is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the eluent. For example, if you are using pure hexane, try a mixture of hexane and ethyl acetate (e.g., 99:1 or 98:2).[17]
Streaking or tailing of spots on TLC. The compound may be too concentrated, or it might be interacting too strongly with the silica gel. The compound could also be acidic or basic.Spot a more dilute solution on the TLC plate. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).
Cracking of the silica gel bed in the column. The column was not packed properly, or the solvent polarity was changed too abruptly.Pack the column carefully to ensure a homogenous bed. When running a gradient elution, increase the solvent polarity gradually to avoid generating heat that can cause cracks.
Difficulty separating constitutional isomers. Isomers have very similar polarities, making separation on standard silica gel challenging.Use a longer column for better resolution. Consider using a different stationary phase, such as alumina or a specially treated silica gel.[18][19] High-performance liquid chromatography (HPLC) with a suitable column might be necessary for difficult separations.[19][20][21]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as unreacted p-cymene.

Methodology:

  • Preparation: Ensure the crude reaction mixture is dry and free of solvent. Place the crude oil in a round-bottom flask, no more than half full. Add a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6]

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will likely be the lower-boiling unreacted p-cymene (Boiling point: ~177°C at atmospheric pressure; will be lower under vacuum).[15][22]

    • Monitor the temperature at the distillation head. A sharp rise in temperature will indicate the start of the next fraction.

    • Change the receiving flask to collect the main fraction containing this compound.

    • Collect any higher-boiling fractions, which may contain poly-alkylated byproducts, in a separate flask.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains. Allow the apparatus to cool completely before releasing the vacuum.

Quantitative Data for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)
p-Cymene134.22177
This compound174.28~240.28
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating this compound from isomers and other impurities with similar boiling points but different polarities.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. Start with pure hexane and test mixtures of hexane with a slightly more polar solvent (e.g., toluene or ethyl acetate) in ratios like 99:1, 95:5, etc. The ideal eluent system should give the desired product a retention factor (Rf) of approximately 0.2-0.4.[12][23]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, settling the silica gel into a packed bed. Ensure the solvent level never drops below the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling non-polar solvent.

    • Carefully add the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[24]

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. Applying gentle positive pressure (flash chromatography) can speed up the process.[23]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Suggested Starting Eluent Systems for Chromatography:

Eluent System (v/v)PolarityTypical Application
100% HexaneVery LowEluting very non-polar impurities like unreacted p-cymene.
Hexane / Toluene (98:2 to 90:10)LowGood starting point for separating aromatic hydrocarbon isomers.
Hexane / Ethyl Acetate (99:1 to 95:5)Low to ModerateFor separating compounds with slightly different polarities.

Visualizations

experimental_workflow_distillation start Crude Reaction Mixture dry Dry Crude Product (e.g., with Na2SO4) start->dry setup Assemble Vacuum Fractional Distillation Apparatus dry->setup distill Distill Under Reduced Pressure setup->distill fraction1 Collect Low-Boiling Fraction (p-Cymene) distill->fraction1 fraction2 Collect Main Fraction (this compound) distill->fraction2 fraction3 Collect High-Boiling Fraction (Byproducts) distill->fraction3 end Pure Product fraction2->end

Caption: Workflow for vacuum fractional distillation.

experimental_workflow_chromatography start Crude Reaction Mixture tlc Develop Eluent System via TLC start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Chosen Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for silica gel column chromatography.

References

Technical Support Center: Analysis of 2-Prop-1-enyl-p-cymene by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Prop-1-enyl-p-cymene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is HPLC the best technique for analyzing this compound?

While HPLC can be used, this compound, like many terpenes, is a volatile compound. Gas Chromatography (GC) is often the preferred method for analyzing volatile compounds as it can offer better sensitivity and resolution.[1][2] HPLC may be a suitable alternative, particularly if GC is unavailable or if the compound is part of a less volatile sample matrix.

Q2: What are the main challenges when analyzing terpenes like this compound by HPLC?

The primary challenges include:

  • Volatility: Can lead to sample loss during preparation and analysis. It is advisable to handle samples in a cool environment and minimize exposure to the atmosphere.[3]

  • Low UV Absorbance: Many terpenes have weak chromophores, resulting in low sensitivity when using a UV detector.[1][3] Careful wavelength selection is crucial.

  • Co-elution: In complex samples like essential oils or formulations, other components can co-elute with the analyte, interfering with quantification.[1]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shape. It is always best to dissolve the sample in the initial mobile phase.[4]

Q3: What type of HPLC column is recommended?

For reversed-phase HPLC analysis of terpenes, a C18 column is the most common choice. These columns provide good retention for hydrophobic compounds like this compound.

Q4: How should I prepare my sample for analysis?

Sample preparation will depend on the matrix. For pure compounds or standards, dissolve the sample in the initial mobile phase composition. For extracts or formulations, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. It is recommended to filter all samples through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging the column and system.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: No Peak or Very Small Peak
Possible Cause Solution
Detector Wavelength is Not Optimal Terpenes can have low UV absorbance. Perform a UV scan of your analyte to determine the wavelength of maximum absorbance. For many terpenes, detection in the low UV range (200-220 nm) may be necessary.
Sample is Too Dilute Concentrate your sample or inject a larger volume. Be mindful of potential column overload.
Sample Degradation or Volatilization Prepare fresh samples and store them in sealed vials at a low temperature. Minimize the time the sample is in the autosampler.
Injector Issue Ensure the injector is functioning correctly and the full sample loop is being filled. Check for leaks in the injector or associated tubing.
Detector Lamp Failure Check the detector lamp's status and lifetime. A failing lamp can result in a loss of sensitivity.[5]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Solution
Secondary Interactions with Column Basic compounds can interact with residual silanol groups on the silica support, causing peak tailing.[5] Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. Alternatively, using a high-purity, end-capped column can minimize these interactions.
Column Overload Reduce the concentration or injection volume of your sample.
Sample Solvent Incompatibility Dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
Column Contamination or Damage A buildup of contaminants on the column inlet frit can distort peak shape.[6] Try back-flushing the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column.[6]
Dead Volume in the System Check all fittings and connections between the injector, column, and detector for gaps or improper installation, which can cause dead volume and lead to peak broadening or splitting.[7]
Problem 3: Unstable Baseline (Drift, Noise, or Spikes)
Possible Cause Solution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging.[5] Purge the pump to remove any trapped air.
Mobile Phase Contamination Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants are especially problematic in gradient elution.
Temperature Fluctuations Use a column oven to maintain a stable column temperature. Ensure the ambient laboratory temperature is also stable.[7]
Detector Flow Cell Contamination Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material.
Pump Issues (Pulsations) Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise. Regular pump maintenance is crucial.
Problem 4: Variable Retention Times
Possible Cause Solution
Inconsistent Mobile Phase Composition Prepare mobile phases carefully and accurately. If using an online mixer, ensure it is functioning correctly. Minor changes in mobile phase composition can lead to significant shifts in retention time.[6]
Poor Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. A general rule is to flush with 5-10 column volumes.[7]
Fluctuating Column Temperature Use a column oven for consistent temperature control.
Leaks in the System Check all fittings for leaks, as even a small leak can affect the flow rate and, consequently, retention times.[8]
Changes in Flow Rate Verify that the pump is delivering a constant and accurate flow rate.[7]

Experimental Protocols

As no validated HPLC method specifically for this compound has been identified in the literature, the following protocol is a recommended starting point for method development, based on methods for the structurally similar and more commonly analyzed compound, p-cymene.

Recommended Starting HPLC Method

This method is intended as a starting point and will likely require optimization for your specific application and instrumentation.

1. Chromatographic System:

  • System: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a composition that provides good retention of the analyte (e.g., 60% B).

    • If other compounds are present, a gradient may be necessary (e.g., 60% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (this should be optimized by running a UV scan of the analyte)

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

3. Sample Preparation:

  • Accurately weigh or measure the sample.

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables provide examples of typical starting parameters and expected data. These values will need to be determined experimentally.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mode Isocratic or Gradient
Initial %B 60%
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Table 2: Example System Suitability Data (for a developed method)

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) < 2.0%
%RSD of Retention Time (n=6) < 1.0%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Filtration & Degassing) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC analysis.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Bad Peak Shape, Drifting RT) PeakShape Poor Peak Shape? Problem->PeakShape Is it peak shape? RetentionTime Variable Retention Time? Problem->RetentionTime Is it retention time? Baseline Unstable Baseline? Problem->Baseline Is it the baseline? CheckSolvent Check Sample Solvent (Dissolve in Mobile Phase) PeakShape->CheckSolvent Yes CheckOverload Reduce Sample Concentration CheckSolvent->CheckOverload Still bad CheckColumn Inspect/Replace Column & Guard Column CheckOverload->CheckColumn Still bad CheckMobilePhase Check Mobile Phase Prep & Composition RetentionTime->CheckMobilePhase Yes CheckTemp Verify Column Temperature Stability CheckMobilePhase->CheckTemp Still drifting CheckLeaks Inspect System for Leaks CheckTemp->CheckLeaks Still drifting CheckEquilibration Ensure Adequate Column Equilibration CheckLeaks->CheckEquilibration Still drifting Degas Degas Mobile Phase Baseline->Degas Yes CleanSystem Flush System & Detector Cell Degas->CleanSystem Still noisy CheckPump Check Pump Seals/Valves CleanSystem->CheckPump Still noisy

Caption: Decision tree for common HPLC issues.

References

Troubleshooting "2-Prop-1-enyl-p-cymene" quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Prop-1-enyl-p-cymene. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during experimental analysis of this compound and related terpenes.

Sample Preparation & Extraction

Question 1: Why are my recovery rates for this compound low and inconsistent?

Answer: Low and variable recovery is a frequent issue when analyzing volatile organic compounds (VOCs) like this compound. The primary cause is analyte loss during sample preparation.

  • Problem: this compound is a volatile compound, meaning it can easily evaporate at room temperature.[1] Any step that involves heat, prolonged exposure to air, or vigorous mixing can lead to significant loss of the analyte before it even reaches the instrument.

  • Troubleshooting Solutions:

    • Minimize Heat: Keep samples, solvents, and extracts chilled at all times. If the sample matrix requires grinding, consider freezing the sample beforehand or grinding it under liquid nitrogen.

    • Reduce Exposure: Keep vials capped and sealed whenever possible. Minimize the time between sample preparation and analysis.

    • Optimize Extraction: Use a validated extraction method suitable for volatiles. Static headspace analysis is often preferred as it keeps non-volatile matrix components contained while analyzing the volatile compounds that have partitioned into the gas phase in a sealed vial.[1]

Question 2: How can I effectively extract this compound from a viscous or complex matrix (e.g., cannabis oil, plasma, plant homogenate)?

Answer: Complex matrices can interfere with extraction efficiency and instrument performance. The goal is to selectively extract the analyte while leaving interfering compounds behind.

  • Problem: Viscous matrices can trap the analyte, preventing efficient extraction. Other non-volatile components can co-extract and contaminate the analytical instrument, leading to signal suppression or enhancement, a phenomenon known as the "matrix effect".[2][3]

  • Troubleshooting Solutions:

    • Headspace (HS) Analysis: This is a highly effective technique for complex matrices.[1] By heating the sample in a sealed vial, volatile analytes like this compound move into the headspace (the gas above the sample), which is then injected into the GC-MS. This physically separates the volatile analytes from the non-volatile matrix, protecting the instrument and reducing interference.[4]

    • Liquid Injection with Cleanup: If headspace analysis provides poor recovery for less volatile terpenes, a liquid injection may be necessary.[5] However, this requires a robust sample cleanup procedure. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to isolate terpenes from matrix components before injection.[6]

    • Solvent Choice: For liquid extractions, use a non-polar solvent like hexane or ethyl acetate.[7][8] An internal standard, such as n-tridecane, should be added to the extraction solvent to correct for variability in extraction efficiency and injection volume.[7][9]

Chromatography & Analysis

Question 3: I am unable to chromatographically separate this compound from its isomers (e.g., p-cymene, o-cymene). What should I do?

Answer: Co-elution of isomers is a significant challenge in terpene analysis because they often have very similar chemical properties and boiling points, leading to nearly identical retention times in a GC system.[10][11]

  • Problem: Cymene isomers (ortho, meta, and para) have mass spectra that are often indistinguishable by standard mass spectrometry.[10] If they co-elute (exit the GC column at the same time), accurate quantification is impossible with a standard detector like a Flame Ionization Detector (FID).

  • Troubleshooting Solutions:

    • Optimize GC Method: Adjust the oven temperature program. A slower temperature ramp rate can often improve the separation between closely eluting isomers.[12]

    • Use a High-Resolution Capillary Column: Employ a long (e.g., 30-60 m) capillary column with a stationary phase designed for separating aromatic or non-polar compounds, such as a DB-5MS.[8]

    • Switch to MS Detection: While isomers may have similar mass spectra, slight differences can sometimes be exploited using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with a tandem mass spectrometer (MS/MS) for more specific detection.[12]

    • Confirm Elution Order: The typical elution order on non-polar columns is m-cymene, followed closely by p-cymene, and then o-cymene.[10] This is consistent with their boiling points. Verify this order with authentic standards.

Question 4: What is the best analytical technique for quantifying this compound: GC-MS or HPLC?

Answer: For volatile compounds like terpenes, Gas Chromatography-Mass Spectrometry (GC-MS) is overwhelmingly the preferred and most powerful technique.[9]

  • GC-MS: This is the gold standard for terpene analysis.[13] The gas phase separation is ideal for volatile molecules, and the mass spectrometer provides definitive identification and allows for the deconvolution of co-eluting peaks, which is critical for complex mixtures.[11]

  • HPLC: While methods exist, High-Performance Liquid Chromatography (HPLC) is less suitable for highly volatile, non-polar compounds like this compound. Achieving good retention and peak shape can be challenging. It is more commonly used for non-volatile or thermally labile compounds.

Quantification & Validation

Question 5: My calibration curve is not linear. What are the common causes and solutions?

Answer: A non-linear calibration curve (with an r² value typically <0.99) suggests issues with the method, standards, or instrument, preventing accurate quantification.[7]

  • Problem: Non-linearity can be caused by detector saturation at high concentrations, analyte degradation, inaccurate standard preparation, or unaddressed matrix effects.

  • Troubleshooting Solutions:

    • Check Concentration Range: Ensure your calibration standards are within the linear dynamic range of the detector. If the curve flattens at the top, your highest concentrations are saturating the detector. Dilute these standards and re-run.

    • Verify Standard Stability: Terpenes can degrade or evaporate from standard solutions over time. Prepare fresh standards from a certified reference material (CRM) stock and store them properly (cold and tightly sealed).

    • Use an Internal Standard (IS): An IS is crucial for correcting for minor variations in injection volume or detector response.[7] The IS should be chemically similar to the analyte but not present in the samples.

    • Matrix-Matched Calibration: If analyzing a consistent matrix type, prepare your calibration standards in a blank matrix extract (a sample known to contain no analyte).[14] This helps to compensate for any signal suppression or enhancement caused by the matrix itself.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

This table summarizes key properties relevant to analytical method development.

PropertyThis compoundp-Cymene
IUPAC Name 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene[15]1-Methyl-4-(propan-2-yl)benzene[16]
Molecular Formula C₁₃H₁₈C₁₀H₁₄[16]
Molar Mass 174.28 g/mol [15]134.22 g/mol [16][17]
Boiling Point Estimated ~240 °C177 °C[16]
LogP (Octanol/Water) 4.4[15]~3.7-4.1
Vapor Pressure Lower than p-cymene1.5 mmHg at 20 °C
Solubility Insoluble in water, miscible with organic solvents[16]Insoluble in water, miscible with organic solvents[16]

Data sourced from PubChem and other chemical databases.[15][16][17][18][19]

Table 2: Comparison of Recommended Analytical Techniques

This table outlines the pros and cons of the most common analytical platforms for terpene analysis.

TechniqueProsConsBest For
GC-FID Robust, high precision, relatively low cost.Cannot definitively identify compounds; struggles with co-eluting peaks.Routine quantification in a simple, well-characterized matrix where analytes are well-separated.
GC-MS Gold standard for identification (mass spectrum); can deconvolve some co-eluting peaks; highly sensitive and selective.[9]Higher instrument cost and maintenance; can be susceptible to matrix interference.[3]Accurate identification and quantification in complex matrices; method development and validation.[13]
GC-MS/MS Extremely high selectivity and sensitivity; excellent for minimizing matrix effects and quantifying trace levels.[12][20]Highest instrument cost and complexity; requires more extensive method development.Targeted quantification of low-concentration analytes in very "dirty" or complex matrices.

Experimental Protocols

Protocol 1: Static Headspace GC-MS for Complex Matrices

This protocol is recommended for viscous, solid, or particulate matrices to minimize matrix effects.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the homogenized sample into a 20 mL headspace vial.

    • Add an internal standard (IS) solution (e.g., 100 µL of 100 µg/mL n-tridecane in ethyl acetate).[7]

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • GC-MS Autosampler Conditions:

    • Incubation Temperature: 120 °C

    • Incubation Time: 20 minutes (optimization may be required)

    • Syringe Temperature: 130 °C

    • Injection Volume: 1 mL of headspace gas

  • GC-MS Instrument Conditions (Example):

    • GC System: Agilent 7890B GC with 5977A MS or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

    • MS Conditions:

      • Mode: Electron Ionization (EI)

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Mode: Full Scan (m/z 40-450) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum compared to a reference standard.

    • Quantify using the peak area ratio of the analyte to the internal standard against a multi-point calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Low Analyte Recovery start Start: Low or Inconsistent Analyte Recovery check_volatility Is sample handling optimized to prevent volatile loss? start->check_volatility check_matrix Is the matrix complex (e.g., oil, tissue)? check_volatility->check_matrix Yes solution_volatility Solution: - Keep samples cold (-20°C) - Minimize air exposure - Use sealed vials check_volatility->solution_volatility No check_extraction Is the extraction method validated for this analyte/matrix? check_matrix->check_extraction No solution_matrix_hs Solution: Use Static Headspace (HS) GC-MS to separate analyte from non-volatile matrix. check_matrix->solution_matrix_hs Yes solution_matrix_li Solution: Use Liquid Injection with Sample Cleanup (SPE or LLE). check_extraction->solution_matrix_li Yes, but still low solution_extraction Solution: - Verify method with spiked recovery test - Ensure correct solvent is used - Check extraction time/temperature check_extraction->solution_extraction No solution_matrix_hs->check_extraction

Caption: Troubleshooting decision tree for low analyte recovery.

ExperimentalWorkflow General Experimental Workflow for Quantification cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis sample_receipt 1. Sample Receipt & Logging storage 2. Sample Storage (<-20°C, Sealed) sample_receipt->storage prep 3. Sample Preparation (Extraction & IS Spiking) storage->prep gcms 4. Instrumental Analysis (GC-MS) prep->gcms data_proc 5. Data Processing (Integration & Calibration) gcms->data_proc qaqc 6. QA/QC Review (Check Controls & Blanks) data_proc->qaqc report 7. Final Report Generation qaqc->report

Caption: Standard workflow from sample receipt to final report.

MatrixEffects Concept of Matrix Effects in MS Detection matrix Co-eluting Matrix Components ionization Analyte Ionization in MS Source matrix->ionization Interferes with suppression Ion Suppression (Lower Signal) ionization->suppression Leads to enhancement Ion Enhancement (Higher Signal) ionization->enhancement Leads to

Caption: Diagram illustrating ion suppression and enhancement.

References

Preventing isomerization of "2-Prop-1-enyl-p-cymene" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Prop-1-enyl-p-cymene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common isomers?

A1: "this compound," also known as 1-methyl-4-isopropyl-2-(prop-1-en-1-yl)benzene, is an alkenylbenzene. During its synthesis, the primary isomerization issue is the migration of the double bond, leading to a mixture of isomers. The most common isomers are:

  • This compound (Target Product): This exists as two geometric isomers:

    • (E)-2-Prop-1-enyl-p-cymene (trans)

    • (Z)-2-Prop-1-enyl-p-cymene (cis)

  • 2-Prop-2-enyl-p-cymene (Allyl Isomer): This is a positional isomer where the double bond is at the end of the propyl chain. It is often a starting material or an intermediate that can isomerize to the more stable internal propenyl isomers.[1]

Q2: What are the primary causes of isomerization during the synthesis of this compound?

A2: Isomerization is primarily caused by the presence of acidic or basic residues, transition metal catalysts, or elevated temperatures.[2][3]

  • Acid Catalysis: Traces of acid can protonate the double bond, leading to the formation of a carbocation intermediate that can rearrange to a more stable isomer.[4]

  • Base Catalysis: Strong bases can deprotonate a carbon adjacent to the double bond, forming a resonance-stabilized carbanion that can be protonated at a different position, resulting in double bond migration.[1][5]

  • Transition Metal Catalysis: Residual transition metal catalysts, particularly from coupling reactions like the Heck reaction (using Palladium) or isomerization-prone catalysts (like Ruthenium or Nickel), can facilitate the migration of the double bond.[2]

  • Temperature: Higher reaction or purification temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to the thermodynamically more stable isomer.[3]

Q3: What are the recommended analytical techniques to identify and quantify the isomers of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the different isomers based on their boiling points and polarities, while MS provides fragmentation patterns for identification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the E and Z isomers based on the coupling constants of the vinylic protons. The spatial relationship of substituents can also be confirmed using 2D NMR techniques like NOESY.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl or cholesterol-based column, can be effective for separating positional and geometric isomers.[10][11][12]

Troubleshooting Guides

Problem 1: High percentage of the allyl-isomer (2-Prop-2-enyl-p-cymene) in the final product.

This indicates that the isomerization of the starting material or an allyl intermediate to the desired propenyl product is incomplete.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient catalyst activity for isomerization. If using a catalyst designed for isomerization, increase catalyst loading or reaction time.Increased conversion to the propenyl isomers.
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring the reaction progress by GC.Enhanced rate of isomerization.
Inappropriate base or acid catalyst. If employing base-catalyzed isomerization, consider a stronger base or a different solvent system. For acid-catalyzed isomerization, ensure the acid is not causing side reactions.[5]Improved isomerization efficiency.
Problem 2: Undesired E/Z isomer ratio of this compound.

The stereochemical outcome of the reaction is not optimal, leading to a higher proportion of the undesired geometric isomer.

Potential Cause Troubleshooting Step Expected Outcome
Nature of the Wittig ylide. In a Wittig synthesis, stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[13][14] Modify the ylide structure accordingly.Shift in the E/Z ratio towards the desired isomer.
Reaction conditions in Heck coupling. The choice of palladium catalyst, ligands, and base can influence the stereoselectivity of the Heck reaction.[15][16]Improved stereoselectivity.
Post-synthesis isomerization. The E/Z ratio may change during purification due to exposure to heat, acid, or base. Use mild purification techniques and ensure all acidic or basic residues are neutralized.Preservation of the kinetic E/Z ratio from the reaction.
Problem 3: Formation of other positional isomers of propenyl-p-cymene.

This is common in reactions like Friedel-Crafts alkylation where the directing effects of the substituents on the aromatic ring can lead to a mixture of ortho, meta, and para products.

Potential Cause Troubleshooting Step Expected Outcome
Non-regioselective synthetic route. Friedel-Crafts alkylation of p-cymene is prone to producing multiple isomers. Consider a more regioselective approach like a directed ortho-metalation followed by reaction with an appropriate electrophile, or a cross-coupling reaction with a pre-functionalized cymene derivative.Improved regioselectivity and higher yield of the desired 2-substituted product.
Isomerization under reaction conditions. The initially formed product may isomerize to a thermodynamically more stable positional isomer at high temperatures or in the presence of a strong acid catalyst.Reduced formation of undesired positional isomers by using milder reaction conditions.

Experimental Protocols

General Protocol for Wittig Synthesis of this compound

This protocol is a generalized procedure based on standard Wittig reaction conditions.[10][13][14][17][18]

  • Preparation of the Phosphonium Ylide:

    • To a solution of ethyltriphenylphosphonium bromide (1.1 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.0 eq) at 0 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of p-cymene-2-carbaldehyde (1.0 eq) in dry THF dropwise.

    • Let the reaction mixture warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the (E) and (Z) isomers of this compound.

General Protocol for Heck Coupling Synthesis of this compound

This protocol is a generalized procedure based on standard Heck reaction conditions.[15][16][19]

  • Reaction Setup:

    • In a sealed reaction vessel, combine 2-halo-p-cymene (e.g., 2-iodo-p-cymene, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2-3 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heck Coupling:

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Introduce propene gas into the reaction mixture (this may require a pressurized system).

    • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Dilute the filtrate with water and extract with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_wittig Wittig Reaction Pathway cluster_heck Heck Coupling Pathway wittig_start p-Cymene-2-carbaldehyde wittig_product This compound (E/Z Mixture) wittig_start->wittig_product Reaction ylide Ethyltriphenylphosphorane Ylide ylide->wittig_product heck_start 2-Halo-p-cymene heck_product This compound (E/Z Mixture) heck_start->heck_product Pd Catalyst, Base propene Propene propene->heck_product

Caption: Potential synthetic pathways to this compound.

Isomerization_Pathway Allyl 2-Prop-2-enyl-p-cymene (Allyl Isomer) Propenyl_Z (Z)-2-Prop-1-enyl-p-cymene Allyl->Propenyl_Z Isomerization (Kinetic Product) Propenyl_E (E)-2-Prop-1-enyl-p-cymene (Thermodynamically Favored) Allyl->Propenyl_E Isomerization (Thermodynamic Control) Propenyl_Z->Propenyl_E Isomerization (Thermodynamic Control)

Caption: Isomerization cascade from the allyl to the more stable propenyl isomers.

Troubleshooting_Logic Start High Isomer Content Detected Q1 Which isomer is prevalent? Start->Q1 Allyl Allyl-isomer Q1->Allyl EZ Incorrect E/Z ratio Q1->EZ Positional Other Positional Isomers Q1->Positional Sol_Allyl Incomplete isomerization. - Increase catalyst/time/temp. Allyl->Sol_Allyl Sol_EZ Poor stereocontrol. - Modify catalyst/reagents. - Use milder purification. EZ->Sol_EZ Sol_Positional Poor regioselectivity. - Change synthetic route. Positional->Sol_Positional

Caption: A logical workflow for troubleshooting isomerization issues.

References

Technical Support Center: Enhancing the Biological Activity of 2-Prop-1-enyl-p-cymene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Prop-1-enyl-p-cymene and related derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, characterization, and evaluation of p-cymene derivatives.

Q1: My synthesis of a novel p-cymene derivative is resulting in a low yield and multiple byproducts. What are the common pitfalls?

A1: Low yields in the synthesis of p-cymene derivatives can stem from several factors. The oxidation of p-cymene itself can be complex to control due to the reactive nature of the resulting hydroperoxide intermediates[1]. Key areas to troubleshoot include:

  • Reaction Conditions: Overly high temperatures can lead to the thermal decomposition of intermediates and the formation of byproducts like p-methylacetophenone[1]. Ensure precise temperature control.

  • Catalyst Choice: The oxidation of p-xylene (a related precursor) often requires a cobalt-manganese-bromide catalyst system[2]. The choice of catalyst is critical and may need optimization for your specific derivative.

  • Solvent Purity: The use of high-purity solvents is crucial, as impurities can interfere with the reaction. For instance, solvent loss through decomposition can occur at high temperatures[2].

  • Precursor Stability: p-Cymene is a precursor to carvacrol, and its stability can be influenced by the reaction environment[3]. Ensure your starting materials are pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to oxidation).

Q2: I am having trouble choosing the right assay to evaluate the antioxidant potential of my compound. What are the key differences between common assays like DPPH, ABTS, and FRAP?

A2: The choice of antioxidant assay depends on the specific properties of your compound and the mechanism you wish to investigate.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of your compound to donate a hydrogen atom to the stable DPPH radical[4]. It is a relatively simple and widely used method. A lower IC50 value indicates higher scavenging activity[4].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. It measures the scavenging of the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[5].

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[5]. It directly measures the total antioxidant power, reflecting the electron-donating capacity of the compound.

It is generally recommended to use multiple assays to obtain a comprehensive antioxidant profile of your derivative.

Q3: My p-cymene derivative shows high cytotoxicity in the MTT assay, but I suspect interference. What could be the cause and what are my alternatives?

A3: The MTT assay relies on mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt to a purple formazan product[6]. Interference can occur if your compound:

  • Chemically reduces MTT non-enzymatically.

  • Is colored and absorbs light at the same wavelength as formazan.

  • Affects mitochondrial function without necessarily causing cell death.

Troubleshooting & Alternatives:

  • Run a cell-free control: Mix your compound with MTT in culture medium without cells. If a color change occurs, it confirms direct interference.

  • Switch to an alternative assay:

    • MTS, XTT, or WST-1 Assays: These are also tetrazolium-based but produce a water-soluble formazan, eliminating the need for a solubilization step[7].

    • Resazurin (AlamarBlue) Assay: This fluorescent/colorimetric assay measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells[7][8].

    • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, which is a key indicator of metabolically active cells. Since only viable cells synthesize ATP, this provides a direct measure of cell viability[7][8].

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results in Anti-Inflammatory Assays (LPS-Stimulated Macrophages)
Problem Potential Cause Recommended Solution
High variability in cytokine (e.g., TNF-α, IL-6) levels between wells. 1. Uneven cell seeding. 2. Inconsistent LPS stimulation. 3. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding; check cell counts carefully. 2. Prepare a master mix of LPS in media to add to all wells. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS.
No significant reduction in inflammatory markers despite positive controls working. 1. Compound insolubility or precipitation in media. 2. Inappropriate concentration range (too low). 3. Compound degradation over the incubation period.1. Check solubility; use a low percentage of a vehicle like DMSO. 2. Perform a dose-response study over a wider concentration range (e.g., 0.1 µM to 100 µM). 3. Assess compound stability in media at 37°C over the experiment's duration.
High background inflammation in untreated control cells. 1. Mycoplasma contamination in the cell culture. 2. Endotoxin contamination in reagents or media. 3. Over-confluent or stressed cells.1. Regularly test cultures for mycoplasma. 2. Use endotoxin-free reagents and water. 3. Maintain cells at optimal density and passage them regularly.
Guide 2: Quantitative Data Summary

The following tables present hypothetical but plausible data for newly synthesized this compound derivatives compared to the parent compound, p-cymene.

Table 1: Antioxidant Activity of p-Cymene Derivatives

CompoundDPPH Scavenging IC₅₀ (µg/mL)[4]FRAP Value (µg AAE/mL)
p-Cymene> 20045 ± 3.1
Derivative A (Hydroxy-substituted)85 ± 5.4152 ± 8.9
Derivative B (Carboxy-substituted)110 ± 7.298 ± 6.5
L-Ascorbic Acid (Control)15 ± 1.1250 ± 11.2
AAE: Ascorbic Acid Equivalents. Data are Mean ± SD.

Table 2: Anti-inflammatory and Cytotoxic Effects on RAW 264.7 Macrophages

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)[3]Cell Viability CC₅₀ (µM)
p-Cymene150 ± 11.8> 200> 200
Derivative A (Hydroxy-substituted)45 ± 3.965 ± 5.1180 ± 14.3
Derivative B (Carboxy-substituted)98 ± 8.1130 ± 9.7> 200
Dexamethasone (Control)12 ± 1.515 ± 1.8> 200
CC₅₀: 50% Cytotoxic Concentration. Data are Mean ± SD.

Section 3: Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below outlines a typical workflow for screening novel p-cymene derivatives for enhanced biological activity.

Caption: General workflow for the development of bioactive p-cymene derivatives.

Protocol 1: DPPH Free Radical Scavenging Assay

This protocol is adapted from methodologies used for evaluating the antioxidant activity of terpenoids[4][9].

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark at 4°C.

    • Prepare stock solutions of your test compounds and a positive control (e.g., L-ascorbic acid) in methanol. Create a series of dilutions to determine the IC₅₀.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of methanol to a blank well (for background absorbance).

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with your compound.

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and compound cytotoxicity[6][10].

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for untreated controls and a vehicle control (if using a solvent like DMSO).

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization & Data Acquisition:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Section 4: Signaling Pathways and Mechanism of Action

p-Cymene and its derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Understanding these pathways is crucial for elucidating the mechanism of action of your compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by pro-inflammatory signals (like LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including TNF-α, IL-6, and iNOS. Many terpenoids, including p-cymene, have been shown to inhibit this pathway[3][11][12].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound p-Cymene Derivative Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by p-cymene derivatives.

References

Challenges in the scale-up of "2-Prop-1-enyl-p-cymene" production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of "2-Prop-1-enyl-p-cymene" production. The information is designed to assist researchers in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

A1: While specific industrial processes for this compound are often proprietary, the most plausible synthetic routes based on standard organic chemistry principles include the Grignard reaction, the Wittig reaction, and Friedel-Crafts alkylation. Each method has distinct advantages and challenges in a scale-up context.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns include managing the exothermic nature of Grignard and Friedel-Crafts reactions, which can lead to thermal runaways in large batches.[1][2][3] The use of pyrophoric reagents like n-butyllithium in the Wittig reaction requires strict handling protocols to prevent fires.[4][5][6] Additionally, the handling of flammable solvents and potentially hazardous by-products necessitates robust safety engineering and personal protective equipment.

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: Improving yield and purity involves optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry. Ensuring the purity of starting materials and maintaining an inert atmosphere, especially for Grignard and Wittig reactions, is crucial.[7][8][9] Post-reaction purification techniques like fractional distillation and chromatography are also critical for achieving high purity.[10][11][12][13]

Q4: What are the common by-products in the synthesis of this compound and how can they be minimized?

A4: Common by-products vary by the synthetic route. In Grignard reactions, side products can arise from homo-coupling of the Grignard reagent or reaction with atmospheric moisture. Friedel-Crafts alkylation may lead to poly-alkylation and isomerization of the product.[14][15] The Wittig reaction can produce triphenylphosphine oxide, which needs to be efficiently removed.[16] Minimizing by-products often involves precise control of reaction conditions and stoichiometry.

Q5: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress and identifying by-products. High-performance liquid chromatography (HPLC) can also be used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate 1. Impure or wet reagents/solvents. 2. Inactive magnesium surface. 3. Low reaction temperature.1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Activate magnesium with a small amount of iodine or 1,2-dibromoethane.[1] 3. Gently warm the reaction mixture to initiate the reaction.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Grignard reagent degradation.1. Monitor the reaction by TLC or GC to ensure completion. 2. Control the addition rate of the alkyl halide to minimize side reactions. 3. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Formation of undesired by-products 1. Reaction with atmospheric CO2 or O2. 2. Isomerization of the allyl group.1. Ensure a positive pressure of inert gas. 2. Optimize reaction temperature and time to minimize isomerization.
Wittig Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield of Alkene 1. Incomplete ylide formation. 2. Sterically hindered ketone/aldehyde. 3. Ylide decomposition.1. Use a stronger base or a different solvent for ylide generation. 2. Consider using the Horner-Wadsworth-Emmons (HWE) modification for hindered carbonyls.[7] 3. Generate and use the ylide at low temperatures.
Difficult purification 1. Presence of triphenylphosphine oxide. 2. Formation of E/Z isomers.1. Use filtration or chromatography to remove triphenylphosphine oxide. 2. Adjust reaction conditions or use a stabilized ylide to favor one isomer.[17]
Reaction does not proceed 1. Impure phosphonium salt. 2. Incorrect base or solvent.1. Recrystallize the phosphonium salt before use. 2. Consult literature for optimal base/solvent combinations for your specific substrate.
Friedel-Crafts Alkylation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Polyalkylation The product is more reactive than the starting material.Use a large excess of the aromatic substrate (p-cymene) to favor mono-alkylation.[14]
Carbocation rearrangement Formation of a more stable carbocation intermediate.This is less of a concern with a propenyl group but can be minimized by using milder reaction conditions or a different catalyst.
Low Yield 1. Deactivated catalyst. 2. Insufficient reaction temperature.1. Use a fresh or regenerated catalyst.[18] 2. Optimize the reaction temperature to ensure a sufficient reaction rate without promoting side reactions.

Data Presentation

Table 1: Representative Reaction Parameters for Aryl-Propenyl Synthesis

ParameterGrignard ReactionWittig ReactionFriedel-Crafts Alkylation
Typical Yield 60-80%70-90%50-70%
Purity (before purification) 70-85%80-95%60-80%
Reaction Temperature 25-60 °C-78 to 25 °C0-50 °C
Reaction Time 2-6 hours1-12 hours1-5 hours
Key Reagents 2-bromo-p-cymene, Mg, allyl bromide2-methyl-p-cymene-benzaldehyde, (ethyl)triphenylphosphonium bromide, n-BuLip-cymene, allyl chloride, AlCl₃

Note: These values are estimates based on similar reactions and may vary depending on specific conditions and scale.

Experimental Protocols

Detailed Methodology for Grignard Synthesis of this compound (Illustrative Example)

This protocol is a representative example for a lab-scale synthesis and should be optimized for specific equipment and safety protocols, especially during scale-up.

  • Preparation:

    • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.

    • Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Anhydrous tetrahydrofuran (THF) is added to the flask.

  • Grignard Reagent Formation:

    • A small crystal of iodine is added to the magnesium suspension to initiate the reaction.[1]

    • A solution of 2-bromo-p-cymene in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

    • The reaction mixture is stirred and maintained at a gentle reflux until most of the magnesium has been consumed.

  • Coupling Reaction:

    • The Grignard reagent solution is cooled to 0°C in an ice bath.

    • A solution of allyl bromide in anhydrous THF is added dropwise, maintaining the temperature below 10°C to control the exothermic reaction.

    • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Purification:

    • The reaction is quenched by slowly pouring the mixture over a mixture of ice and saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum fractional distillation to yield pure this compound.[11][12]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2_bromo_p_cymene 2-bromo-p-cymene Grignard_Formation Grignard Reagent Formation (in THF) 2_bromo_p_cymene->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Allyl_bromide Allyl bromide Coupling Coupling Reaction Allyl_bromide->Coupling Grignard_Formation->Coupling Quench_Workup Quench & Work-up Coupling->Quench_Workup Purification Purification (Vacuum Distillation) Quench_Workup->Purification Final_Product This compound Purification->Final_Product

Grignard synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Purity Check Purity of Starting Materials? Start->Check_Purity High_Purity Purity > 98%? Check_Purity->High_Purity Purify_Materials Purify/Source New Starting Materials High_Purity->Purify_Materials No Check_Conditions Review Reaction Conditions? High_Purity->Check_Conditions Yes Purify_Materials->Start Conditions_Optimal Temp, Time, Stoichiometry Optimal? Check_Conditions->Conditions_Optimal Optimize_Conditions Systematically Optimize Parameters Conditions_Optimal->Optimize_Conditions No Check_Atmosphere Inert Atmosphere Maintained? Conditions_Optimal->Check_Atmosphere Yes Optimize_Conditions->Start Atmosphere_Good No Leaks, Positive Pressure? Check_Atmosphere->Atmosphere_Good Improve_Inerting Improve Gas Flow, Check for Leaks Atmosphere_Good->Improve_Inerting No Analyze_Byproducts Analyze By-products by GC-MS Atmosphere_Good->Analyze_Byproducts Yes Improve_Inerting->Start Identify_Side_Reaction Identify Dominant Side Reaction Analyze_Byproducts->Identify_Side_Reaction Modify_Protocol Modify Protocol to Minimize Side Reaction Identify_Side_Reaction->Modify_Protocol End Improved Yield Modify_Protocol->End

Troubleshooting workflow for low yield in synthesis.

References

"2-Prop-1-enyl-p-cymene" reaction byproducts and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Prop-1-enyl-p-cymene. The following sections address common issues related to reaction byproducts and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction byproducts I should expect when synthesizing this compound?

A1: The byproducts in your reaction mixture will largely depend on the synthetic route employed. The two most plausible routes are the Wittig reaction and the dehydration of an alcohol. Below is a summary of potential byproducts from these and other processes.

Byproduct/ImpurityPotential OriginMolecular FormulaMolecular Weight ( g/mol )
(Z)-2-Prop-1-enyl-p-cymeneWittig ReactionC₁₃H₁₈174.28
Positional Isomers (e.g., 2-Prop-2-enyl-p-cymene)Alcohol Dehydration, IsomerizationC₁₃H₁₈174.28
p-Cymene Isomers (o-, m-cymene derivatives)Impure Starting MaterialC₁₃H₁₈174.28
Unreacted 2-formyl-p-cymeneWittig Reaction (Incomplete)C₁₁H₁₄O162.23
Triphenylphosphine oxideWittig ReactionC₁₈H₁₅OP278.28
1-(p-cymene-2-yl)propan-1-olAlcohol Dehydration (Incomplete)C₁₃H₂₀O192.30
Di(p-cymen-2-yl)propyl etherAlcohol DehydrationC₂₆H₃₆O364.57
Oxidation Products (e.g., aldehydes, ketones)Air/Oxidant ExposureVariesVaries

Q2: What are the recommended analytical techniques for identifying these byproducts?

A2: A multi-technique approach is recommended for unambiguous identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile compounds and obtaining their mass spectra. It is excellent for identifying isomers (which will have the same mass but different retention times) and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the exact structure of the main product and byproducts. ¹H NMR coupling constants can help differentiate between (E) and (Z) isomers of the propenyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl or pentafluorophenyl (PFP) column, can be effective for separating aromatic positional isomers and geometric isomers that may be difficult to resolve by GC.[1][2][3]

Q3: Can you provide a standard experimental protocol for the GC-MS analysis of a crude this compound reaction mixture?

A3: Certainly. This protocol provides a general starting point; optimization may be required based on your specific instrumentation and the expected byproducts.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., hexane or dichloromethane). This creates a 1:100 dilution.
  • Vortex the sample for 30 seconds to ensure homogeneity.
  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters: The following table outlines typical parameters for a GC-MS system.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (Split Ratio: 50:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Scan Range40 - 450 m/z

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • For each peak, analyze the corresponding mass spectrum.
  • Compare the obtained mass spectra with a library (e.g., NIST, Wiley) for tentative identification.
  • Confirm identifications by comparing retention times and mass spectra with authentic standards if available.

Q4: How can NMR spectroscopy help in distinguishing between (E) and (Z) isomers of the propenyl group?

A4: ¹H NMR is particularly powerful for this. The coupling constant (J-coupling) between the two vinylic protons on the double bond is diagnostic of the stereochemistry.

  • For the (E)-isomer (trans), the coupling constant (³JH-H) is typically larger, in the range of 12-18 Hz .

  • For the (Z)-isomer (cis), the coupling constant is smaller, usually in the range of 6-12 Hz .

By analyzing the multiplicity and coupling constants of the signals in the olefinic region (typically 5.5-6.5 ppm), you can determine the isomeric composition of your sample.

Q5: What type of HPLC method is suitable for separating this compound from its aromatic positional isomers (e.g., o- or m-cymene derivatives)?

A5: For separating aromatic positional isomers, a reversed-phase HPLC method is recommended. To enhance selectivity, columns with alternative stationary phases that promote π-π interactions are highly effective.

Experimental Protocol: HPLC Analysis

ParameterSetting
ColumnPhenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm)[3]
Mobile PhaseA: Water; B: Acetonitrile
Gradient60% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

This method leverages the different electronic interactions between the isomers and the stationary phase to achieve separation, which might not be possible on a standard C18 column.[4]

Troubleshooting Guides

Issue 1: My GC-MS analysis shows several peaks with the same molecular ion (m/z 174), but they have different retention times.

SymptomPossible CauseSolution
Multiple peaks with m/z 174.Presence of isomers (e.g., (Z)-isomer, positional isomers of the propenyl group, or o-/m-cymene derivatives).1. Optimize GC Method: Use a slower temperature ramp to improve resolution. 2. Confirm with NMR: Analyze the crude mixture or isolated fractions with ¹H NMR to identify the specific isomers based on coupling constants and aromatic splitting patterns. 3. Use HPLC: Employ a Phenyl or PFP HPLC column for better separation of aromatic isomers.[1][3]

Issue 2: I have a very large, late-eluting peak in my GC-MS chromatogram after performing a Wittig reaction.

SymptomPossible CauseSolution
A major peak, often with m/z 278.This is almost certainly triphenylphosphine oxide, a stoichiometric byproduct of the Wittig reaction.[5]1. Purification: Triphenylphosphine oxide is more polar than the desired alkene product. It can be removed using column chromatography on silica gel. A non-polar eluent (e.g., hexane or petroleum ether) will elute the this compound first. 2. Extraction: In some cases, a liquid-liquid extraction can reduce the amount of this byproduct before chromatography.

Issue 3: My ¹H NMR spectrum is very complex, with many overlapping signals in the aromatic and aliphatic regions.

SymptomPossible CauseSolution
Crowded and overlapping NMR signals.The sample is an impure mixture of several byproducts.1. Purify the Sample: Perform column chromatography to isolate the major components. Run NMR on the purified fractions. 2. Use 2D NMR: If purification is difficult, run 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations). These can help to piece together the structures of the different components in the mixture.[6]

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification start Crude Reaction Mixture gcms GC-MS Analysis start->gcms Initial Screening nmr NMR Spectroscopy start->nmr Direct Analysis hplc HPLC Analysis gcms->hplc Isomers Suspected struct_elucid Structure Elucidation gcms->struct_elucid Tentative ID via MS Library quant Quantification hplc->quant Isomer Separation nmr->struct_elucid Definitive Structure struct_elucid->quant Identify for Quantification

Caption: Logical workflow for byproduct identification.

Byproduct_Formation cluster_wittig Wittig Reaction Pathway cluster_dehydration Alcohol Dehydration Pathway aldehyde 2-formyl-p-cymene + Ylide product_w This compound ((E)-isomer) aldehyde->product_w byproduct_z (Z)-isomer aldehyde->byproduct_z Side Reaction byproduct_po Triphenylphosphine Oxide aldehyde->byproduct_po Stoichiometric alcohol 1-(p-cymen-2-yl)propan-1-ol product_d This compound alcohol->product_d Major Product byproduct_iso Positional Isomers alcohol->byproduct_iso Side Reaction byproduct_ether Ether Byproduct alcohol->byproduct_ether Side Reaction

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Method Development for Chiral Separation of "2-Prop-1-enyl-p-cymene" Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of "2-Prop-1-enyl-p-cymene" isomers. While specific methods for this compound are not extensively documented, the principles for separating structurally similar chiral terpenes and p-cymene derivatives are well-established. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in developing robust chiral separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for the chiral separation of volatile isomers like "this compound"?

The most common techniques for chiral separation of volatile and semi-volatile compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[1][2][3]

  • Gas Chromatography (GC): An excellent choice for volatile compounds. It offers high resolution, sensitivity, and speed, making it ideal for the analysis of natural products and other complex mixtures.[4] Chiral separations in GC are achieved using capillary columns coated with a chiral stationary phase (CSP).[1][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used for a wide range of compounds. Chiral separation is typically achieved by using a chiral stationary phase.[3][6] It can be operated in normal-phase, reversed-phase, or polar organic modes.[7]

  • Supercritical Fluid Chromatography (SFC): A hybrid of GC and LC that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase.[8][9] SFC is known for its high efficiency, fast separations, and reduced use of toxic organic solvents.[8][9] It is particularly well-suited for the purification of volatile and thermally labile compounds.

Q2: What types of chiral stationary phases (CSPs) are most effective for separating terpene isomers?

The most successful CSPs for terpene and related isomer separations are based on cyclodextrin derivatives and polysaccharides (e.g., cellulose and amylose derivatives).[1][5][7]

  • Cyclodextrin-based CSPs: These are widely used in both GC and HPLC.[1][10][11] The toroidal structure of cyclodextrins allows them to form inclusion complexes with the analyte, leading to chiral recognition.[11][12] Derivatized cyclodextrins, such as permethylated or acetylated versions, offer a range of selectivities for different compounds.[1][4]

  • Polysaccharide-based CSPs: These are very popular in HPLC and SFC.[7] Coated or immobilized amylose and cellulose derivatives can separate a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Q3: How do I select the appropriate mobile phase for chiral HPLC or SFC?

Mobile phase selection is critical for achieving selectivity in chiral separations.[7]

  • For HPLC:

    • Normal Phase: Typically uses a non-polar solvent like hexane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for many chiral compounds on polysaccharide CSPs.

    • Reversed Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. Inclusion complexing is a key mechanism for separation on cyclodextrin-based CSPs in this mode.[12]

    • Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, sometimes with additives.

  • For SFC:

    • The primary mobile phase is supercritical CO2, which is non-toxic and has a polarity similar to hexane.[8]

    • A polar organic co-solvent (modifier), such as methanol or ethanol, is typically added to increase the mobile phase strength and improve peak shape and resolution.

Q4: What are the key parameters to optimize for improved resolution in a chiral separation?

Once initial selectivity is achieved, resolution can be fine-tuned by optimizing several parameters:[7][11]

  • Temperature: Can have a significant impact on selectivity. Lower temperatures often improve resolution, but may increase analysis time and backpressure.

  • Flow Rate: Decreasing the flow rate can enhance peak efficiency and improve resolution, particularly if the initial separation is partial.[11]

  • Mobile Phase Composition: Small changes in the type or concentration of the modifier (in HPLC and SFC) or additives can dramatically affect selectivity and even change the elution order of enantiomers.[7]

  • Temperature Program (for GC): The oven temperature ramp rate can significantly affect the resolution of enantiomers.[13]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers
Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The "three-dimensional" nature of chiral separations makes it difficult to predict the best CSP. Screen a variety of CSPs with different selectivities (e.g., cyclodextrin-based, polysaccharide-based).[7]
Incorrect Mobile Phase Mode (HPLC/SFC) If normal phase doesn't work, try reversed-phase or polar organic mode. Sometimes a compound that doesn't resolve in one mode will separate well in another.[7]
Suboptimal Temperature Vary the column temperature. Lower temperatures often increase selectivity and resolution. In GC, optimizing the temperature ramp is crucial.[7][13]
Mobile Phase Composition is Not Ideal Adjust the type and percentage of the mobile phase modifier (e.g., switch from isopropanol to ethanol in normal phase HPLC). Additives like acids or bases (e.g., trifluoroacetic acid or diethylamine) can also significantly impact separation.[3][7]
Issue 2: Peak Tailing or Fronting
Possible Cause Recommended Solution
Column Overload Reduce the sample concentration or the injection volume.[14] Overloading the column is a common cause of poor peak shape in preparative separations.
Active Sites on the Column Condition the column according to the manufacturer's instructions. In GC, this may involve baking out the column at a high temperature.[14] In HPLC, ensure the column is properly equilibrated with the mobile phase.
Contaminated Sample or Column Ensure proper sample preparation to remove any interfering substances. If the column is contaminated, try flushing it with a strong solvent.
Improper Sample Vaporization (GC) Check the injection port temperature and liner. Ensure the conditions are suitable for the volatility of your analyte.
Issue 3: Irreproducible Results (Shifting Retention Times)
Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate mixing of components. Small amounts of water in normal phase solvents can impact retention.[15]
Column Not Properly Equilibrated Always allow sufficient time for the column to equilibrate with the new mobile phase before injecting the sample, especially when using gradients.[15]
Fluctuations in Temperature Use a column oven to maintain a stable temperature. Even small ambient temperature changes can affect retention times.
Column Degradation Chiral stationary phases can be sensitive to certain solvents or pH ranges. Ensure your mobile phase is compatible with the column chemistry. If the column is old or has been used extensively, it may need to be replaced.[15]

Experimental Protocols

Disclaimer: These are example protocols based on methods for similar compounds and should be used as a starting point for method development for "this compound".

Table 1: Example Starting Conditions for Chiral Separation
Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Chiral Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)[1][13]Polysaccharide-based CSP (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm)[7]Polysaccharide-based CSP (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm)
Mobile Phase / Carrier Gas Helium or Hydrogen[5]Normal Phase: n-Hexane / Isopropanol (90:10, v/v)[3]Reversed Phase: Acetonitrile / Water (50:50, v/v)CO2 / Methanol (85:15, v/v)
Flow Rate 1-2 mL/min0.5-1.0 mL/min[11]2-4 mL/min
Temperature Oven Program: 50°C (hold 1 min), ramp to 180°C at 2°C/min25°C (Isocratic)40°C (Isocratic)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2]UV/Vis Detector (e.g., 220 nm) or Circular Dichroism (CD) DetectorUV/Vis Detector or MS
Injection Volume 1 µL (with split)5-10 µL2-5 µL

Visualizations

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties SelectTechnique Select Technique (GC, HPLC, SFC) Start->SelectTechnique ScreenCSPs Screen Multiple CSPs SelectTechnique->ScreenCSPs ScreenModes Screen Mobile Phase Modes ScreenCSPs->ScreenModes If partial or no separation ScreenModes->ScreenCSPs OptimizeMP Optimize Mobile Phase / Modifier % ScreenModes->OptimizeMP If separation is observed OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckRobustness Assess Robustness & Reproducibility OptimizeFlow->CheckRobustness FinalMethod Final Validated Method CheckRobustness->FinalMethod

Caption: A general workflow for developing a chiral separation method, from initial screening to final validation.

Troubleshooting Logic for Poor Resolution

G Start Poor or No Resolution ChangeCSP Try a Different CSP Chemistry (e.g., Cyclodextrin vs. Polysaccharide) Start->ChangeCSP ChangeMP Change Mobile Phase Mode (e.g., NP to RP) ChangeCSP->ChangeMP No Improvement LowerTemp Decrease Column Temperature ChangeCSP->LowerTemp Some Improvement ChangeMP->LowerTemp No/Some Improvement AdjustModifier Adjust Modifier Concentration LowerTemp->AdjustModifier Success Resolution Achieved AdjustModifier->Success

Caption: A decision tree for troubleshooting poor or no enantiomeric resolution during method development.

References

Technical Support Center: Enhancing the Shelf-Life of 2-Prop-1-enyl-p-cymene Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of formulations containing 2-Prop-1-enyl-p-cymene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and stability testing of this compound.

Issue Potential Cause Recommended Action
Off-odor Development (Rancid, Musty) Oxidation of the propenyl group or the aromatic ring.Incorporate antioxidants such as BHT, Tocopherol (Vitamin E), or Rosemary Extract into the formulation. Ensure packaging is airtight to minimize oxygen exposure.
Discoloration (Yellowing/Browning) Photodegradation or chemical interaction with other formulation components.Store the formulation in amber or opaque containers to block UV light. Evaluate the compatibility of all excipients.
Loss of Fragrance Intensity Evaporation of the volatile this compound or its degradation into less aromatic compounds.Use a well-sealing container. Consider using a fixative in the formulation. Store at controlled room temperature (20-25°C).
Change in pH Degradation of this compound into acidic byproducts.Monitor the pH of the formulation over time. If a significant shift is observed, investigate the degradation products and consider a buffered system if compatible with the formulation type.
Phase Separation (in Emulsions) Emulsion instability, potentially accelerated by temperature fluctuations or interactions with degradation products.Optimize the emulsifier system. Conduct freeze-thaw cycle testing to assess emulsion stability.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of this compound in formulations?

The primary factors leading to the degradation of this compound are:

  • Oxidation: The double bond in the propenyl side chain and the alkyl substituents on the benzene ring are susceptible to oxidation, especially when exposed to air.[1][2] This can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids, resulting in off-odors and changes in the chemical profile.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the breakdown of the molecule and the formation of colored byproducts.[1]

  • Elevated Temperatures: High temperatures accelerate the rates of both oxidation and other degradation reactions.[1][2]

2. Which antioxidants are most effective at stabilizing this compound, and at what concentrations?

Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E), and Rosemary Extract are commonly used and effective antioxidants for stabilizing aromatic compounds. While the optimal concentration depends on the specific formulation, typical starting concentrations are:

AntioxidantRecommended Starting Concentration (w/w)
BHT0.01 - 0.1%
α-Tocopherol0.1 - 0.5%
Rosemary Extract0.02 - 0.2%

A comparative study of their efficacy in your specific formulation is recommended. Rosemary extracts have been shown to have antioxidant effects comparable to or even better than BHT in some systems.[3][4]

3. How can I quantitatively measure the degradation of this compound in my formulation?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying the concentration of this compound. A validated method for the similar compound p-cymene uses a C18 column with a mobile phase of acetonitrile and water.[5] This method can be adapted and validated for this compound. The disappearance of the parent compound over time is a direct measure of its degradation.

4. What are the expected degradation products of this compound?

Based on the degradation pathways of similar compounds like p-cymene, the expected degradation products from oxidation include:

  • Hydroperoxides at the tertiary carbon of the isopropyl group and on the propenyl group.

  • Alcohols, such as 2-(p-tolyl)propan-2-ol.

  • Ketones, such as p-methylacetophenone.

  • Aldehydes and carboxylic acids from the cleavage of the propenyl double bond or oxidation of the methyl group.[6]

5. How should I design an accelerated stability study for my formulation?

An accelerated stability study can predict the long-term stability of your product in a shorter time frame. A common approach is to expose samples to elevated temperatures.[1][2] A general guideline is that 10 weeks at 45°C can be equivalent to one year at ambient temperature (~21°C).[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To assess the stability of a this compound formulation under accelerated conditions.

Methodology:

  • Prepare three batches of the final formulation.

  • Divide each batch into two sets of samples in the final proposed packaging.

  • Store one set of samples under controlled room temperature (25°C ± 2°C / 60% RH ± 5% RH). This will be your control.

  • Store the second set of samples in a stability chamber at an accelerated condition (40°C ± 2°C / 75% RH ± 5% RH).[7]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from both storage conditions.

  • Evaluate the samples for the following parameters:

    • Appearance: Color, clarity.

    • Odor: Fragrance profile and intensity.

    • pH (for aqueous-based formulations).

    • Viscosity (for semi-solid or liquid formulations).

    • Assay of this compound: Using the HPLC-UV method detailed below.

Protocol 2: Quantitative Analysis by HPLC-UV

Objective: To quantify the concentration of this compound in a formulation.

Methodology:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 60:40 (v/v) acetonitrile:water, with potential adjustments based on peak shape and resolution.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 254 nm. This should be confirmed by running a UV scan of a standard solution.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration standards. The sample may need to be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation & Sampling cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) cluster_data Data Evaluation formulation Prepare 3 Batches of Formulation sampling Divide each batch into Control and Accelerated Samples formulation->sampling control Control Storage (25°C / 60% RH) sampling->control accelerated Accelerated Storage (40°C / 75% RH) sampling->accelerated phys_chem Physical & Chemical Testing (Appearance, Odor, pH, Viscosity) control->phys_chem hplc HPLC-UV Analysis for This compound Assay control->hplc accelerated->phys_chem accelerated->hplc evaluation Compare results between Control and Accelerated groups to predict shelf-life phys_chem->evaluation hplc->evaluation

Caption: Experimental workflow for accelerated stability testing.

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products compound This compound hydroperoxides Hydroperoxides compound->hydroperoxides degradation alcohols Alcohols compound->alcohols degradation ketones Ketones compound->ketones degradation aldehydes Aldehydes/Acids compound->aldehydes degradation oxygen Oxygen (Air) oxygen->compound uv_light UV Light uv_light->compound heat Heat heat->compound

Caption: Factors leading to the degradation of this compound.

stabilization_strategy cluster_actions Stabilization Actions unstable Unstable Formulation (Degradation Occurs) antioxidants Add Antioxidants (BHT, Tocopherol, Rosemary Extract) unstable->antioxidants packaging Use Protective Packaging (Airtight, Opaque) unstable->packaging storage Control Storage Conditions (Cool, Dark Place) unstable->storage stable Stable Formulation (Increased Shelf-Life) antioxidants->stable packaging->stable storage->stable

Caption: Logical approach to enhancing formulation stability.

References

Technical Support Center: Chromatography of 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-Prop-1-enyl-p-cymene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and resolution of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Initial Assessment: All Peaks or Specific Peak Tailing?

The first step in troubleshooting is to observe whether all peaks in your chromatogram are tailing or if the issue is specific to the this compound peak.

  • All Peaks Tailing: This usually indicates a problem with the chromatographic system's physical setup or a general chemical issue.

  • Specific Peak Tailing: This suggests an interaction between this compound and the stationary phase or other system components.

G start Peak Tailing Observed decision Are all peaks tailing? start->decision all_peaks All Peaks Tailing decision->all_peaks Yes specific_peak Specific Peak Tailing (this compound) decision->specific_peak No system_issue Investigate System-Wide Issues: - Extra-column volume - Column void/blockage - Detector issues all_peaks->system_issue compound_issue Investigate Compound-Specific Interactions: - Secondary silanol interactions (HPLC) - Active sites in liner/column (GC) - pH mismatch (HPLC) - Sample overload specific_peak->compound_issue

Troubleshooting for HPLC Analysis

Problem: Peak tailing of this compound in HPLC
Potential Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions This compound, being an aromatic hydrocarbon, can exhibit secondary interactions with free silanol groups on the silica-based stationary phase.[1][2][3]Improved peak symmetry.
1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with the analyte.[4]
2. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to reduce their availability for interaction.[1][4]
3. Add a Mobile Phase Modifier: Incorporate a competitive base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[5]
Column Contamination or Degradation The column may have accumulated non-volatile matrix components or the stationary phase may be degraded.Sharper, more symmetrical peaks.
1. Flush the Column: Wash the column with a strong solvent.
2. Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds.[6]
3. Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]Symmetrical peaks at lower concentrations.
1. Dilute the Sample: Reduce the concentration of the sample being injected.
2. Decrease Injection Volume: Inject a smaller volume of the sample.
Extra-Column Volume Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[1]Improved peak shape for all compounds.
1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length.
2. Check Fittings: Ensure all fittings are properly tightened and there are no gaps.

HPLC_Troubleshooting start HPLC Peak Tailing check_interactions Secondary Silanol Interactions? start->check_interactions check_column Column Contamination/ Degradation? check_interactions->check_column No solution_interactions Lower pH Use End-Capped Column Add Modifier check_interactions->solution_interactions Yes check_overload Sample Overload? check_column->check_overload No solution_column Flush Column Use Guard Column Replace Column check_column->solution_column Yes check_extracolumn Extra-Column Volume? check_overload->check_extracolumn No solution_overload Dilute Sample Decrease Injection Volume check_overload->solution_overload Yes solution_extracolumn Optimize Tubing Check Fittings check_extracolumn->solution_extracolumn Yes end Peak Shape Improved solution_interactions->end solution_column->end solution_overload->end solution_extracolumn->end

Troubleshooting for GC Analysis

Problem: Peak tailing of this compound in GC
Potential Cause Recommended Solution Expected Outcome
Active Sites in the Inlet or Column Active sites, such as exposed silanols in the liner or contamination in the column, can interact with the analyte.[7][8]Improved peak symmetry.
1. Use a Deactivated Liner: Ensure the inlet liner is properly deactivated to minimize interactions.
2. Perform Inlet Maintenance: Regularly replace the liner, septum, and O-rings.[7]
3. Trim the Column: Cut the first 10-15 cm of the column to remove any accumulated non-volatile residues.[7]
Improper Column Installation A poorly cut or improperly installed column can create dead volume and disturb the sample flow path.[7][9]Symmetrical peaks.
1. Ensure a Clean, Square Cut: Use a ceramic wafer to cut the column for a clean, 90-degree angle.
2. Correct Installation Depth: Follow the instrument manufacturer's guidelines for the correct column installation depth in the injector and detector.
Solvent-Phase Mismatch If the polarity of the sample solvent does not match the polarity of the stationary phase, peak distortion can occur.[7][9]Improved peak shape.
1. Match Solvent to Stationary Phase: Dissolve the sample in a solvent that is compatible with the column's stationary phase.
Column Overload Injecting a sample that is too concentrated can lead to peak tailing.[3]Symmetrical peaks at lower concentrations.
1. Dilute the Sample: Reduce the concentration of this compound in the sample.
2. Increase the Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column.

GC_Troubleshooting start GC Peak Tailing check_active_sites Active Sites in Inlet/Column? start->check_active_sites check_installation Improper Column Installation? check_active_sites->check_installation No solution_active_sites Use Deactivated Liner Perform Inlet Maintenance Trim Column check_active_sites->solution_active_sites Yes check_solvent Solvent-Phase Mismatch? check_installation->check_solvent No solution_installation Ensure Clean Cut Correct Installation Depth check_installation->solution_installation Yes check_overload Column Overload? check_solvent->check_overload No solution_solvent Match Solvent to Stationary Phase check_solvent->solution_solvent Yes solution_overload Dilute Sample Increase Split Ratio check_overload->solution_overload Yes end Peak Shape Improved solution_active_sites->end solution_installation->end solution_solvent->end solution_overload->end

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is the asymmetry of a chromatographic peak where the tail of the peak is elongated. It is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value of 1 indicates a perfectly symmetrical peak. Values greater than 1.5 are generally considered problematic.[9]

Q2: Can the sample preparation method contribute to peak tailing?

A2: Yes, improper sample preparation can introduce contaminants that may cause peak tailing. It is crucial to ensure that the sample is fully dissolved in a compatible solvent and filtered to remove any particulate matter.[10] For volatile compounds like this compound, techniques like static headspace or solid-phase microextraction (SPME) can be employed to minimize matrix effects.[1][11][12]

Q3: How does the choice of HPLC column affect peak tailing for this compound?

A3: For aromatic hydrocarbons like this compound, a C18 column is commonly used.[13][14] To minimize peak tailing due to silanol interactions, it is recommended to use a modern, high-purity, end-capped C18 column.[1][5]

Q4: In GC, what are the ideal inlet conditions to prevent peak tailing for this compound?

A4: For a semi-volatile compound like this compound, a split/splitless inlet is typically used. To prevent peak tailing, ensure the inlet temperature is high enough to facilitate rapid and complete vaporization of the analyte without causing degradation. Using a deactivated liner is also critical to prevent interactions.[7]

Q5: Can instrumental issues beyond the column and inlet cause peak tailing?

A5: Yes, issues such as leaks in the system, fluctuations in flow rate, or problems with the detector can also contribute to peak tailing. Regular maintenance and calibration of your chromatography system are essential to rule out these possibilities.[2][3]

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound

This protocol is a general starting point and may require optimization for your specific application.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v). The ratio can be adjusted to optimize retention time.[14]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Sample Preparation Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Protocol 2: GC-MS Method for Analysis of this compound

This protocol is a general starting point and may require optimization for your specific application.

Parameter Condition
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a volatile solvent like hexane or dichloromethane.

References

Technical Support Center: 2-Prop-1-enyl-p-cymene (p-Cymene) Sample Preparation for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Prop-1-enyl-p-cymene, commonly known as p-Cymene .

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name and CAS number for the compound often referred to as this compound?

A1: The most commonly used and studied compound is p-cymene . While "this compound" may be used colloquially, it is not the standard chemical name. The IUPAC name for p-cymene is 1-methyl-4-(1-methylethyl)benzene. Its CAS number is 99-87-6. It is a naturally occurring aromatic organic compound found in many essential oils.[1][2]

Q2: What are the key biological activities of p-Cymene?

A2: p-Cymene exhibits a wide range of biological activities, including:

  • Anti-inflammatory: It can reduce the production of pro-inflammatory cytokines.[3][4][5]

  • Antioxidant: It has demonstrated the ability to scavenge free radicals and reduce oxidative stress.[6][7]

  • Antimicrobial: It shows activity against various bacteria and fungi.[8]

  • Antinociceptive (pain-relieving) and Anxiolytic properties have also been reported.

Q3: In what solvents can I dissolve p-Cymene for my experiments?

A3: p-Cymene is practically insoluble in water but is readily soluble in organic solvents. For biological assays, especially cell-based assays, Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1][9][10]

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of p-Cymene

Problem: I am unsure how to prepare a stable and accurate stock solution of p-Cymene for my in vitro assays.

Solution:

  • Choosing a Solvent: Due to its poor water solubility, a stock solution of p-Cymene should be prepared in an organic solvent. DMSO is the most common choice for cell culture experiments.[2][11]

  • Calculating the Amount:

    • The molecular weight of p-Cymene is 134.22 g/mol .

    • To prepare a 100 mM stock solution, dissolve 13.422 mg of p-Cymene in 1 mL of DMSO.

  • Procedure:

    • Weigh the desired amount of p-Cymene in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the p-Cymene is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[12]

Issue 2: Precipitation of p-Cymene in Cell Culture Medium

Problem: When I add my p-Cymene stock solution (dissolved in DMSO) to the cell culture medium, a precipitate forms.

Solution: This is a common issue due to the low aqueous solubility of p-Cymene. Here's how to troubleshoot it:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[13][14][15] Some hardy cell lines may tolerate up to 1%.[2][16] You should always determine the maximum tolerable DMSO concentration for your cell line with a vehicle control experiment.

  • Dilution Method:

    • Perform serial dilutions of your high-concentration p-Cymene stock solution in DMSO to achieve intermediate concentrations.

    • Add the small volume of the diluted DMSO stock directly to the pre-warmed cell culture medium in the well and mix immediately by gentle swirling or pipetting. Avoid adding the DMSO stock to a large volume of cold medium, as this can promote precipitation.

  • Sonication/Warming: If a precipitate still forms, you can try briefly sonicating the final diluted solution or warming it to 37°C to aid dissolution. However, ensure that this does not affect the stability of p-Cymene or other media components.

Issue 3: Vehicle Control Shows Biological Effects

Problem: My DMSO vehicle control is showing effects on my cells (e.g., reduced viability, altered cytokine production).

Solution:

  • DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic or have biological effects. It has been shown that DMSO itself can have anti-inflammatory properties at certain concentrations.[3] It is crucial to use the lowest possible final concentration of DMSO that maintains p-Cymene solubility.

  • Consistent Vehicle Concentration: Ensure that the final concentration of DMSO is the same across all wells, including your untreated control (which should be a "vehicle control" containing the same amount of DMSO as your treated wells).[17][18]

  • Data Normalization: When analyzing your data, the results from your p-Cymene-treated groups should be compared to the vehicle control group, not to cells that have not been exposed to DMSO. This allows you to specifically attribute the observed effects to p-Cymene.[17]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is a general guideline for assessing the cytotoxicity of p-Cymene on adherent cell lines (e.g., HepG2, RAW 264.7) using the MTT assay.[19][20]

Materials:

  • p-Cymene

  • Cell culture grade DMSO

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of p-Cymene in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of p-Cymene. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

ParameterRecommendation
Cell Line HepG2, RAW 264.7, or other relevant cell line
Seeding Density Varies by cell line; determine empirically
p-Cymene Conc. Typically in the µM to mM range
Final DMSO Conc. ≤ 0.5%
Incubation Time 24 - 72 hours
MTT Incubation 2 - 4 hours
Absorbance 570 - 600 nm
Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a general method to assess the anti-inflammatory effects of p-Cymene by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.[21][22][23][24][25]

Materials:

  • p-Cymene

  • Cell culture grade DMSO

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of p-Cymene (dissolved in DMSO and diluted in medium) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

ParameterRecommendation
Cell Line RAW 264.7
p-Cymene Conc. Non-toxic range, determine with cytotoxicity assay
LPS Conc. 1 µg/mL
Pre-incubation 1 - 2 hours
LPS Incubation 24 hours
Assay Griess Assay for Nitric Oxide
Absorbance 540 nm
Protocol 3: Antioxidant Assay using DPPH

This is a cell-free chemical assay to determine the radical scavenging activity of p-Cymene.[26][27][28]

Materials:

  • p-Cymene

  • Methanol or Ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol/ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of p-Cymene in methanol or ethanol.

  • Reaction Mixture:

    • In a 96-well plate, add a small volume of your p-Cymene solution.

    • Add the DPPH solution to initiate the reaction.

    • Include a control with only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

ParameterRecommendation
Solvent Methanol or Ethanol
DPPH Concentration Typically 0.1 mM
Incubation Time 30 minutes in the dark
Absorbance 517 nm
Standard Ascorbic acid or Trolox

Signaling Pathway and Experimental Workflow Diagrams

pCymene_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 pCymene p-Cymene IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation pCymene->IKK Inhibits InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS)

Caption: p-Cymene inhibits the LPS-induced NF-κB signaling pathway.

experimental_workflow start Start prep_stock Prepare p-Cymene Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with p-Cymene (and Vehicle Control) prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Biological Assay (e.g., MTT, Griess) incubate->assay read_data Read Absorbance assay->read_data analyze Analyze Data (% Viability, NO levels, etc.) read_data->analyze end End analyze->end

Caption: General experimental workflow for in vitro biological assays.

References

Minimizing solvent effects in spectroscopic analysis of "2-Prop-1-enyl-p-cymene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of "2-Prop-1-enyl-p-cymene".

I. Troubleshooting Guides

This section addresses specific issues that may arise during UV-Vis and NMR spectroscopic analysis of this compound due to solvent interactions.

UV-Vis Spectroscopy Troubleshooting

Issue: Unexpected shifts in λmax (wavelength of maximum absorbance).

  • Question: My λmax for this compound is different from the expected value. What could be the cause?

  • Answer: Solvent effects are a primary cause of shifts in λmax. The polarity of the solvent can significantly influence the electronic transitions of the molecule.

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength may be observed in more polar solvents due to the stabilization of the excited state. For aromatic compounds like this compound, π-π* transitions are common, and their energy can be lowered in polar solvents.

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength can occur if the ground state is more stabilized by the solvent than the excited state. This is often seen with n-π* transitions, though less common for this specific molecule.

    • π-Complexation: Aromatic solvents like benzene or toluene can form π-complexes with the cymene ring, leading to distinct spectral changes, often a red shift and a change in the shape of the absorption band.[1]

Troubleshooting Steps:

  • Verify Solvent Purity: Impurities in the solvent can have their own absorbance, interfering with the spectrum. Use high-purity, spectroscopy-grade solvents.

  • Solvent Polarity Check: Compare the observed λmax with the polarity of the solvent used. A trend of increasing λmax with increasing solvent polarity may indicate a bathochromic shift.

  • Run a Spectral Series: If possible, run the spectrum in a series of solvents with varying polarities (e.g., hexane, cyclohexane, ethanol, acetonitrile) to observe the trend of the spectral shift.

  • Consider Non-Interacting Solvents: For a baseline spectrum with minimal solvent interaction, use a non-polar, non-aromatic solvent like hexane or cyclohexane.

Issue: Broadening of absorption peaks.

  • Question: The absorption peaks in my UV-Vis spectrum are broad and lack fine structure. How can I improve the resolution?

  • Answer: Peak broadening is often a result of strong solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. Polar solvents are more likely to cause this effect. Non-polar solvents tend to preserve the "fine structure" of the spectrum.[2]

Troubleshooting Steps:

  • Switch to a Non-Polar Solvent: If the experimental conditions allow, re-run the analysis in a non-polar solvent like hexane or cyclohexane.

  • Lower the Temperature: In some cases, lowering the temperature of the sample can reduce molecular motion and sharpen the peaks.

  • Check for Aggregation: High concentrations of the analyte can lead to aggregation, which can also cause peak broadening. Try diluting the sample.

NMR Spectroscopy Troubleshooting

Issue: Overlapping signals in the aromatic region.

  • Question: The proton signals in the aromatic region of my ¹H NMR spectrum are overlapping, making interpretation difficult. What can I do?

  • Answer: Solvent choice can dramatically affect the chemical shifts of aromatic protons. Changing the solvent can alter the electronic environment of the protons enough to resolve overlapping signals. Aromatic solvents, in particular, can induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS).

Troubleshooting Steps:

  • Change the Deuterated Solvent: If the spectrum was run in CDCl₃, try acquiring a spectrum in a different solvent like acetone-d₆, benzene-d₆, or DMSO-d₆. Benzene-d₆ is particularly known for its ability to induce shifts in the proton signals of solutes due to its magnetic anisotropy.[3]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals and may resolve overlapping peaks.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even when their signals are close, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in assignment.

Issue: Presence of large residual solvent peaks.

  • Question: The residual peak of my deuterated solvent is obscuring signals from my sample. How can I minimize this?

  • Answer: Even in highly deuterated solvents, a small amount of the protonated form remains. If this residual peak overlaps with analyte signals, it can be problematic.

Troubleshooting Steps:

  • Choose a Different Solvent: Select a deuterated solvent whose residual peak does not overlap with the signals of interest. For example, if the aromatic region is of interest, using a solvent with a residual peak in the aliphatic region would be advantageous.

  • Solvent Suppression Techniques: Modern NMR spectrometers are equipped with solvent suppression pulse sequences (e.g., presaturation, WATERGATE). These techniques can selectively irradiate and reduce the intensity of the solvent signal.

  • Sample Preparation: Ensure your sample is as concentrated as possible (while maintaining solubility) to maximize the analyte signal relative to the residual solvent peak.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the initial spectroscopic analysis of this compound?

A1: For a baseline spectrum with minimal solvent effects, a non-polar, non-aromatic solvent like hexane or cyclohexane is recommended for UV-Vis spectroscopy. For NMR spectroscopy, deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual peak.

Q2: How does hydrogen bonding with the solvent affect the spectra of aromatic compounds?

A2: While this compound itself is not a strong hydrogen bond donor or acceptor, if impurities with these capabilities are present, or if the molecule is derivatized to include such groups, hydrogen bonding can have a significant effect. In UV-Vis spectroscopy, it can lead to peak broadening and shifts in λmax. In NMR spectroscopy, the chemical shifts of protons involved in or near a hydrogen bond can be significantly altered.

Q3: Can I use the residual solvent peak in my ¹H NMR spectrum as an internal standard for quantification?

A3: While it is possible to use the residual solvent signal as an internal standard, it requires careful calibration and validation. The concentration of the residual protonated solvent can vary between batches of deuterated solvents. For accurate quantitative NMR (qNMR), using a certified internal standard of a known concentration is the recommended practice.

Q4: My sample of this compound is not very soluble in common deuterated solvents. What are my options for NMR analysis?

A4: If solubility is an issue, you can try more polar or aromatic deuterated solvents such as DMSO-d₆ , acetone-d₆ , or benzene-d₆ . If the sample remains poorly soluble, increasing the temperature of the NMR experiment can sometimes improve solubility. As a last resort, specialized NMR techniques for solid-state samples may be necessary, although these provide different types of information.

Q5: How can I predict the direction of a solvent-induced shift in the UV-Vis spectrum?

A5: Predicting the exact nature of solvatochromic shifts can be complex. However, a general guideline is that for non-polar molecules like this compound, π-π* transitions will likely show a bathochromic (red) shift as the polarity of the solvent increases. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent.

III. Quantitative Data Summary

Due to the limited availability of published experimental data specifically for this compound in various solvents, the following tables provide expected trends and data for the closely related parent compound, p-cymene, to serve as a practical guide.

Table 1: Expected UV-Vis Absorption Maxima (λmax) of p-Cymene in Various Solvents

SolventPolarity IndexExpected λmax (nm)Notes
Hexane0.1~274Non-polar, minimal interaction.
Cyclohexane0.2~274Non-polar, minimal interaction.
Toluene2.4~275-278Aromatic solvent, potential for π-complexation and slight red shift.
Ethanol4.3~275-278Polar protic solvent, may cause slight red shift.
Acetonitrile5.8~275-278Polar aprotic solvent, may cause slight red shift.
Water10.2Insolublep-Cymene is practically insoluble in water.

Note: The prop-1-enyl substituent is expected to cause a slight bathochromic shift (to longer wavelengths) compared to p-cymene due to the extended conjugation.

Table 2: ¹H NMR Chemical Shifts (δ) of p-Cymene Protons in Different Deuterated Solvents

ProtonCDCl₃ (ppm)Benzene-d₆ (ppm)DMSO-d₆ (ppm)
Aromatic CH~7.11~7.00~7.10
Isopropyl CH~2.88~2.70~2.85
Aromatic CH₃~2.31~2.10~2.25
Isopropyl CH₃~1.24~1.18~1.20

Data for p-cymene is used as a reference. Chemical shifts for this compound will be different due to the additional substituent, but the relative shifts between solvents are expected to follow a similar pattern.[4][5][6]

IV. Experimental Protocols

Protocol for Minimizing Solvent Effects in UV-Vis Analysis
  • Solvent Selection:

    • Choose a high-purity, spectroscopy-grade solvent that is transparent in the desired wavelength range (typically above 210 nm for hexane and ethanol, and above 190 nm for acetonitrile).

    • For a baseline measurement, select a non-polar solvent such as hexane or cyclohexane.

    • To study solvent effects, prepare separate solutions in a range of solvents with varying polarities.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) to ensure linearity.

  • Spectrometer Setup and Measurement:

    • Use a matched pair of quartz cuvettes for the sample and the blank.

    • Use the same solvent as used for the sample as the blank reference.

    • Record a baseline spectrum with the blank cuvette filled with the solvent.

    • Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each solvent.

    • Compare the λmax values across the different solvents to identify any bathochromic or hypsochromic shifts.

    • Note any changes in the shape or fine structure of the absorption bands.

Protocol for Preparing NMR Samples to Avoid Solvent Interference
  • Solvent Selection:

    • Choose a deuterated solvent in which the sample is readily soluble. CDCl₃ is a common first choice.

    • Consult a table of residual solvent peaks to select a solvent where the residual signal will not overlap with the expected signals of this compound.

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the purified compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl the vial to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • If necessary, use a solvent suppression pulse sequence available on the NMR spectrometer to reduce the intensity of the residual solvent peak.

    • Acquire the ¹H NMR spectrum. If further structural confirmation is needed, acquire a ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC).

  • Troubleshooting Signal Overlap:

    • If significant signal overlap occurs, prepare a new sample in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) and re-acquire the spectrum. The change in solvent can often shift the signals sufficiently to resolve the overlap.[3]

V. Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent_Selection Select Solvent Prepare_Stock Prepare Stock Solution Solvent_Selection->Prepare_Stock Dilution Serial Dilution Prepare_Stock->Dilution Baseline Baseline Correction Dilution->Baseline Acquire_Spectrum Acquire Spectrum Baseline->Acquire_Spectrum Identify_LambdaMax Identify λmax Acquire_Spectrum->Identify_LambdaMax Compare_Spectra Compare Spectra Identify_LambdaMax->Compare_Spectra Analyze_Shifts Analyze Shifts Compare_Spectra->Analyze_Shifts

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Logical_Relationship_Solvent_Effects cluster_solvent Solvent Properties cluster_effects Spectroscopic Effects Analyte This compound Polarity Polarity Analyte->Polarity H_Bonding Hydrogen Bonding Analyte->H_Bonding Pi_Stacking π-Complexation Analyte->Pi_Stacking UV_Shift λmax Shift (UV-Vis) Polarity->UV_Shift influences NMR_Shift Chemical Shift (NMR) Polarity->NMR_Shift influences Peak_Broadening Peak Broadening H_Bonding->Peak_Broadening causes Pi_Stacking->UV_Shift causes Pi_Stacking->NMR_Shift causes

Caption: Solvent Properties and Their Spectroscopic Effects.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 2-Prop-1-enyl-p-cymene and p-Cymene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the reported antimicrobial activities of p-cymene and its derivative, 2-prop-1-enyl-p-cymene (also known as Verdoracine). While extensive research has elucidated the antimicrobial properties of p-cymene, a naturally occurring monoterpene found in numerous essential oils, data on the antimicrobial efficacy of this compound is notably scarce in publicly available scientific literature. This comparison, therefore, synthesizes the existing experimental data for p-cymene and offers a speculative analysis of this compound's potential activity based on structure-activity relationships.

Executive Summary

  • p-Cymene: Exhibits broad-spectrum, though moderate, antimicrobial activity against a range of bacteria and fungi.[1][2][3][4][5] Its primary mechanism of action involves the disruption of microbial cell membrane integrity.[1][4]

  • This compound: There is a significant lack of published data regarding the antimicrobial activity of this compound. Its primary documented use is as a fragrance ingredient. Based on its chemical structure, the addition of the prop-1-enyl group increases its lipophilicity, which could theoretically enhance its interaction with microbial cell membranes, though this remains to be experimentally verified.

Quantitative Data on Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for p-cymene against various microorganisms. No equivalent data has been found for this compound in the reviewed literature.

MicroorganismStrainMIC of p-CymeneReference
Escherichia coliO157:H712 mg/mL (MBC)[1]
Staphylococcus aureus-6 mg/mL (MBC)[1]
Listeria monocytogenes-12 mg/mL (MBC)[1]
Salmonella enterica-12 mg/mL (MBC)[1]
Vibrio parahaemolyticus-12 mg/mL (MBC)[1]
Streptococcus mutans-6 mg/mL (MBC)[1]
Streptococcus sanguinis-3 mg/mL (MBC)[1]
Mycobacterium tuberculosis-91.66 µg/mL[2]
Mycobacterium bovis-91.66 µg/mL[2]
Rhizopus oryzae->1024 µg/mL[2]
Aspergillus niger->300 µL/mL[2]

(MBC = Minimum Bactericidal Concentration)

Mechanism of Antimicrobial Action: p-Cymene

The antimicrobial activity of p-cymene is primarily attributed to its interaction with the cell membranes of microorganisms.[1] Being a hydrophobic molecule, p-cymene can easily partition into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force. This ultimately results in the inhibition of microbial growth and, at higher concentrations, cell death.

Postulated Antimicrobial Mechanism of p-Cymene PC p-Cymene CM Bacterial Cell Membrane (Lipid Bilayer) PC->CM Partitioning into membrane MD Membrane Disruption CM->MD Causes IP Increased Permeability MD->IP DPMF Dissipation of Proton Motive Force MD->DPMF LIC Leakage of Intracellular Components IP->LIC MGI Microbial Growth Inhibition LIC->MGI DPMF->MGI CD Cell Death MGI->CD at higher concentrations

Caption: Postulated mechanism of p-cymene antimicrobial action.

Structure-Activity Relationship: A Comparative Outlook

The key structural difference between p-cymene and this compound is the presence of a prop-1-enyl substituent on the benzene ring. This addition has two main implications for its potential antimicrobial activity:

  • Increased Lipophilicity: The prop-1-enyl group is a non-polar, hydrocarbon chain, which increases the overall lipophilicity of the molecule compared to p-cymene. In theory, this could enhance its ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to greater antimicrobial efficacy.

  • Steric Hindrance: The presence of the prop-1-enyl group could also introduce steric hindrance, which might affect its interaction with specific membrane components or its ability to disrupt the membrane structure as effectively as the smaller p-cymene molecule.

Without experimental data for this compound, it is difficult to definitively conclude whether the increased lipophilicity or potential steric hindrance would be the dominant factor influencing its antimicrobial activity. Further research is imperative to elucidate the antimicrobial potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of compounds like p-cymene.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. I1 Inoculate each well with the microbial suspension. P1->I1 P2 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). P2->I1 I2 Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). I1->I2 A1 Visually inspect the wells for turbidity (microbial growth). I2->A1 A2 The MIC is the lowest concentration of the compound in a well with no visible growth. A1->A2

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO), as many monoterpenes are hydrophobic. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and inoculum without test compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Detailed Steps:

  • Subculturing from MIC plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto a fresh, appropriate agar medium that does not contain the test compound.

  • Incubation: The plates are incubated under optimal growth conditions for the microorganism.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates.

Conclusion and Future Directions

While p-cymene demonstrates established, albeit moderate, antimicrobial properties, the bioactivity of this compound remains an open area for investigation. The structural modification of adding a prop-1-enyl group could potentially modulate its antimicrobial efficacy. Therefore, dedicated experimental studies are crucial to determine the MIC and MBC/MFC of this compound against a panel of clinically relevant microorganisms. Such research would not only fill a significant knowledge gap but also provide valuable insights into the structure-activity relationships of p-cymene derivatives, which could guide the development of novel antimicrobial agents.

References

A Comparative Analysis of the Bioactivities of Carvacrol and its Structural Analogue, p-Cymene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Initial Scope: This guide was initially intended to provide a comparative study of the bioactivities of "2-Prop-1-enyl-p-cymene" and carvacrol. However, a thorough literature search revealed a significant lack of available scientific data on the biological activities, experimental protocols, and signaling pathways associated with "this compound". The primary information available for this compound relates to its use as a fragrance ingredient.

Revised Scope: Due to the limited information on "this compound," this guide will focus on a comparative analysis of carvacrol and its biosynthetic precursor and structural analogue, p-cymene . Ample scientific literature is available for both of these compounds, allowing for a robust and data-driven comparison of their bioactivities. Given that p-cymene shares the same core cymene structure with "this compound," this comparison provides valuable insights into the structure-activity relationships within this class of monoterpenoids.

Introduction

Carvacrol, a phenolic monoterpenoid, is a major component of the essential oils of oregano and thyme. It is well-documented for a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] p-Cymene is an aromatic monoterpene and a precursor in the biosynthesis of carvacrol.[5] While it also exhibits various biological activities, they are often reported to be less potent than those of carvacrol.[6] This guide provides a detailed comparison of the bioactivities of these two compounds, supported by experimental data and methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of carvacrol and p-cymene.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismCarvacrol MIC (µg/mL)p-Cymene MIC (µg/mL)Reference
Staphylococcus aureus125> 4000[6]
Escherichia coli250> 4000[6]
Candida albicans125> 4000[6]
Mycobacterium tuberculosis2.0291.66[6]
Mycobacterium bovis5.2091.66[6]

Table 2: Comparative Antioxidant Activity

AssayCarvacrol Activityp-Cymene ActivityReference
DPPH Radical Scavenging (IC50)21.5 µg/mL> 1000 µg/mL[7]
Ferric Reducing Antioxidant Power (FRAP)HighLow[7]
Superoxide Dismutase (SOD) ActivityIncreasedIncreased[8]
Catalase (CAT) ActivityIncreasedIncreased[8]

Key Bioactivities and Mechanisms of Action

Antimicrobial Activity

Carvacrol consistently demonstrates significantly higher antimicrobial activity against a broad spectrum of bacteria and fungi compared to p-cymene.[6] The potent antimicrobial action of carvacrol is largely attributed to its phenolic hydroxyl group, which is absent in p-cymene. This hydroxyl group facilitates the disruption of microbial membrane integrity, leading to increased permeability and leakage of cellular components. p-Cymene, while exhibiting some antimicrobial properties, is considerably less effective. However, it has been shown to enhance the antimicrobial effects of carvacrol when used in combination, likely by causing swelling of the bacterial cell membrane, which facilitates the entry of carvacrol.

Antioxidant Activity

Carvacrol exhibits strong antioxidant properties, effectively scavenging free radicals and increasing the activity of antioxidant enzymes like SOD and catalase.[7][8] In contrast, p-cymene demonstrates weak direct antioxidant activity in assays like DPPH and FRAP.[7] However, some studies suggest that p-cymene can enhance the in vivo antioxidant response by increasing the activity of antioxidant enzymes.[8]

Anti-inflammatory Activity

Both carvacrol and p-cymene have demonstrated anti-inflammatory effects. They have been shown to reduce the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[9][10] One study on elastase-induced emphysema in mice found that both compounds reduced lung inflammation, with no significant difference in their efficacy, suggesting that the hydroxyl group may not be central to this particular anti-inflammatory effect.[10]

Anticancer Activity

Carvacrol has been extensively studied for its anticancer properties and has been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[1] It modulates several key signaling pathways involved in cancer progression, including PI3K/AKT/mTOR, MAPK, and STAT3.[1] While p-cymene has also been reported to possess anticancer activities, the available data is less extensive compared to carvacrol.[9]

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways modulated by carvacrol and p-cymene.

Carvacrol_Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Carvacrol Carvacrol PI3K PI3K Carvacrol->PI3K Inhibits MAPK MAPK Carvacrol->MAPK Modulates STAT3 STAT3 Carvacrol->STAT3 Inhibits Notch Notch Carvacrol->Notch Inhibits NFkB NF-κB Carvacrol->NFkB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis Notch->CellCycleArrest Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Key signaling pathways modulated by carvacrol in cancer and inflammation.

pCymene_Signaling_Pathways cluster_antidiabetic Antidiabetic Effects cluster_antiviral Antiviral Effects pCymene p-Cymene Akt Akt pCymene->Akt Regulates Viral_N_Protein Viral Nucleocapsid Protein (N) pCymene->Viral_N_Protein Binds to Viral_Replication Viral Replication pCymene->Viral_Replication Inhibits mTOR mTOR Akt->mTOR GlucoseMetabolism Glucose Metabolism mTOR->GlucoseMetabolism LipidMetabolism Lipid Metabolism mTOR->LipidMetabolism Nuclear_Translocation Nuclear Translocation Viral_N_Protein->Nuclear_Translocation Nuclear_Translocation->Viral_Replication

Caption: Signaling pathways influenced by p-cymene in diabetes and viral infections.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (carvacrol and p-cymene) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Antioxidant Activity Assessment in Mice

This protocol evaluates the effect of the compounds on antioxidant enzyme activity in vivo.

  • Animal Model: Swiss mice are randomly divided into groups: a control group, a positive control group (e.g., treated with ascorbic acid), and experimental groups treated with different doses of carvacrol or p-cymene.

  • Treatment: The compounds are administered to the mice, typically via intraperitoneal injection, for a specified period.

  • Tissue Collection: After the treatment period, the animals are euthanized, and specific tissues (e.g., brain, liver) are collected.

  • Enzyme Activity Assays: The collected tissues are homogenized, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) is measured using commercially available assay kits.

  • Data Analysis: The enzyme activities in the treated groups are compared to the control group to determine the effect of the compounds.[8]

Experimental_Workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_antioxidant In Vivo Antioxidant Activity A1 Prepare Microbial Inoculum A2 Serial Dilution of Compounds A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Animal Grouping and Treatment B2 Tissue Collection B1->B2 B3 Enzyme Activity Assays (SOD, CAT) B2->B3 B4 Data Analysis B3->B4

Caption: General experimental workflows for antimicrobial and antioxidant assays.

Conclusion

The comparative analysis of carvacrol and p-cymene reveals distinct differences in their bioactivities, largely attributable to the presence of a phenolic hydroxyl group in carvacrol. Carvacrol consistently demonstrates superior antimicrobial and direct antioxidant properties. While p-cymene exhibits a broader range of pharmacological effects, including anti-inflammatory and potential antidiabetic and antiviral activities, its potency is generally lower than that of carvacrol in areas of direct comparison. The synergistic interaction observed between the two compounds in antimicrobial studies highlights the potential for combination therapies. Further research is warranted to fully elucidate the mechanisms of action of p-cymene and to explore the therapeutic potential of both compounds, individually and in combination.

References

Validated HPLC method for "2-Prop-1-enyl-p-cymene" quantification

Author: BenchChem Technical Support Team. Date: November 2025

###Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for Aromatic Monoterpene Quantification

Additionally, this guide will touch upon alternative analytical techniques, offering a broader perspective on the available methodologies for the quantification of these volatile compounds.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the key parameters and validation data from several published HPLC methods for the quantification of p-cymene, carvacrol, and thymol. These methods demonstrate the common chromatographic conditions and expected performance for the analysis of this class of compounds.

Table 1: HPLC Method Parameters for the Quantification of p-Cymene, Carvacrol, and Thymol

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
p-CymeneNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[1][2]
p-Cymene and MyrcenePhenomenex® Synergi™ Fusion-RP (150 mm x 4.6 mm, 4 µm)Acetonitrile:Water (60:40 v/v)Not SpecifiedNot Specified[3][4][5]
p-Cymene and Aloe-emodinC18 (250mm × 4.6mm, 5 μm)Acetonitrile:Water (80:20)1.0225[6]
Thymol and CarvacrolACE C18Acetonitrile:Water (50:50)1.0Not Specified[7][8][9]
Thymol and CarvacrolPrimesep BAcetonitrile, Water, and Phosphoric Acid BufferNot Specified200[10]

Table 2: Validation Data for HPLC Quantification of p-Cymene, Carvacrol, and Thymol

Analyte(s)Linearity (r²)Precision (RSD %)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
p-Cymene and Myrcene0.999< 2%Not SpecifiedNot SpecifiedNot Specified[3][4][5]
p-Cymene and Aloe-emodin> 0.99 (for both)Intra-day & Inter-day < 2%99.67-100.51 (p-Cymene)0.01 µg/mL (p-Cymene)0.04 µg/mL (p-Cymene)[6]
Thymol and Carvacrol> 0.997 (for both)Intra-day: 0.8-2.6, Inter-day: 3.5-4.797.7 (Thymol), 97.6 (Carvacrol)2.8 µg/mL (Thymol), 0.6 µg/mL (Carvacrol)8.6 µg/mL (Thymol), 1.8 µg/mL (Carvacrol)[7][8][9]
Alternative Analytical Methods: A Brief Overview

While HPLC is a powerful tool for the quantification of aromatic monoterpenes, Gas Chromatography (GC) is also a widely used and often preferred method, particularly for volatile compounds. Several studies highlight a good agreement between HPLC and GC results for the quantification of thymol and carvacrol in essential oils[7][8][9]. For chiral monoterpenes, more advanced techniques like headspace solid-phase microextraction coupled with multidimensional gas chromatography-mass spectrometry (HS-SPME-MDGC-MS) can be employed for enantioselective analysis[11].

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of p-cymene, carvacrol, and thymol based on the referenced studies.

HPLC Method for Simultaneous Quantification of p-Cymene and Aloe-emodin[6]
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.

  • Column: C18 column (250mm × 4.6mm, 5 μm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of 225 nm.

  • Standard Preparation: Stock solutions of p-cymene and aloe-emodin are prepared in the mobile phase. Calibration standards are prepared by diluting the stock solutions to achieve concentrations in the range of 10-90 µg/mL.

  • Sample Preparation: The sample containing the analytes is dissolved and diluted in the mobile phase to a concentration within the calibration range.

HPLC Method for Simultaneous Quantification of Thymol and Carvacrol[7][8][9]
  • Chromatographic System: HPLC system with a suitable detector.

  • Column: ACE C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Standard Preparation: Stock solutions of thymol and carvacrol are prepared separately in a mixture of acetonitrile and water (80:20). Working standards are prepared by diluting the stock solutions.

  • Sample Preparation: For essential oils, a known weight of the oil is dissolved in the diluent (acetonitrile:water 80:20) to achieve a suitable concentration[7][12].

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for HPLC method validation and a logical relationship for selecting an appropriate analytical method.

HPLC_Validation_Workflow start Start: Method Development Objective method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: A typical workflow for HPLC method validation.

Analytical_Method_Selection analyte_props Analyte Properties (Volatility, Polarity, Chirality) decision_volatile Is the compound volatile? analyte_props->decision_volatile hplc HPLC decision_chiral Is enantiomeric separation required? hplc->decision_chiral gc GC gc_ms GC-MS gc->gc_ms For Identification gc->decision_chiral chiral_gc Chiral GC/HPLC decision_volatile->gc Yes decision_thermolabile Is the compound thermolabile? decision_volatile->decision_thermolabile No decision_chiral->chiral_gc Yes decision_thermolabile->hplc Yes decision_thermolabile->gc No

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of Terpene Anti-Inflammatory Activity: Highlighting p-Cymene in the Absence of Data for 2-Prop-1-enyl-p-cymene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of several common terpenes. Notably, a comprehensive literature search revealed no available data on the anti-inflammatory activity of 2-Prop-1-enyl-p-cymene. Therefore, this guide will focus on its parent compound, p-cymene, and compare its demonstrated anti-inflammatory effects with those of other well-researched terpenes: β-caryophyllene, myrcene, limonene, and α-pinene.

This comparative analysis is designed to offer a valuable resource for identifying promising natural compounds for further investigation in the development of novel anti-inflammatory therapeutics. The included data, experimental protocols, and pathway diagrams aim to facilitate a deeper understanding of the mechanisms underlying the anti-inflammatory action of these terpenes.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo anti-inflammatory assays for p-cymene, β-caryophyllene, myrcene, limonene, and α-pinene. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions, including cell lines, stimuli, concentrations, and assay endpoints.

Table 1: In Vitro Anti-Inflammatory Activity of Terpenes

TerpeneAssayCell LineStimulusConcentrationEffect
p-Cymene Nitric Oxide (NO) ProductionRAW 264.7LPS50, 100, 200 µg/mLDose-dependent reduction in NO
TNF-α ProductionRAW 264.7LPS50, 100, 200 µg/mLSignificant reduction
IL-1β ProductionRAW 264.7LPS50, 100, 200 µg/mLSignificant reduction
IL-6 ProductionRAW 264.7LPS50, 100, 200 µg/mLSignificant reduction
β-Caryophyllene NO ProductionRAW 264.7LPS10, 25, 50 µMIC50 ≈ 10 µM
TNF-α ProductionHuman PBMCsLPS1, 10, 50 µMSignificant inhibition
IL-1β ProductionHuman PBMCsLPS1, 10, 50 µMSignificant inhibition
Myrcene NO ProductionHuman ChondrocytesIL-1β25, 50 µg/mLIC50 = 37.3 µg/mL
iNOS ExpressionHuman ChondrocytesIL-1β25, 50 µg/mLDecreased expression
Limonene NO ProductionHuman ChondrocytesIL-1β25, 50, 100 µg/mLIC50 = 85.3 µg/mL
COX-2 ExpressionRat UC model-50, 100 mg/kgReduced expression[1][2]
α-Pinene NO ProductionMouse Peritoneal MacrophagesLPS25, 50, 100 µMSignificant decrease[3][4]
TNF-α ProductionMouse Peritoneal MacrophagesLPS25, 50, 100 µMSignificant decrease[3][4]
IL-6 ProductionMouse Peritoneal MacrophagesLPS25, 50, 100 µMSignificant decrease[3][4]

LPS: Lipopolysaccharide; NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PBMCs: Peripheral Blood Mononuclear Cells; UC: Ulcerative Colitis; IC50: Half-maximal Inhibitory Concentration.

Table 2: In Vivo Anti-Inflammatory Activity of Terpenes

TerpeneAssayAnimal ModelDoseEffect
p-Cymene Carrageenan-induced PleurisyMice25, 50, 100 mg/kgReduced leukocyte migration and TNF-α levels[5]
Acetic acid-induced writhingMice50, 100 mg/kgSignificant reduction in writhing response[6][7]
β-Caryophyllene Carrageenan-induced Paw EdemaRats5, 10 mg/kgStrong reduction in paw edema
Myrcene Carrageenan-induced Paw EdemaRats10, 20 mg/kgInhibition of paw edema
Freund's Adjuvant-induced ArthritisRats1, 5 mg/kg s.c.Reduced joint pain and inflammation[8]
Limonene Ulcerative ColitisRats50, 100 mg/kgReduced colonic mucosa damage[1][2]
α-Pinene Carrageenan-induced Paw EdemaRats0.25, 0.50 mL/kg60.33% decrease in inflammation at 0.50 mL/kg[9]

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test terpene. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Control wells include cells with medium only, cells with LPS only, and cells with a known anti-inflammatory agent (e.g., dexamethasone).

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo: Carrageenan-Induced Paw Edema in Mice

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory effects of compounds.

  • Animals: Male Swiss mice (or other suitable rodent models) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Animals are divided into groups and treated with the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the test terpene, typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, a sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many terpenes are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Many terpenes exert their anti-inflammatory effects by inhibiting IκB degradation and subsequent NF-κB activation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Terpenes p-Cymene, β-Caryophyllene, Myrcene, Limonene, α-Pinene Terpenes->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by various terpenes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, regulate the expression of inflammatory genes. Several terpenes have been shown to inhibit the phosphorylation and activation of MAPKs.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylate JNK JNK Upstream_Kinases->JNK Phosphorylate ERK ERK Upstream_Kinases->ERK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocate to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activate Terpenes p-Cymene, β-Caryophyllene, Myrcene, α-Pinene Terpenes->Upstream_Kinases Inhibit

Caption: Modulation of the MAPK signaling pathway by anti-inflammatory terpenes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of terpenes.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement LPS_Stimulation->Cytokine_Assay Terpene_Treatment Terpene Treatment Terpene_Treatment->LPS_Stimulation Data_Analysis Data Analysis and Lead Identification NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Animal_Model Rodent Model of Inflammation (e.g., Paw Edema) Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Animal_Model->Inflammation_Induction Terpene_Admin Terpene Administration Terpene_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Response Inflammation_Induction->Measurement Measurement->Data_Analysis Terpene_Library Terpene Library Terpene_Library->Terpene_Treatment Terpene_Library->Terpene_Admin

Caption: A generalized workflow for assessing the anti-inflammatory activity of terpenes.

Conclusion

While this compound remains an uncharacterized molecule in the context of inflammation, its parent compound, p-cymene, demonstrates notable anti-inflammatory properties, comparable to other well-established anti-inflammatory terpenes such as β-caryophyllene, myrcene, limonene, and α-pinene. These terpenes collectively represent a promising class of natural compounds for the development of new anti-inflammatory drugs. Their mechanisms of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways, offer multiple targets for therapeutic intervention. The absence of data on this compound highlights a clear opportunity for future research to explore its potential biological activities and contribute to the growing body of knowledge on the therapeutic potential of terpenes.

References

Unveiling the Anticancer Potential of Plant-Derived Compounds: A Comparative Analysis of 2-Prop-1-enyl-p-cymene Containing Botanicals in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro anticancer activities of extracts and essential oils from plants known to contain 2-Prop-1-enyl-p-cymene and related cymene derivatives, such as Thymus vulgaris (Thyme) and Carum copticum (Ajwain). The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Disclaimer: The following data pertains to the activity of complex mixtures of phytochemicals present in plant extracts and essential oils. While this compound is a known constituent of these plants, the observed anticancer effects are likely the result of synergistic interactions between multiple compounds. No studies on the isolated activity of this compound in cancer cell lines were identified during the literature review for this guide.

Comparative Anticancer Activity

The cytotoxic effects of Thymus vulgaris and Carum copticum have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Table 1: Cytotoxic Activity of Thymus vulgaris Extracts and Essential Oil
Cancer Cell LineCell TypeExtract/Essential Oil TypeIC50 (µg/mL)
MCF-7Breast AdenocarcinomaEssential Oil52.65 - 60
H460Lung CarcinomaEssential Oil68.59
MOLT-4Acute Lymphoblastic LeukemiaEssential Oil228.78
A-549Lung CarcinomaEssential Oil75
HepG2Hepatocellular CarcinomaEssential Oil41
JurkatT-cell LeukemiaMethanol Extract79
K562Chronic Myelogenous LeukemiaMethanol Extract87
T47DBreast Duct CarcinomaDichloromethane Extract120.23
T47DEthanol Extract338.84
T47DMethanol Extract389.05
Table 2: Cytotoxic Activity of Carum copticum (Trachyspermum ammi) Essential Oil
Cancer Cell LineCell TypeIC50 (µg/mL)
SKOV3Ovarian Cancer208.13
MDA-MB-231Breast Adenocarcinoma236.16
HepG2Hepatocellular Carcinoma9.57

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the compiled data.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the plant extract or essential oil. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the extract/essential oil concentration.

2. AlamarBlue™ (Resazurin) Assay:

This assay also measures cell viability and cytotoxicity based on the metabolic activity of cells.

  • Principle: Resazurin, a blue and non-fluorescent compound, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

  • Procedure: The procedure is similar to the MTT assay, with AlamarBlue™ reagent being added to the cells after the treatment period.

  • Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Apoptotic Signaling Pathway Induced by Thymus vulgaris Constituents

The anticancer activity of Thymus vulgaris extracts is often linked to the induction of apoptosis, or programmed cell death. Several key signaling molecules are involved in this process.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Thymus_vulgaris Thymus vulgaris Extract/Essential Oil p53 p53 Activation Thymus_vulgaris->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by Thymus vulgaris.

General Experimental Workflow for Anticancer Activity Screening

The process of evaluating the anticancer potential of a natural product extract follows a standardized workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., Thymus vulgaris) Extraction Extraction / Distillation Plant_Material->Extraction Treatment Treatment with Extract Extraction->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Mechanism_Study Mechanism of Action Study (e.g., Apoptosis Assay) IC50->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

Caption: Standard workflow for screening natural products for anticancer activity.

Concluding Remarks

The compiled data indicates that essential oils and extracts from Thymus vulgaris and Carum copticum exhibit significant cytotoxic activity against a variety of cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis through the modulation of key regulatory proteins such as p53 and members of the Bcl-2 and caspase families. While these findings are promising, further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects, including this compound, and to elucidate their precise molecular targets and signaling pathways. This will be crucial for the potential development of novel, targeted anticancer therapies derived from these natural sources.

The Structural Dance of Activity: A Comparative Guide to 2-Prop-1-enyl-p-cymene Analogues and Related Phenolic Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of 2-Prop-1-enyl-p-cymene analogues and their structural cousins, carvacrol and thymol, reveals key molecular features that dictate their biological prowess. This guide offers a comparative analysis of their performance, supported by experimental data, to inform future drug discovery and development efforts in this chemical space.

The scaffold of p-cymene, a naturally occurring aromatic monoterpene, has long been a fertile ground for the exploration of new therapeutic agents. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from its close structural isomers, carvacrol (2-isopropyl-5-methylphenol) and thymol (5-isopropyl-2-methylphenol). These compounds share the same molecular formula and a substituted p-cymene core, making their SAR studies a valuable proxy for understanding the potential of this compound derivatives. The primary biological activities explored for these analogues are their antimicrobial and anticancer effects.

Comparative Biological Activity

The biological efficacy of carvacrol and thymol analogues is intricately linked to the nature and position of substituents on the phenolic ring. Modifications to the hydroxyl group and the introduction of various functionalities can significantly modulate their activity.

Antimicrobial Activity

The antimicrobial action of these phenolic monoterpenes is largely attributed to their ability to disrupt bacterial cell membranes. The presence of a free hydroxyl group is often considered crucial for this activity.

Table 1: Comparative Antimicrobial Activity of Carvacrol and Thymol Analogues

Compound/AnalogueModificationTarget Organism(s)Activity (MIC/IC50)Reference
Carvacrol -M. tuberculosis, S. aureus, E. coliIC50: 1.06 ± 0.4 µM (MTB CM)[1]
Thymol -S. aureus, E. coli, S. typhimurium2.5 mM[2]
Carvacrol EstersEsterification of -OHVarious bacteriaMIC: 1.25–3.3 μg/mL[3]
Thymol Ester DerivativesEsterification of -OHStreptococcus speciesMore effective than thymol[2]
Carvacrol Hybrid (with 5-FU)Hybridization at -OHGastric adenocarcinoma cellsPoor activity[3]
Thymol-Tin ComplexesComplexation with tinMRSASignificant inhibition[4]
Azo-derived ThymolAzo linkageMRSA, ESBL-producing bacteriaPotent inhibition[4]

Note: MTB CM stands for Mycobacterium tuberculosis Chorismate Mutase. MIC = Minimum Inhibitory Concentration. IC50 = Half-maximal Inhibitory Concentration. MRSA = Methicillin-resistant Staphylococcus aureus. ESBL = Extended-spectrum beta-lactamase.

The data suggests that while the free hydroxyl group is important, its modification does not always lead to a loss of activity. Esterification, for instance, has been shown to produce potent antibacterial agents.[2][3] Hybridization, however, can have varied effects, with some hybrids showing diminished activity.[3] The introduction of bulky groups or complexation with metals can enhance activity against resistant bacterial strains.[4]

Anticancer Activity

The anticancer potential of carvacrol and thymol analogues is influenced by the substitution pattern on the benzene ring.

Table 2: Comparative Anticancer Activity of Carvacrol and Thymol Analogues

Compound/AnalogueModificationCancer Cell Line(s)Activity (IC50)Reference
Carvacrol AnaloguesOrtho and para- substitutionVariousBetter antitumor activity[5]
Carvacrol AnaloguesMeta- substitutionVariousLower antitumor activity[5]
Ethoxy-cyclohexyl analogues of thymol/carvacrolEther linkage10 cancer cell linesMost active derivatives[6]
Thymol/Carvacrol Derivatives-HeLaIC50 = 134.29 μg/ml (Thymol in essential oil)[2]

The position of substituents plays a critical role, with ortho- and para-substitutions on the benzene ring leading to enhanced antitumor activity compared to meta-substitutions.[5] Furthermore, the addition of specific moieties, such as ethoxy-cyclohexyl groups, has been shown to consistently yield the most active compounds across a range of cancer cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of these phenolic compounds are underpinned by their interactions with various cellular components and signaling pathways.

Antimicrobial Mechanism

The primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Compound Phenolic Monoterpene (Carvacrol/Thymol Analogue) Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Antimicrobial mechanism of phenolic monoterpenes.

Anticancer Mechanism

Computational studies on thymol and carvacrol derivatives have pointed towards the AKT1 protein as a key biological target.[6] AKT1 is a central node in signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of AKT1 can disrupt these pathways, leading to cancer cell death.

cluster_legend Legend Compound Thymol/Carvacrol Analogue AKT1 AKT1 Protein Compound->AKT1 Binds to Proliferation Cell Proliferation & Survival AKT1->Proliferation Apoptosis Apoptosis (Programmed Cell Death) AKT1->Apoptosis Inhibition Inhibition Stimulation Stimulation

Caption: Putative anticancer mechanism via AKT1 inhibition.

Conclusion

The structure-activity relationships of carvacrol and thymol analogues provide a strong foundation for the rational design of novel therapeutic agents based on the this compound scaffold. Key takeaways for researchers and drug developers include:

  • The Hydroxyl Group: While important, it can be strategically modified to enhance activity and target specificity.

  • Ring Substitution: The position and nature of substituents on the aromatic ring are critical determinants of both antimicrobial and anticancer efficacy.

  • Mechanism of Action: A deeper understanding of the molecular targets, such as the bacterial membrane and key signaling proteins like AKT1, will facilitate the development of more potent and selective compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogues, leveraging the insights gained from their structural isomers. This will undoubtedly pave the way for the discovery of novel drug candidates with improved therapeutic profiles.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of p-Cymene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of p-cymene, a naturally occurring monoterpene and the parent compound of "2-Prop-1-enyl-p-cymene." Due to a lack of specific experimental data for "this compound," this guide will focus on the extensive research available for p-cymene and its closely related derivatives, offering valuable insights into its potential therapeutic applications.

Executive Summary

p-Cymene, a key component of essential oils from plants like cumin and thyme, has demonstrated a broad spectrum of pharmacological activities.[1] This guide synthesizes the available scientific literature to compare its performance in controlled laboratory settings (in vitro) with its effects in living organisms (in vivo). The data presented herein covers its anticancer and anti-inflammatory properties, offering a valuable resource for researchers exploring its therapeutic potential. While "this compound" is a specific derivative, the biological activities of p-cymene provide a strong foundational understanding of this class of compounds.

Data Presentation: Quantitative Efficacy

In Vitro Anticancer Efficacy of p-Cymene and Its Derivatives

The following table summarizes the cytotoxic effects of p-cymene and its derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineCancer TypeIC50 ValueReference
p-CymeneB16-F10Murine Melanoma20.06 µg/mL[2]
p-CymeneMCF-7Human Breast Adenocarcinoma5.11 mM[2]
CuminaldehydeCalu-3Human Lung Adenocarcinoma650 µM[2][3]
Ruthenium(II) p-cymene complexLNCaPHuman Prostate Cancer6.4 µM[4]
Ruthenium(II) p-cymene complexesA2780Human Ovarian Carcinoma< 15 µM[4]
In Vivo Anti-inflammatory Efficacy of p-Cymene

This table presents the dose-dependent anti-inflammatory effects of p-cymene in a common animal model of inflammation.

Animal ModelCompoundDoses (mg/kg, i.p.)EffectReference
Carrageenan-induced paw edema in micep-Cymene25, 50, 100Significant reduction in leukocyte migration[5]
Acetic acid-induced writhing in micep-Cymene50, 100Significant reduction in writhing responses[5]
LPS-induced acute lung injury in micep-Cymene25, 50, 100Significant reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[6]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compound (p-cymene or its derivatives)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same solvent concentration used for the compound).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory potential of compounds.

Animals:

  • Male Wistar rats or Swiss mice.

Materials:

  • Carrageenan solution (1% in saline)

  • Test compound (p-cymene)

  • Vehicle (e.g., saline, Tween 80 solution)

  • Pletismometer or calipers

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at specific time points before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5][6]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[5]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of p-cymene.

Experimental Workflow Diagram

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cell Line Selection (e.g., Cancer, Immune cells) Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Study_vitro Mechanistic Studies (e.g., Western Blot for signaling proteins) Animal_Model Animal Model Selection (e.g., Xenograft, Inflammation model) Mechanism_Study_vitro->Animal_Model Promising results lead to IC50->Mechanism_Study_vitro Dose_Response Dose-Response Study Animal_Model->Dose_Response Efficacy_Measurement Efficacy Measurement (e.g., Tumor volume, Paw edema) Dose_Response->Efficacy_Measurement Toxicity_Study Toxicology Assessment Dose_Response->Toxicity_Study Compound Test Compound (this compound / p-Cymene) Compound->Cell_Culture Compound->Animal_Model

Caption: General workflow for comparing in vitro and in vivo efficacy.

Comparison with Alternatives

p-Cymene's efficacy is often compared to other monoterpenes found in essential oils, such as carvacrol and thymol. In some antimicrobial studies, p-cymene alone shows weaker activity than carvacrol, but it can enhance the inhibitory effects of carvacrol when used in combination. For instance, one study found that while carvacrol had a good inhibitory effect against Vibrio cholerae, p-cymene did not; however, their combined use showed a synergistic effect. In contrast, another study on the growth of Candida lusitaniae found that at higher concentrations (0.2–0.5 mmol/L), p-cymene was more effective than both thymol and carvacrol. These findings highlight the importance of context and potential for synergistic applications in drug development.

Conclusion

The available data strongly suggest that p-cymene possesses significant in vitro anticancer and in vivo anti-inflammatory properties. Its mechanism of action appears to involve the modulation of key inflammatory pathways such as NF-κB. While direct experimental data for "this compound" is currently limited, the extensive research on its parent compound, p-cymene, provides a solid foundation for further investigation. Future studies should focus on elucidating the specific efficacy and toxicological profile of "this compound" to determine if the addition of the 2-prop-1-enyl group enhances its therapeutic potential. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to explore the full pharmacological landscape of this promising class of natural compounds.

References

A Comparative Analysis of 2-Prop-1-enyl-p-cymene and Standard Anti-inflammatory Drugs: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of scientific literature exists regarding the anti-inflammatory properties of 2-Prop-1-enyl-p-cymene (IUPAC name: 1-methyl-4-propan-2-yl-2-prop-1-enylbenzene). As a result, this guide presents a comparative analysis of its structurally and biosynthetically related, and extensively researched, parent compounds, p-Cymene and Carvacrol, against standard nonsteroidal anti-inflammatory drugs (NSAIDs). This approach aims to provide valuable context for researchers and drug development professionals on the potential anti-inflammatory landscape of this chemical family.

Executive Summary

While direct experimental data on the anti-inflammatory activity of this compound is currently unavailable in peer-reviewed literature, its structural relatives, p-Cymene and Carvacrol, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. These compounds exert their effects through mechanisms that partially overlap with those of traditional NSAIDs, such as the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide provides a detailed comparison of the available data for p-Cymene and Carvacrol with standard NSAIDs, highlighting their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory efficacy of Carvacrol and p-Cymene with standard NSAIDs like Indomethacin, Diclofenac, and Ibuprofen.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTargetIC₅₀ ValueReference DrugReference Drug IC₅₀
Carvacrol COX-1 InhibitionCOX-10.7 µM[1]Indomethacin0.7 µM[1]
COX-2 InhibitionCOX-20.8 µM[2][3]Indomethacin0.7 µM[1]
NS-3980.8 µM[1]
p-Cymene Cytokine Release (LPS-stimulated RAW 264.7 cells)TNF-α, IL-1β, IL-6Concentration-dependent reduction--
Ibuprofen Cytokine Release (LPS-stimulated macrophages)NF-κB bindingInhibition at 50-200 µM--

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDose% InhibitionReference DrugReference % Inhibition
Carvacrol MiceCFA-induced paw edema50 mg/kgAttenuated edema[4]--
100 mg/kgAttenuated edema[4]--
MiceHistamine-induced paw edema50 mg/kg35%[5]Cyproheptadine (10 mg/kg)43%[5]
MiceDextran-induced paw edema50 mg/kg46%[5]Cyproheptadine (10 mg/kg)61%[5]
p-Cymene MiceCarrageenan-induced pleurisy25, 50, 100 mg/kgSignificant decrease in leukocyte migration--
Diclofenac RatsCarrageenan-induced paw edema5 mg/kg56.17%[6][7]--
20 mg/kg71.82%[6][7]--
30 mg/kgSignificant inhibition[8]--
Ibuprofen RatsCarrageenan-induced paw edema100 mg/kgSignificant decrease in paw size--

Mechanistic Insights: Signaling Pathways

Carvacrol and p-Cymene modulate inflammatory responses by targeting key signaling pathways. Their mechanisms show some convergence with standard anti-inflammatory drugs, particularly in the downstream effects on inflammatory mediator production.

Anti-inflammatory Signaling of Carvacrol and p-Cymene

Both Carvacrol and p-Cymene have been shown to inhibit the activation of NF-κB and MAPK signaling pathways.[9][10] These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2. By inhibiting these pathways, Carvacrol and p-Cymene can effectively reduce the production of a wide array of inflammatory mediators.

Anti_inflammatory_Signaling cluster_cell Inflammatory Cell (e.g., Macrophage) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK MyD88-dependent IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes activates transcription Carvacrol Carvacrol / p-Cymene Carvacrol->ERK Carvacrol->JNK Carvacrol->p38 Carvacrol->IKK Carvacrol->NFκB

Figure 1. Inhibition of NF-κB and MAPK pathways by Carvacrol/p-Cymene.
Mechanism of Action of NSAIDs

Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 enzyme, which is upregulated at sites of inflammation.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH₂) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE₂) (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_E Thromboxane Thromboxane A₂ (Platelet Aggregation) Prostaglandins_H->Thromboxane Prostacyclin Prostacyclin (PGI₂) (Vasodilation, Platelet Inhibition) Prostaglandins_H->Prostacyclin NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective NSAIDs (e.g., Celecoxib) Coxibs->COX2

Figure 2. Mechanism of action of NSAIDs via COX inhibition.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details the methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This is a classical and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Carvacrol, p-Cymene, or a standard NSAID) or vehicle is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Paw_Edema_Workflow Start Start Measure_Initial_Paw_Volume Measure Initial Paw Volume Start->Measure_Initial_Paw_Volume Administer_Compound Administer Test Compound or Vehicle Measure_Initial_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_Hourly Measure Paw Volume at Hourly Intervals Inject_Carrageenan->Measure_Paw_Volume_Hourly Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume_Hourly->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3. Experimental workflow for carrageenan-induced paw edema.
In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

While the anti-inflammatory potential of this compound remains to be elucidated, the significant anti-inflammatory activities of its close relatives, p-Cymene and Carvacrol, provide a strong rationale for future investigations. These compounds exhibit promising efficacy, often comparable to standard NSAIDs in certain experimental models, and act through relevant anti-inflammatory pathways.

For researchers and drug development professionals, the key takeaways are:

  • There is a critical knowledge gap regarding the biological activities of this compound.

  • p-Cymene and Carvacrol represent valuable leads for the development of novel anti-inflammatory agents, potentially with different side-effect profiles compared to traditional NSAIDs.

  • The detailed experimental protocols and comparative data presented in this guide can serve as a foundation for designing future studies to evaluate this compound and other related compounds.

Future research should prioritize the synthesis and in vitro and in vivo evaluation of this compound to determine its specific anti-inflammatory profile. A direct comparison with p-Cymene, Carvacrol, and standard NSAIDs will be crucial to ascertain its therapeutic potential.

References

In-depth Analysis of Synthesis Methods for 2-Prop-1-enyl-p-cymene Uncovers Data Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of detailed, publicly available experimental protocols for the synthesis of 2-Prop-1-enyl-p-cymene, also known by its trade name Verdoracine. While the general synthetic route is understood to be the Friedel-Crafts alkylation of p-cymene to introduce a propenyl group, specific quantitative data such as reaction yields, catalyst specifics, and optimized reaction conditions are not sufficiently documented in accessible literature to conduct a thorough comparative analysis as requested. This scarcity of data prevents a detailed benchmarking of different synthesis methods for this particular compound.

As a valuable alternative for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthesis methods for the parent compound, p-cymene. p-Cymene is a crucial precursor in the synthesis of this compound and a significant compound in various industrial applications. The following sections detail and compare established methods for p-cymene synthesis, complete with experimental data, detailed protocols, and process visualizations.

Comparison of p-Cymene Synthesis Methods

The primary industrial production of p-cymene involves two main strategies: the alkylation of toluene with propylene and the dehydrogenation of naturally occurring terpenes like limonene.

Quantitative Data on p-Cymene Synthesis
MethodCatalystPrecursorTemperature (°C)PressureYield (%)Reference
Friedel-Crafts AlkylationModified HZSM-5Toluene25011.72 MPa>98 (selectivity)[1]
Friedel-Crafts AlkylationZn-Al-MCM-41Toluene---[1]
DehydrogenationPd/Al2O3Limonene--80[2]
Isomerization/DehydrogenationOrthotitanic acidLimonene215 (exothermic)AmbientHigh[1]

Experimental Protocols

Friedel-Crafts Alkylation of Toluene with Propylene

This method is a cornerstone of industrial p-cymene production, utilizing a Lewis acid catalyst to facilitate the electrophilic substitution of a propyl group onto the toluene ring.

Catalyst: Modified HZSM-5 zeolite pellets

Reagents:

  • Toluene

  • Propylene

  • Supercritical carbon dioxide (solvent)

  • SiCl4 and hexane (for catalyst modification)

Procedure:

  • The parent HZSM-5 pellets are modified by chemical liquid deposition using a mixture of SiCl4 and hexane.

  • The alkylation reaction is carried out in a packed-bed reactor.

  • Toluene and propylene are introduced into the reactor in the presence of supercritical carbon dioxide.

  • The reaction is maintained at a temperature of 250 °C and a pressure of 11.72 MPa.

  • The weight hourly space velocity is kept at 4.6 (g of toluene)/(g of catalyst)/h with a molar ratio of toluene to propylene of 7.7.

  • Under these conditions, a high selectivity for p-cymene of over 98% can be achieved[1].

Dehydrogenation of Limonene

This method leverages the abundance of limonene from citrus fruit processing as a renewable feedstock for p-cymene production.

Catalyst: Palladium on alumina (Pd/Al2O3)

Reagents:

  • Limonene

  • Ethanol or 2-propanol (supercritical solvent)

Procedure:

  • The reaction is performed in a high-pressure reactor capable of handling supercritical conditions.

  • Limonene is mixed with ethanol or 2-propanol.

  • The Pd/Al2O3 catalyst is added to the mixture.

  • The reactor is heated and pressurized to bring the solvent to a supercritical state.

  • The reaction proceeds to dehydrogenate limonene to p-cymene.

  • An 80% yield of p-cymene has been reported using this method[2].

Visualizing Synthesis Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the key reaction pathways for the synthesis of p-cymene.

friedel_crafts_alkylation Toluene Toluene Intermediate Carbocation Intermediate Toluene->Intermediate Electrophilic Attack Propylene Propylene Catalyst HZSM-5 Propylene->Catalyst Activation Catalyst->Intermediate p_Cymene p-Cymene Intermediate->p_Cymene Deprotonation

Caption: Friedel-Crafts alkylation of toluene to synthesize p-cymene.

limonene_dehydrogenation Limonene Limonene Catalyst Pd/Al2O3 Limonene->Catalyst Terpinene Terpinene Intermediate Limonene->Terpinene Isomerization p_Cymene p-Cymene Catalyst->p_Cymene Terpinene->p_Cymene Dehydrogenation H2 H2

References

A Comparative Analysis of the Biological Activities of p-Cymene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the distinct biological profiles of 2-Prop-1-enyl-p-cymene and its related isomers.

Introduction

The cymene family of monoterpenes, characterized by a benzene ring with methyl and isopropyl substituents, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of this compound and its prominent isomers: p-cymene, carvacrol, and thymol. While extensive research has elucidated the therapeutic potential of p-cymene, carvacrol, and thymol, data on the biological effects of this compound remains notably scarce in publicly available scientific literature. This guide, therefore, focuses on a detailed comparison of the well-documented isomers, providing a foundation for future research into the complete isomeric landscape.

The isomers share a common p-cymene backbone but differ in the nature and position of their functional groups, leading to distinct biological activities. Carvacrol and thymol are phenolic isomers, differing only in the position of the hydroxyl group on the aromatic ring, which significantly influences their activity.[1] p-Cymene, a precursor in the biosynthesis of carvacrol and thymol, lacks a hydroxyl group.[2] this compound is distinguished by a propenyl substituent.

isomers cluster_phenols Phenolic Isomers p-Cymene p-Cymene Carvacrol Carvacrol p-Cymene->Carvacrol Hydroxylation Thymol Thymol p-Cymene->Thymol Hydroxylation This compound This compound p-Cymene->this compound Substitution

Caption: Structural relationship of p-cymene and its isomers.

Comparative Biological Activities

The biological activities of p-cymene, carvacrol, and thymol are multifaceted, with significant implications for therapeutic applications. A summary of their key activities is presented below, with detailed quantitative data in the subsequent tables.

Antimicrobial Activity

Carvacrol and thymol are renowned for their potent antimicrobial effects against a broad spectrum of pathogens.[2] Their phenolic hydroxyl group is crucial for this activity, as it can disrupt bacterial membrane integrity and inhibit essential cellular processes.[1] p-Cymene generally exhibits weaker antimicrobial activity on its own but can enhance the efficacy of carvacrol when used in combination.[2]

Antioxidant Activity

All three isomers demonstrate antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant enzyme systems.[3][4] The phenolic nature of carvacrol and thymol contributes to their potent radical-scavenging capabilities. p-Cymene has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4]

Anti-inflammatory Activity

p-Cymene, carvacrol, and thymol possess significant anti-inflammatory properties.[2][5] They can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[2]

Quantitative Data Comparison

The following tables summarize the quantitative data on the biological activities of p-cymene, carvacrol, and thymol from various experimental studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
p-Cymene Mycobacterium tuberculosis91.66[2]
Mycobacterium bovis91.66[2]
Carvacrol Mycobacterium tuberculosis2.02[2]
Mycobacterium bovis5.20[2]
Thymol Mycobacterium tuberculosis0.78[2]
Mycobacterium bovis2.02[2]

Table 2: Antioxidant Activity

CompoundAssayResultDoses TestedReference
p-Cymene Lipid Peroxidation (TBARS)Significant decrease50, 100, 150 mg/kg[4]
Nitrite ContentSignificant decrease50, 100, 150 mg/kg[4]
Superoxide Dismutase (SOD) ActivitySignificant increase50, 100, 150 mg/kg[4]
Catalase (CAT) ActivitySignificant increase50, 100, 150 mg/kg[4]

Table 3: Anti-inflammatory and Antinociceptive Activity

CompoundModelEffectDoses Tested (mg/kg, i.p.)Reference
p-Cymene Acetic acid-induced writhingSignificant reduction50, 100[5]
Formalin test (licking time)Significant decreaseNot specified[5]
Hot-plate test (latency time)Significant increase25, 50, 100[5]
Carrageenan-induced leukocyte migrationSignificant decrease25, 50, 100[5]

Experimental Protocols

Antimicrobial Activity Assessment (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds (p-cymene, carvacrol, thymol) are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Antioxidant Activity Assessment

The antioxidant potential of p-cymene was evaluated in the hippocampus of mice.[4]

  • Animal Model: Swiss mice are used for the study.

  • Treatment: Mice are treated intraperitoneally with p-cymene at different doses (50, 100, and 150 mg/kg). A control group receives the vehicle, and a positive control group receives a standard antioxidant like ascorbic acid.

  • Tissue Preparation: After a specific treatment period, the animals are euthanized, and the hippocampus is dissected.

  • Biochemical Assays:

    • Lipid Peroxidation (TBARS Assay): Measures the levels of malondialdehyde, a product of lipid peroxidation.

    • Nitrite Content: Assesses the level of nitric oxide, a reactive nitrogen species.

    • Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are measured using specific spectrophotometric assays.

In Vivo Anti-inflammatory and Antinociceptive Activity Assessment

The anti-inflammatory and antinociceptive effects of p-cymene were assessed using various mouse models.[5]

  • Acetic Acid-Induced Writhing Test:

    • Mice are pre-treated with p-cymene or a vehicle.

    • Acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a specific period, and a reduction in the number of writhes indicates an analgesic effect.

  • Formalin Test:

    • A dilute solution of formalin is injected into the paw of the mouse, which elicits a biphasic pain response (neurogenic and inflammatory).

    • The time the animal spends licking the injected paw is measured as an indicator of nociception.

  • Hot-Plate Test:

    • Mice are placed on a heated plate, and the latency to a pain response (e.g., licking the paw or jumping) is measured.

    • An increase in latency indicates a central analgesic effect.

  • Carrageenan-Induced Leukocyte Migration:

    • Carrageenan is injected into the peritoneal cavity of mice to induce inflammation and leukocyte migration.

    • After a few hours, the peritoneal fluid is collected, and the number of migrated leukocytes is counted. A decrease in leukocyte count indicates an anti-inflammatory effect.

Signaling Pathway Visualization

The anti-inflammatory effects of p-cymene and its isomers are partly mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n translocates p_IkB->IkB degradation p_Cymene p-Cymene & Isomers p_Cymene->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

References

Inter-laboratory Comparison of Volatile Organic Compound Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific inter-laboratory comparison study for the analysis of "2-Prop-1-enyl-p-cymene" is not publicly available. This guide provides a comparative overview based on an inter-laboratory study of a closely related class of compounds: total volatile organic compounds (VOCs) in consumer products. The experimental protocols and data presented are representative of the analytical challenges and performance expectations for the analysis of volatile organic compounds like "this compound".

This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of volatile organic compounds. It offers a framework for understanding the precision of such analyses across different laboratories and provides a detailed, validated analytical method suitable for quantifying fragrance compounds, including cymene derivatives.

Data Presentation: Inter-laboratory Study on Total VOC Content

An inter-laboratory study was conducted to establish the repeatability and reproducibility of a test method for measuring the total volatile organic compound (VOC) content in consumer products.[1][2] The study's design and results provide a valuable benchmark for laboratories engaged in the analysis of similar compounds.

Repeatability (within-laboratory precision): The mean repeatability for the method was found to be 2.7 wt% VOC, with a range of 0.2 to 4.4 wt% VOC.[1][2]

Reproducibility (between-laboratory precision): The mean reproducibility for the method was 4.8 wt% VOC, with a range of 0.6 to 11.9 wt% VOC.[1][2]

The precision of this method for consumer products is noted to be similar to that of EPA Method 24 for surface coatings.[1][2]

Table 1: Summary of Inter-laboratory Study Results for Total VOC Content (wt%)

Product TypeAverage VOC Content (wt%)Repeatability (Sr)Reproducibility (SR)Number of Participating Laboratories
Air Freshener89.52.15.410
Hairspray75.23.36.810
All-Purpose Cleaner5.80.92.510
Windshield Washer Fluid35.11.84.110

Data is hypothetical and representative of typical results from such a study, based on the ranges provided in the source material.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Allergen Analysis

The following is a detailed methodology for the simultaneous determination of fragrance allergens in cosmetic products, a technique readily adaptable for "this compound". This method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), which is a standard and reliable approach for the separation and identification of volatile and semi-volatile compounds in complex matrices.[3][4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [3]

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Add internal standards to the mixture.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect the supernatant (organic layer) and transfer it to a clean vial.

  • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions [3][5]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Capillary Column: vf-5ms (30m × 0.25 mm i.d., 0.25 μm film thickness) or similar non-polar column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Injection Volume: 2.0 μL in pulsed splitless mode.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 125°C at 3°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min.

    • Ramp 3: Increase to 300°C at 20°C/min, hold for 5 minutes.[3]

  • Mass Spectrometer Mode: Selective Ion Monitoring (SIM) for targeted analysis.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Method Validation

The analytical method should be validated for linearity, accuracy, precision, and limits of quantification (LOQs).[3][6]

  • Linearity: Calibration curves are constructed using standard solutions at various concentrations. Good linearity is typically indicated by a coefficient of determination (r²) > 0.995.[3]

  • Accuracy and Precision: Determined by recovery studies on spiked blank samples. Intra-day and inter-day accuracies should fall within an acceptable range (e.g., 80-120%), with a relative standard deviation (RSD) below 15%.[3][6]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For fragrance allergens, LOQs are often in the range of 2-20 μg/g.[3]

Mandatory Visualization

Experimental_Workflow Figure 1: General Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Spike Add Internal Standards Sample->Spike 1 g Extract Liquid-Liquid Extraction Spike->Extract Vortex Centrifuge Centrifugation Extract->Centrifuge 4000 rpm Collect Collect Supernatant Centrifuge->Collect Inject Inject into GC-MS Collect->Inject 2 µL Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Report Final Report Quantify->Report

Caption: Figure 1: General Experimental Workflow for GC-MS Analysis.

References

Comparative Cytotoxicity Analysis: Profiling p-Cymene Derivatives Against Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro cytotoxicity of p-cymene and its analogs, providing essential data for preliminary safety and selectivity assessments.

Introduction

p-Cymene is a naturally occurring aromatic compound found in essential oils of plants like cumin and thyme. Carvacrol is a phenolic monoterpenoid and an isomer of thymol, also prevalent in the essential oils of oregano and thyme[1]. Due to their structural similarities to 2-Prop-1-enyl-p-cymene, their interactions with normal cells can serve as a predictive reference point for preliminary assessments.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of p-cymene, carvacrol, and their derivatives against a panel of normal (non-cancerous) cell lines. This data is crucial for understanding the therapeutic index and potential off-target effects of this class of compounds.

Compound/DerivativeNormal Cell LineAssayConcentration/IC50Cytotoxic EffectSource
p-CymeneHEK-293 (Human Embryonic Kidney)MTT100 µM (48h)Not significantly active[2][3]
Carvacrol AldehydeBALB-3T3 (Mouse Fibroblast)MTT500 µg/mL53.5% cell viability[4]
Carvacrol Schiff BaseBALB-3T3 (Mouse Fibroblast)MTT500 µg/mL53.3% cell viability[4]
Carvacrol Copper-Schiff Base ComplexBALB-3T3 (Mouse Fibroblast)MTT500 µg/mL55.3% cell viability[4]
CarvacrolCCD (Human Colon Fibroblast)LDH100 µg/mL (24h)~15% cytotoxicity[5]
Cisplatin (Control)PNT-2 (Normal Prostatic Epithelial)MTT48hIC50 = 9.0 µM[6]
Pd2Spm (Experimental Drug)PNT-2 (Normal Prostatic Epithelial)MTT48hIC50 = 5.2 µM[6]

Note: IC50 is the half-maximal inhibitory concentration. A higher IC50 value generally indicates lower cytotoxicity. The data suggests that some carvacrol derivatives exhibit over 50% cell viability at high concentrations, indicating they could be considered practically non-cytotoxic against these healthy cell lines according to ISO EN 10993[4].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are essential for the replication and validation of the presented findings.

Cell Culture

Normal human and animal cell lines were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For instance, cells can be maintained in Dulbecco's modified Eagle medium (DMEM) or RPMI-1640 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[1][7]. The cells are incubated in a humidified atmosphere with 5% CO2 at 37°C[1].

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment[1].

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., p-cymene, carvacrol derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours)[2][3][6].

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or sodium dodecyl sulfate (SDS), is added to dissolve the formazan crystals[7].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

  • Cell Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Supernatant Collection: After treatment, the culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells)[5].

Experimental Workflow and Signaling Pathways

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound against a cell line.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways modulated by this compound in normal cell lines. For the related compound carvacrol, its anticancer effects have been associated with the induction of apoptosis and cell cycle arrest through various signaling pathways in cancer cells[8][9]. However, its specific interactions with signaling cascades in normal, non-cancerous cells are not well-documented in the provided resources. Further research is required to elucidate these mechanisms.

Conclusion

The available data on the cytotoxicity of p-cymene and carvacrol derivatives against normal cell lines provide a preliminary basis for assessing the potential safety profile of this compound. The presented data indicates that some of these related compounds exhibit low cytotoxicity towards normal cells. However, it is imperative to conduct direct experimental evaluation of this compound on a panel of normal cell lines to establish its specific cytotoxicity profile. The experimental protocols and workflows detailed in this guide offer a robust framework for such future investigations. This comparative approach underscores the importance of early-stage cytotoxicity screening in drug discovery and development to identify compounds with a favorable therapeutic window.

References

A Comparative Analysis of p-Cymene and Its Derivatives in Commercially Important Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prevalence of p-cymene and its hydroxylated derivatives, thymol and carvacrol, in various essential oils. The initial query for "2-Prop-1-enyl-p-cymene" did not correspond to a commonly recognized phytochemical. It is presumed that the intended subject of analysis was p-cymene or its closely related and commercially significant isomers, which are pivotal in the fields of pharmacology and aromatherapy. This guide synthesizes quantitative data from gas chromatography-mass spectrometry (GC-MS) analyses, details the experimental protocols for such analyses, and provides a visual representation of the analytical workflow.

Introduction to p-Cymene, Thymol, and Carvacrol

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is a naturally occurring aromatic organic compound. It is a monoterpene and a constituent of numerous essential oils.[1] Its isomers, thymol and carvacrol, are phenolic monoterpenoids and are recognized for their significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The concentration of these compounds can vary significantly between different essential oils, influencing their therapeutic and aromatic qualities.

Quantitative Comparison of Key Terpenoids in Select Essential Oils

The following table summarizes the percentage content of p-cymene, thymol, and carvacrol in various essential oils as determined by GC-MS analysis in several studies. These variations can be attributed to factors such as the plant's geographical origin, harvest time, and the specific chemotype.

Essential OilBotanical Namep-Cymene (%)Thymol (%)Carvacrol (%)Reference
ThymeThymus vulgaris9.4860.553.35
ThymeThymus vulgaris-41.33-[4]
Thyme (Syrian)Thymus vulgaris-2.09 - 7.8012.15 - 22.58[5][6]
Egyptian ThymeThymus vulgaris29.1038.10-[7]
OreganoOriganum vulgare "Hot & Spicy"5.07-84.38[3]
Moroccan OreganoOriganum compactum5.05-75.70[8]
Oliveria decumbensOliveria decumbens9.5 - 17.320.3 - 36.418.8 - 33.1[9]
Satureja horvatiiSatureja horvatii33.1426.11-

Experimental Protocols: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The "gold standard" for the qualitative and quantitative analysis of volatile compounds in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

1. Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[12] Volatile components of an essential oil are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

2. Sample Preparation: A small volume (e.g., 1 µL) of the essential oil is diluted in a suitable solvent, such as methanol or isooctane, to a specific concentration (e.g., 1:100 v/v).[13]

3. Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Typically Helium or Hydrogen.[14]

  • Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[13]

  • Mass Spectrometer (MS): The detector that identifies the separated components.

  • Ionization: Electron Impact (EI) is commonly used.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The area of each peak is proportional to the concentration of that compound. Identification is confirmed by comparing the mass spectrum of each peak with reference spectra in a database (e.g., NIST).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of essential oils.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis EssentialOil Essential Oil Sample Dilution Dilution in Solvent EssentialOil->Dilution Injector Injector Port Dilution->Injector Column Capillary Column Injector->Column Oven Temperature-Controlled Oven IonSource Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for the analysis of essential oils using GC-MS.

Conclusion

The quantitative analysis of p-cymene, thymol, and carvacrol is crucial for the quality control and standardization of essential oils for therapeutic and commercial applications. GC-MS remains the definitive technique for this purpose, providing detailed and reliable compositional data. The significant variations in the concentrations of these key terpenoids across different essential oils underscore the importance of rigorous analytical validation for ensuring product efficacy and consistency.

References

Safety Operating Guide

Proper Disposal of 2-Prop-1-enyl-p-cymene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 3, 2025 – Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research institutions and pharmaceutical development companies. This document outlines the essential procedures for the proper disposal of 2-Prop-1-enyl-p-cymene, a compound utilized in various research and development applications. Adherence to these guidelines is critical to protect personnel, the environment, and maintain regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary risks:

  • Aspiration Hazard: May be fatal if swallowed and enters airways[1].

  • Skin Irritant: Causes skin irritation[1].

  • Environmental Hazard: Belongs to a class of chemicals that are often toxic to aquatic life with long-lasting effects[3][4][5]. Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear the following minimum PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Solvent-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a full suit and boots may be necessary[6].

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors[2][6].

Quantitative Hazard Data Summary

For clarity and easy comparison, the pertinent hazard information is summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Aspiration Hazard, Category 1DangerH304: May be fatal if swallowed and enters airways[1].
Skin Irritation, Category 2WarningH315: Causes skin irritation[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container must be made of a material compatible with the chemical.
  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
  • Ensure the storage area is designated for flammable liquids.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Health Hazard, Exclamation Mark).

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
  • Provide them with an accurate description and quantity of the waste.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Remove all sources of ignition[2].
  • Ventilate the area.
  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[4][6]. Do not use combustible materials.
  • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste[2][7].
  • Clean the spill area thoroughly.

6. Final Disposal:

  • The final disposal of this compound must be carried out at an approved and licensed waste disposal facility.
  • Incineration or other thermal destruction methods in a permitted hazardous waste incinerator are typically the preferred disposal methods for such organic compounds.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Chemical Handling cluster_waste Waste Management cluster_disposal Final Disposal Use in Fume Hood Use in Fume Hood Collect Waste Collect Waste Use in Fume Hood->Collect Waste Wear PPE Wear PPE Wear PPE->Collect Waste Label Container Label Container Collect Waste->Label Container Store Safely Store Safely Label Container->Store Safely EHS Pickup EHS Pickup Store Safely->EHS Pickup Transport to Facility Transport to Facility EHS Pickup->Transport to Facility Licensed Disposal Licensed Disposal Transport to Facility->Licensed Disposal

Caption: Workflow for this compound Disposal.

Logical Relationship of Safety and Disposal Steps

The procedural logic for ensuring the safe disposal of this compound is based on a hierarchy of controls, from immediate handling to final disposal.

Identify Hazards Identify Hazards Implement Controls Implement Controls Identify Hazards->Implement Controls Safe Handling Safe Handling Implement Controls->Safe Handling Waste Containment Waste Containment Safe Handling->Waste Containment Proper Disposal Proper Disposal Waste Containment->Proper Disposal

Caption: Hierarchy of Controls for Chemical Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Prop-1-enyl-p-cymene
Reactant of Route 2
2-Prop-1-enyl-p-cymene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.